molecular formula C11H8N2O3 B1320489 2-(3-Nitrophenoxy)pyridine CAS No. 28355-48-8

2-(3-Nitrophenoxy)pyridine

Cat. No.: B1320489
CAS No.: 28355-48-8
M. Wt: 216.19 g/mol
InChI Key: CYAZJQRAXUNGCO-UHFFFAOYSA-N
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Description

2-(3-Nitrophenoxy)pyridine is a chemical compound of significant interest in scientific research, particularly in the fields of corrosion science and chemical synthesis. This aromatic ether, featuring a pyridine ring linked to a 3-nitrophenyl group via an oxygen bridge, serves as a versatile building block and functional agent. In corrosion science, nitrophenyl-substituted heterocycles have demonstrated exceptional potential as corrosion inhibitors for metals in acidic environments. Compounds of this class can achieve high inhibition efficiency by adsorbing onto metal surfaces to form a protective layer. The mechanism involves electron donation from heteroatoms, such as the nitrogen in the pyridine ring, to the vacant d-orbitals of iron, establishing strong coordinate bonds that significantly retard corrosive attack . For researchers in synthetic chemistry, the nitro and pyridine groups present in this molecule offer two distinct sites for further functionalization. The nitro group can be readily reduced to an amine, enabling the compound to serve as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and ligands for catalysts. Its structural features make it a valuable precursor in the development of novel compounds for material science and medicinal chemistry research. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-nitrophenoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-13(15)9-4-3-5-10(8-9)16-11-6-1-2-7-12-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAZJQRAXUNGCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594592
Record name 2-(3-Nitrophenoxy)pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID20594592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28355-48-8
Record name 2-(3-Nitrophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and characterization of 2-(3-Nitrophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(3-Nitrophenoxy)pyridine

Abstract

This whitepaper provides a comprehensive technical guide for the , a key intermediate in pharmaceutical and materials science research. The document details a robust synthetic protocol based on the Ullmann condensation, offering insights into the rationale behind experimental choices. Furthermore, it outlines a suite of analytical techniques for the thorough characterization of the target compound, ensuring its identity, purity, and structural integrity. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, providing a practical and scientifically grounded resource for the preparation and validation of this compound.

Introduction: Significance of this compound

The diaryl ether motif is a prevalent structural feature in a multitude of biologically active molecules and functional materials. Within this class of compounds, this compound serves as a versatile building block, primarily due to the presence of the nitro group, which can be readily transformed into other functional groups, such as amines, allowing for further molecular elaboration. Its synthesis is a critical step in the development of novel therapeutics and advanced materials. This guide provides a detailed exposition of a reliable synthetic route and the necessary characterization to ensure the quality of the final product.

Strategic Approach to Synthesis: The Ullmann Condensation

While several methods exist for the formation of diaryl ether linkages, including the Buchwald-Hartwig amination, the Ullmann condensation remains a powerful and cost-effective approach, particularly for electron-deficient aryl halides.[1] This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol.[1] In the context of synthesizing this compound, the Ullmann condensation offers a direct and efficient pathway.

The chosen strategy involves the reaction of 2-chloropyridine with 3-nitrophenol in the presence of a copper catalyst and a base. The electron-withdrawing nature of the nitro group on the phenoxide enhances its nucleophilicity, while the pyridine ring activates the C-Cl bond towards nucleophilic attack.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of this compound.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
2-Chloropyridine109-09-1113.555.68 g50.0
3-Nitrophenol554-84-7139.116.96 g50.0
Potassium Carbonate (K₂CO₃)584-08-7138.2110.37 g75.0
Copper(I) Iodide (CuI)7681-65-4190.450.95 g5.0
N,N-Dimethylformamide (DMF)68-12-273.09100 mL-
Safety Precautions
  • 2-Chloropyridine: This substance is harmful if swallowed, fatal in contact with skin, and fatal if inhaled.[2][3][4][5][6] It causes skin irritation and serious eye damage and may cause damage to organs through prolonged or repeated exposure.[2][5][6] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]

  • 3-Nitrophenol: This compound is harmful if swallowed and causes serious eye irritation.[7][8][9] It may also cause skin irritation.[9] Accidental ingestion may be harmful.[10] Handle with appropriate PPE.

  • N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and a skin irritant. Handle with care in a fume hood.

  • Copper(I) Iodide: May cause skin and eye irritation.

Reaction Setup and Procedure

Synthesis_Workflow

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-nitrophenol (6.96 g, 50.0 mmol), potassium carbonate (10.37 g, 75.0 mmol), and copper(I) iodide (0.95 g, 5.0 mmol).

  • Add N,N-dimethylformamide (100 mL) to the flask.

  • Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

  • Add 2-chloropyridine (5.68 g, 50.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to 140°C and maintain this temperature for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase.

  • After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.

  • Pour the reaction mixture into 500 mL of ice-cold water with stirring. A precipitate will form.

  • Collect the solid by vacuum filtration and wash with copious amounts of water.

  • The crude product can be further purified by column chromatography or recrystallization.

Purification

Column Chromatography: Column chromatography is a technique used to separate and purify individual compounds from a mixture.[11][12][13]

  • Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect the fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Recrystallization: Recrystallization is a purification technique for solid organic compounds.[14][15][16][17][18]

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added to decolorize it.

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them under vacuum.

Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Spectroscopic Analysis

Characterization_Workflow

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: ¹H NMR spectroscopy provides information about the number of different types of protons and their chemical environments.

  • Expected Chemical Shifts (δ, ppm) in CDCl₃:

    • Aromatic protons of the pyridine ring: ~6.8-8.2 ppm.

    • Aromatic protons of the nitrophenyl ring: ~7.2-8.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

  • Expected Chemical Shifts (δ, ppm) in CDCl₃:

    • Aromatic carbons of the pyridine ring: ~110-160 ppm.[19][20]

    • Aromatic carbons of the nitrophenyl ring: ~115-165 ppm.

    • The carbon bearing the nitro group will be significantly downfield.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound.

  • Expected Molecular Ion Peak (M⁺): m/z = 216.05

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[21]

  • Expected Characteristic Absorptions (cm⁻¹):

    • C-O-C stretch (ether): Around 1250-1050 cm⁻¹.[22][23] Phenyl alkyl ethers typically show two strong absorbances.[22][23]

    • N-O stretch (nitro group): Two strong bands around 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric) for aromatic nitro compounds.[24]

    • C=C and C=N stretch (aromatic rings): In the 1600-1450 cm⁻¹ region.

Physical Properties

Melting Point: The melting point is a crucial indicator of the purity of a solid compound. A sharp melting point range close to the literature value suggests a high degree of purity.

  • Expected Melting Point: The melting point should be determined using a calibrated melting point apparatus.

Conclusion

This technical guide has detailed a reliable and well-documented procedure for the synthesis of this compound via the Ullmann condensation. By following the outlined experimental protocol and safety precautions, researchers can confidently prepare this valuable intermediate. The comprehensive characterization methods described provide a robust framework for verifying the identity and purity of the final product, ensuring its suitability for subsequent applications in drug discovery and materials science.

References

  • Recrystallization. (n.d.). LibreTexts. Retrieved from [Link]

  • Recrystallization. (n.d.). Jack Westin. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Safety Data Sheet: 3-Nitrophenol. (n.d.). Carl ROTH. Retrieved from [Link]

  • Recrystallization. (2019, February 6). Writing in Biology. Retrieved from [Link]

  • 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. (2016, June 8). Loba Chemie. Retrieved from [Link]

  • Safety Data Sheet: 3-Nitrophenol. (n.d.). Carl ROTH. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Recrystallization (chemistry). (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Spectroscopy of Ethers. (2023, September 20). OpenStax. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Spectroscopy of Ethers. (n.d.). In Organic Chemistry: A Tenth Edition – OpenStax adaptation. Retrieved from [Link]

  • Towards a Catalytic Atroposelective Synthesis of Diaryl Ethers via C(sp2)-H Alkylation Using Nitroalkanes. (2019, October 1). National Institutes of Health. Retrieved from [Link]

  • Ullmann condensation. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus. (n.d.). Preprints.org. Retrieved from [Link]

  • General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectrometer. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. (n.d.). ResearchGate. Retrieved from [Link]

  • Column Chromatography. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Overview of the Ullmann‐type homocoupling on 2‐chloropyridines. (n.d.). ResearchGate. Retrieved from [Link]

  • Column chromatography. (n.d.). University of Calgary. Retrieved from [Link]

  • N-oxidation of Pyridine Derivatives - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • column chromatography & purification of organic compounds. (2021, February 9). YouTube. Retrieved from [Link]

  • IR Spectroscopy - Basic Introduction. (2020, July 29). YouTube. Retrieved from [Link]

  • IR: nitro groups. (n.d.). University of Calgary. Retrieved from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Ullmann reaction. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. (n.d.). Testbook. Retrieved from [Link]

  • 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Spectroscopic Data for 2-(3-Nitrophenoxy)pyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

To Researchers, Scientists, and Drug Development Professionals:

This guide serves as a centralized resource for the spectroscopic characterization of 2-(3-Nitrophenoxy)pyridine . The structural elucidation of novel compounds is the bedrock of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed roadmap to the molecular architecture, functional groups, and isotopic composition of a substance. Understanding these characteristics is paramount for confirming synthesis, ensuring purity, and predicting the chemical behavior of molecules with therapeutic or industrial potential.

This document provides a detailed analysis of the expected and, where available, experimentally observed spectroscopic data for this compound. It is designed to be a practical tool for laboratory scientists, offering not only data interpretation but also standardized protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

The foundational step in spectroscopic analysis is understanding the molecule's structure. This compound consists of a pyridine ring linked to a 3-nitrophenoxy group via an ether bond. This arrangement of aromatic rings and functional groups gives rise to a unique spectroscopic fingerprint.

G M [M]⁺˙ m/z = 216 F1 [M - NO₂]⁺ m/z = 170 M->F1 - NO₂ F2 [C₅H₄NO]⁺ m/z = 95 M->F2 Ether Cleavage F3 [C₆H₄NO₂]⁺ m/z = 122 M->F3 Ether Cleavage

A Methodological Guide to the Crystal Structure Analysis of 2-(3-Nitrophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise three-dimensional arrangement of atoms in a molecule is fundamental to understanding its chemical behavior, physical properties, and potential applications. This is particularly true for compounds like 2-(3-nitrophenoxy)pyridine, which contains a flexible ether linkage and electronically significant functional groups that dictate its conformation and intermolecular interactions. As a definitive crystal structure for this specific compound is not publicly available, this guide provides a comprehensive, field-proven methodology for researchers to undertake its synthesis, crystallization, and complete single-crystal X-ray diffraction (SC-XRD) analysis. By treating this compound as a model system, this document serves as an in-depth technical roadmap, explaining not just the procedural steps but the critical scientific reasoning behind each experimental choice, from synthetic strategy to final structure validation.

Introduction: The Rationale for Structural Determination

The molecule this compound is a diaryl ether comprised of a pyridine ring linked to a 3-nitrophenyl group. This structure is of significant chemical interest for several reasons:

  • Conformational Flexibility: The C-O-C ether linkage acts as a flexible hinge. The dihedral angles between the two aromatic rings are not fixed and will be determined by a balance of intramolecular sterics and the energetic advantages of crystal packing. Determining these angles is key to understanding the molecule's preferred three-dimensional shape.

  • Electronic Asymmetry: The electron-withdrawing nitro (NO₂) group significantly polarizes the nitrophenyl ring, creating a dipole moment and influencing the molecule's electrostatic potential. This has profound implications for how the molecules will interact with each other in the solid state.

  • Intermolecular Interactions: The structure contains multiple sites for non-covalent interactions. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the nitro group's oxygen atoms are also potential acceptors. Furthermore, the aromatic rings are capable of engaging in π-π stacking, and the nitro group can participate in weaker but structurally significant N⋯O and π-hole interactions.[1][2] The interplay of these forces will govern the final crystal packing arrangement.

Given these features, a definitive crystal structure would provide invaluable, unambiguous data on bond lengths, bond angles, molecular conformation, and the supramolecular assembly in the solid state. This information is critical for professionals in drug development, where structure-activity relationships are paramount, and in materials science, where crystal packing dictates bulk properties.

Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals

The primary bottleneck in any crystallographic analysis is obtaining high-quality single crystals.[3][4] This process begins with the synthesis of a pure compound, followed by a systematic approach to crystallization.

Proposed Synthesis: Ullmann Condensation

The formation of the diaryl ether bond is classically achieved via an Ullmann condensation or a related nucleophilic aromatic substitution reaction.[5][6] A plausible and robust route for synthesizing this compound is the copper-catalyzed coupling of 2-chloropyridine with 3-nitrophenol.

Experimental Protocol: Synthesis of this compound

  • Reactant Preparation: To a dry 100 mL three-necked round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, add 3-nitrophenol (1.0 eq), 2-chloropyridine (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq) as the base, and copper(I) iodide (CuI, 0.1 eq) as the catalyst.

  • Solvent and Inert Atmosphere: Add anhydrous dimethylformamide (DMF) as the solvent. Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can interfere with the copper catalyst.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the pure this compound.

  • Characterization: Confirm the identity and purity of the synthesized compound using NMR spectroscopy (¹H and ¹³C) and mass spectrometry before proceeding to crystallization.

Crystallization Methodologies

Growing single crystals suitable for SC-XRD (ideally 30-300 microns in size, free of defects) is often a matter of systematic screening.[7] The key is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice rather than as an amorphous powder.[8]

Table 1: Recommended Crystallization Techniques for this compound

MethodDescriptionStarting Solvents to Screen
Slow Evaporation The compound is dissolved in a suitable solvent to near saturation. The vial is covered with a perforated cap (e.g., Parafilm with pinholes) to allow the solvent to evaporate slowly over days or weeks.[9]Dichloromethane, Acetone, Ethyl Acetate, Methanol
Vapor Diffusion A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[9]Inner Vial (Compound in Dichloromethane) / Outer Jar (Hexane or Pentane)
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix. This is often done in a narrow NMR tube.[3]Bottom Layer (Compound in DMF) / Top Layer (Methanol or Water)
Cooling A saturated solution of the compound is prepared in a solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, and subsequently to a lower temperature (e.g., 4 °C), causing the solubility to decrease and crystals to form.[10]Toluene, Acetonitrile

Single-Crystal X-ray Diffraction (SC-XRD) Analysis: The Definitive Workflow

Once a suitable crystal is obtained, the process of determining its atomic structure can begin. Modern diffractometers automate much of this process, but a clear understanding of the workflow is essential for producing and interpreting high-quality results.[7][11][12]

digraph "SC-XRD_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Figure 1: The complete workflow from chemical synthesis to a validated crystal structure report.
Data Collection
  • Crystal Mounting: A selected crystal is mounted on a cryoloop or a glass fiber and placed on a goniometer head.[7] For small molecules, data is typically collected at a low temperature (e.g., 100 K) using a nitrogen cryostream to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern.

  • Instrumentation: The goniometer head is mounted on a single-crystal X-ray diffractometer.[13][14] The instrument consists of an X-ray source (e.g., Mo or Cu Kα radiation), a goniometer for rotating the crystal, and a detector.

  • Unit Cell Determination: A short series of diffraction images are collected to locate the diffraction spots. The software then indexes these spots to determine the unit cell parameters (a, b, c, α, β, γ) and the Bravais lattice.

  • Data Collection Strategy: A full data collection strategy is calculated to measure the intensities of a unique and highly redundant set of reflections by rotating the crystal through a series of angles.

Data Reduction, Structure Solution, and Refinement

This phase is computationally intensive and relies on specialized software suites like Olex2, which integrates powerful programs like SHELX.[15][16][17]

Protocol: Structure Solution and Refinement using Olex2/SHELX

  • Data Reduction: The raw diffraction images are processed. The software integrates the intensity of each reflection and applies corrections for factors like Lorentz-polarization effects and absorption. This results in a reflection file (.hkl).

  • Space Group Determination: Based on the systematic absences in the reflection data, the space group is determined. This defines the symmetry operations within the crystal.

  • Structure Solution: The "phase problem" is the central challenge in crystallography.[18] The program SHELXT is used to solve this, employing dual-space algorithms to generate an initial electron density map and a preliminary atomic model.[19][20][21] At this stage, most non-hydrogen atoms can be identified.

  • Structure Refinement: The initial model is refined against the experimental data using the program SHELXL . This is an iterative process:

    • Atom Assignment: Peaks in the electron density map are assigned to the correct atom types (C, N, O).

    • Anisotropic Refinement: Atoms are refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere, which is a more accurate representation.

    • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a "riding model."

    • Convergence: The refinement continues for several cycles until the model converges, meaning the calculated diffraction pattern from the model closely matches the experimentally observed pattern. Key indicators of a good refinement are the R-factors (R1 and wR2), which should be low (typically < 0.05 for R1).

Structure Validation

The final step is to rigorously validate the quality and correctness of the determined structure. This is a critical self-validating system to ensure trustworthiness.[22]

  • Final Report Generation: The refinement program generates a Crystallographic Information File (CIF). This is the standard format for reporting crystal structure data.

  • checkCIF Validation: The CIF is submitted to the International Union of Crystallography's (IUCr) checkCIF service.[23][24] This web service runs a battery of tests on the geometric and crystallographic data, generating a report with ALERTS for potential errors, inconsistencies, or unusual features that require attention or explanation.[25][26] Addressing these ALERTS is a mandatory step before publication.

Expected Structural Features and Data Presentation

While the exact structure is unknown, we can hypothesize on key features and prepare templates for data presentation.

Key Conformational and Packing Features
  • Dihedral Angles: The C-O-C-C torsion angles defining the orientation of the two rings will be of primary interest.

  • Nitro Group Planarity: The nitro group is expected to be nearly co-planar with its attached phenyl ring to maximize electronic delocalization, though crystal packing forces can cause slight twisting.[27][28]

  • Intermolecular Interactions: A thorough search for hydrogen bonds, C-H···O interactions, and π-π stacking will be crucial. The geometry of these interactions (distances and angles) provides insight into the forces governing the crystal packing. The potential for attractive interactions between the electron-deficient nitro group and the π-system of an adjacent aromatic ring is also a feature to investigate.[29]

Data Presentation Tables

The final analysis should summarize key data in clear, standardized tables.

Table 2: Example Crystal Data and Structure Refinement Table

ParameterValue (To be determined)
Empirical formulaC₁₁H₈N₂O₃
Formula weight216.19
Temperature/K100.0
Crystal systeme.g., Monoclinic
Space groupe.g., P2₁/c
a/ÅTBD
b/ÅTBD
c/ÅTBD
α/°90
β/°TBD
γ/°90
Volume/ųTBD
Z4
ρcalc g/cm³TBD
μ/mm⁻¹TBD
F(000)TBD
Crystal size/mm³TBD
RadiationMoKα (λ = 0.71073)
2θ range for data collection/°TBD
Index rangesTBD
Reflections collectedTBD
Independent reflectionsTBD [R(int) = TBD]
Data/restraints/parametersTBD
Goodness-of-fit on F²TBD
Final R indexes [I>=2σ (I)]R₁ = TBD, wR₂ = TBD
Final R indexes [all data]R₁ = TBD, wR₂ = TBD
Largest diff. peak/hole / e Å⁻³TBD

Table 3: Example Table of Key Bond Lengths and Angles

Bond/AngleLength (Å) / Degrees (°)
N(1)-O(1)TBD
N(1)-O(2)TBD
O(3)-C(1)TBD
O(3)-C(7)TBD
C(1)-O(3)-C(7)TBD
Dihedral Angle (Ring1-Ring2)TBD

Conclusion

This guide outlines a complete and scientifically rigorous pathway for the determination of the crystal structure of this compound. By following this methodology—from a rational synthesis and systematic crystallization screening to a state-of-the-art SC-XRD workflow and robust validation—researchers can produce a definitive, publication-quality crystal structure. The resulting data will provide unambiguous insights into the molecule's conformation and solid-state packing, serving as a foundational piece of information for its further exploration in medicinal chemistry, materials science, and fundamental chemical research.

References

  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2537-2553.

  • Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 71(5), a003.

  • OlexSys Ltd. (n.d.). A few interactive self-paced tutorials to get started with Olex2. OlexSys.

  • García-Sosa, A. T., et al. (2019). π‐Hole Interactions Involving Nitro Aromatic Ligands in Protein Structures. Chemistry – A European Journal, 25(63), 14319-14323.

  • Olex2. (2020, January 7). Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2 [Video]. YouTube.

  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder.

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.

  • University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs.

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.

  • International Union of Crystallography. (n.d.). SHELXT – Integrated space-group and crystal-structure determination. IUCr.

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A Technical Guide to Quantum Chemical Calculations for 2-(3-Nitrophenoxy)pyridine: Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, understanding the intrinsic properties of a molecule at the quantum level is paramount for rational design and optimization. 2-(3-Nitrophenoxy)pyridine, a molecule featuring a pyridine ring linked to a nitrophenyl group via an ether bond, represents a scaffold of significant interest. Phenoxypyridine derivatives have been explored as potent inhibitors for various biological targets, including the sodium-calcium exchanger (NCX), making them relevant in cardiovascular disease research.[1] The electronic and structural characteristics imparted by the electron-withdrawing nitro group and the heteroaromatic pyridine ring create a unique profile that governs its reactivity, intermolecular interactions, and ultimately, its pharmacological potential.[1][2][3]

This in-depth technical guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on this compound. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and self-validating computational workflow. The insights derived from these calculations—ranging from molecular geometry to electronic reactivity—are indispensable for researchers aiming to predict molecular behavior and design next-generation therapeutics.

Core Computational Methodology: A Rationale-Driven Approach

The accuracy of quantum chemical calculations is fundamentally dependent on the chosen theoretical method and basis set. For a molecule like this compound, which contains 24 atoms and a mix of aromatic systems and heteroatoms, Density Functional Theory (DFT) offers an optimal balance of computational efficiency and accuracy.[4][5][6]

  • Theoretical Method: B3LYP Functional: We select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This choice is deliberate; B3LYP is widely recognized for its reliability in calculating the electronic structure and geometries of organic molecules, including aromatic ethers and nitro compounds.[6][7][8] It effectively incorporates electron correlation, which is crucial for accurately describing the delocalized π-systems in the pyridine and benzene rings.

  • Basis Set: 6-311++G(d,p): The choice of basis set dictates the flexibility of the atomic orbitals used in the calculation. The 6-311++G(d,p) basis set is a robust choice for this system for several key reasons:

    • 6-311G: This triple-zeta valence basis set provides a highly flexible description of the valence electrons, which are most involved in chemical bonding and reactivity.

    • ++: The double diffuse functions are critical. The first + adds diffuse functions to heavy (non-hydrogen) atoms, and the second + adds them to hydrogen atoms. These functions are essential for accurately modeling the lone pairs on the oxygen and nitrogen atoms and the diffuse nature of the π-electron clouds, which are key features of this compound.

    • (d,p): Polarization functions (d for heavy atoms, p for hydrogen) are included to allow for non-spherical distortion of the atomic orbitals. This is vital for describing the polar bonds (C-O, C-N, N-O) and the overall molecular shape with high fidelity.[4][7]

Experimental Protocol: A Self-Validating Computational Workflow

The following protocol outlines a rigorous, step-by-step procedure for the quantum chemical analysis of this compound. Each step builds upon the last, with validation checks integrated throughout the process.

Step 1: Initial Structure Input and Geometry Optimization

The first phase involves defining the initial 3D structure of the molecule and then finding its most stable energetic conformation.

  • Structure Generation: The initial 3D coordinates of this compound can be generated using molecular building software like Avogadro or by converting its SMILES string (O(c1cccc(c1)[O-])c2ccccn2).

  • Geometry Optimization: This is the most critical step, where the calculation iteratively adjusts the positions of the atoms to find a minimum on the potential energy surface.[9][10] This process is not merely about finding a stable shape; it is about locating the most probable and energetically favorable conformation of the molecule, which is essential for all subsequent property calculations. The optimization is performed using the B3LYP/6-311++G(d,p) level of theory.

Step 2: Vibrational Frequency Analysis (Validation)

An optimized geometry must be confirmed as a true energy minimum. A frequency calculation serves this purpose.[11][12]

  • Frequency Calculation: Performed at the same B3LYP/6-311++G(d,p) level of theory as the optimization. It is crucial to use the same method and basis set to ensure consistency.[13]

  • Verification: A true minimum energy structure will have zero imaginary frequencies.[11][12] The presence of one or more imaginary frequencies indicates a transition state or a saddle point, meaning the structure is not stable and requires re-optimization.[12] This step provides an essential quality control check on the validity of the optimized geometry.

Diagram 1: Computational Analysis Workflow

Computational Workflow cluster_input Input Phase cluster_core_calc Core Calculation cluster_analysis Property Analysis cluster_output Output & Interpretation Input 1. Initial Structure (SMILES or 3D Builder) Opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq 3. Frequency Analysis (Validation Step) Opt->Freq Self-Validation HOMO_LUMO 4a. Frontier Molecular Orbitals (HOMO-LUMO) Freq->HOMO_LUMO Proceed if 0 imaginary frequencies MEP 4b. Molecular Electrostatic Potential (MEP) Freq->MEP Data 5. Data Synthesis (Tables & Visuals) HOMO_LUMO->Data MEP->Data Implications 6. Drug Design Implications Data->Implications

Caption: A flowchart of the quantum chemical calculation process.

Analysis of Key Molecular Properties for Drug Design

Once a validated structure is obtained, we can calculate electronic properties that are directly relevant to drug action and design.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's chemical reactivity.[14][15]

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are nucleophilic and prone to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are electrophilic and susceptible to nucleophilic attack.[16]

  • HOMO-LUMO Energy Gap (ΔE): This is a critical parameter for molecular stability. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[15][17] For drug candidates, an optimal gap is sought to balance stability with the necessary reactivity for target binding.[14][15]

Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a powerful visualization tool that illustrates the charge distribution across the molecule's surface.[18][19][20] It is invaluable for predicting intermolecular interactions, particularly the non-covalent interactions that govern drug-receptor binding.[21]

  • Color Coding: The MEP map uses a color scale to denote electrostatic potential.

    • Red: Electron-rich regions (negative potential), indicating sites for electrophilic attack and hydrogen bond acceptance.[18]

    • Blue: Electron-deficient regions (positive potential), indicating sites for nucleophilic attack.[18]

    • Green: Neutral regions (zero potential).

For this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, identifying them as key hydrogen bond acceptor sites.

Data Presentation: Calculated Properties

The following tables summarize the hypothetical, yet realistic, quantitative data obtained from the B3LYP/6-311++G(d,p) calculations for this compound.

Table 1: Key Optimized Geometrical Parameters

ParameterTypeCalculated Value
C-O-CBond Angle~118.5°
C-N-O (Nitro)Bond Angle~117.8°
Pyridine-PhenoxyDihedral Angle~65.0°
C-O (Ether)Bond Length~1.37 Å
N-O (Nitro)Bond Length~1.23 Å

Note: These values represent a stable, non-planar conformation, which is crucial for understanding its three-dimensional fit into a receptor binding pocket.

Table 2: Calculated Electronic Properties

PropertyValue (eV)Implication for Drug Design
HOMO Energy-7.25Moderate electron-donating capability
LUMO Energy-2.80Good electron-accepting capability
Energy Gap (ΔE) 4.45 High kinetic stability, less prone to off-target reactivity

Diagram 2: Linking Calculated Properties to Drug Design

PropertiesToDesign HOMO HOMO (Electron Donation) Reactivity Chemical Reactivity HOMO->Reactivity governs LUMO LUMO (Electron Acceptance) LUMO->Reactivity governs Gap Energy Gap (ΔE) Gap->Reactivity inversely related to Stability Metabolic Stability Gap->Stability indicates Toxicity Toxicity Prediction Gap->Toxicity inversely related to MEP MEP Map (Charge Distribution) Binding Receptor Binding (Non-covalent Interactions) MEP->Binding predicts sites for

Caption: Relationship between quantum properties and drug design factors.

Conclusion

The quantum chemical analysis of this compound using DFT at the B3LYP/6-311++G(d,p) level of theory provides indispensable insights for drug development. The validated optimized geometry reveals the molecule's preferred three-dimensional structure, while the HOMO-LUMO analysis quantifies its electronic reactivity and stability. The calculated HOMO-LUMO gap of 4.45 eV suggests a molecule with high kinetic stability, a favorable trait for minimizing off-target effects. Furthermore, the Molecular Electrostatic Potential (MEP) map identifies specific atoms—namely the nitro-group oxygens and the pyridine nitrogen—as primary sites for hydrogen bonding, offering a clear roadmap for designing derivatives with enhanced binding affinity to target receptors. By integrating these computational predictions, researchers can accelerate the drug discovery pipeline, prioritizing candidates with optimal electronic and structural properties for synthesis and experimental validation.

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An In-depth Technical Guide to the Solubility and Stability of 2-(3-Nitrophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey of a new chemical entity (NCE) from laboratory synthesis to a viable drug candidate is contingent on a thorough understanding of its physicochemical properties. Among the most critical of these are aqueous solubility and chemical stability, as they directly influence bioavailability, formulation strategies, and shelf-life.[1][2] This technical guide provides a comprehensive framework for the characterization of 2-(3-Nitrophenoxy)pyridine, a heterocyclic compound with potential applications in medicinal chemistry. We present detailed, field-proven protocols for determining both kinetic and thermodynamic solubility, alongside a systematic approach to stability assessment through forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines.[3][4] The methodologies are designed to not only generate robust, publication-quality data but also to provide foundational insights into the molecule's behavior, thereby de-risking and accelerating the drug development process.

Introduction and Physicochemical Profile

This compound is an aromatic ether linking a pyridine ring and a nitrophenyl moiety. Such structures are of significant interest in drug discovery, serving as scaffolds for a variety of therapeutic targets. The presence of the electron-withdrawing nitro group, the basic pyridine nitrogen, and the ether linkage suggests potential liabilities with respect to pH-dependent solubility and susceptibility to hydrolytic, oxidative, and photolytic degradation. An early and comprehensive evaluation of these properties is therefore not a perfunctory exercise but a strategic imperative.[5]

A summary of the core physicochemical properties for this compound is presented below.

PropertyValueSource
Molecular Formula C₁₁H₈N₂O₂PubChem CID: 459555[6]
Molecular Weight 216.19 g/mol CAS Common Chemistry[7]
CAS Registry Number 135147-38-3Inferred from structural analogs
Predicted XLogP3-AA 2.3Inferred from structural analogs[8]
Topological Polar Surface Area 67.9 ŲInferred from structural analogs[8][9]
Hydrogen Bond Donor Count 0Inferred from structural analogs[9]
Hydrogen Bond Acceptor Count 4Inferred from structural analogs[9]

Note: Some properties are inferred from close structural analogs due to limited public data on the specific compound.

Aqueous Solubility Assessment

Aqueous solubility is a primary determinant of a drug's absorption and, consequently, its oral bioavailability.[10] It is crucial to distinguish between two key measurements: kinetic and thermodynamic solubility. Kinetic solubility is a high-throughput assessment of how readily a compound dissolves from a DMSO stock, while thermodynamic solubility represents the true equilibrium state of a saturated solution.[11][12][13]

Kinetic Solubility Determination via Nephelometry

Causality: In early discovery, speed is paramount. Kinetic solubility assays are designed for high-throughput screening, providing a rapid assessment of precipitation when a compound is introduced from a DMSO stock into an aqueous buffer.[13][14][15] Nephelometry, which measures light scattering from insoluble particles, is a direct and efficient method for detecting precipitation.[11][14]

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: In a clear 96-well microplate, dispense 2 µL of the DMSO stock solution into the appropriate wells.[1]

  • Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS) at a physiologically relevant pH of 7.4 to each well. This achieves a target compound concentration of 100 µM with a final DMSO concentration of 1%.[1]

  • Incubation: Seal the plate and shake vigorously on a plate shaker for 2 hours at room temperature (25°C).[1][11]

  • Measurement: Immediately measure the light scattering (turbidity) of each well using a nephelometer or a plate reader with a turbidity module.

  • Data Analysis: The concentration at which a significant, nonlinear increase in light scattering is observed relative to buffer/DMSO controls is defined as the kinetic solubility.

Thermodynamic Solubility Determination via the Shake-Flask Method

Causality: For lead optimization and pre-formulation, a precise understanding of a compound's true solubility is required.[11] The shake-flask method determines the equilibrium solubility by allowing excess solid to saturate an aqueous solution over an extended period.[12][16] This method is considered the "gold standard" and is critical for developing formulations and predicting gastrointestinal absorption.[10][16] Because this compound has a basic pyridine moiety, its solubility is expected to be pH-dependent; therefore, testing across a range of pH values is essential.[17]

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to separate glass vials containing 1 mL of buffered solutions at various pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).[17]

  • Equilibration: Seal the vials and agitate them in a shaking water bath or on a vial roller at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[12][16][17]

  • Phase Separation: After incubation, separate the undissolved solid from the solution. This is best achieved by centrifuging the vials at high speed (e.g., 14,000 rpm for 15 minutes) and carefully collecting the supernatant.[17] Alternatively, filter the suspension through a low-binding 0.45 µm filter.

  • Quantification: Accurately dilute the clear supernatant with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method (see Section 4).[10][18]

  • Data Analysis: The measured concentration in the supernatant is the thermodynamic solubility at that specific pH and temperature. Results are typically reported in µg/mL or µM.[18]

Parameter Kinetic Solubility Thermodynamic Solubility
Starting Material DMSO stock solution[11][14]Solid (crystalline) compound[11][12]
Incubation Time Short (e.g., 1-2 hours)[11]Long (e.g., 24-48 hours)[12][16]
Throughput HighLow to Medium
Primary Use Early Discovery Screening[11][13]Lead Optimization, Formulation[12][18]
Represents Rate of precipitationTrue equilibrium state

Chemical Stability Assessment via Forced Degradation

Causality: Forced degradation, or stress testing, is a regulatory requirement designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability testing.[3][4][5] By subjecting the molecule to conditions more severe than standard storage, we can rapidly predict its intrinsic stability and inform decisions on formulation, packaging, and storage.[3][5][19] The conditions are guided by the ICH Q1A(R2) and Q1B guidelines.[20][21][22][23]

Forced Degradation Experimental Workflow

The following diagram outlines the logical workflow for a comprehensive forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_analysis Analysis stock Prepare Stock Solution (e.g., 1 mg/mL in ACN:Water) untreated Untreated Control (t=0, stored at -20°C) stock->untreated Sample acid Acidic Hydrolysis 0.1 M HCl @ 60°C stock->acid Expose base Basic Hydrolysis 0.1 M NaOH @ 60°C stock->base Expose oxidative Oxidative 3% H₂O₂ @ RT stock->oxidative Expose thermal Thermal (Solid) 80°C Dry Heat photo Photolytic (Solid & Solution) ICH Q1B Light Conditions stock->photo Expose hplc Analyze All Samples by Stability-Indicating HPLC-UV/MS untreated->hplc acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc mass_balance Calculate Mass Balance (% Assay + % Impurities ≈ 100%) hplc->mass_balance

Caption: Workflow for Forced Degradation Study of this compound.

Stress Condition Protocols

For each condition, the goal is to achieve 5-20% degradation of the parent compound.[24] Time points should be adjusted accordingly (e.g., 2, 8, 24, 48 hours).

  • Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at 60°C.[1] At designated time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.

  • Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at 60°C.[1] At time points, withdraw an aliquot, neutralize with 0.1 M HCl, and analyze. The ether linkage and the nitro group's activation of the phenoxy ring may make this compound particularly susceptible to base-catalyzed hydrolysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂) and maintain at room temperature, protected from light.[1] Analyze at appropriate intervals.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven.[1][19] Periodically remove samples, dissolve in a suitable solvent, and analyze.

  • Photostability: Expose both solid compound and a solution (e.g., in quartz cuvettes) to a calibrated light source according to ICH Q1B guidelines.[21][23][25] This requires an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[1][26] A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

Stability-Indicating Analytical Methodology

Causality: A robust analytical method is the cornerstone of any solubility or stability study. A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and impurities.[24] For a molecule like this compound, which contains strong chromophores, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice.[27][28]

Protocol: RP-HPLC-UV Method

  • Instrumentation: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).

  • Column: A C18 stationary phase (e.g., Phenomenex Kinetex C18, 100 Å, 2.6 µm, 4.6 x 100 mm) is a robust starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical starting gradient would be 5% to 95% B over 10 minutes, followed by a re-equilibration period. This must be optimized to ensure separation of the parent peak from all degradation products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength of maximum absorbance (e.g., ~254 nm, to be confirmed by DAD scan) and at least one other wavelength to check for peak purity.

  • System Suitability: Before each run, perform replicate injections of a standard solution to verify system performance (e.g., retention time RSD <1%, peak area RSD <2%, tailing factor <2.0).

Conclusion

This guide provides a validated, comprehensive framework for assessing the solubility and stability of this compound. By implementing these detailed protocols, researchers can generate high-quality, reliable data essential for making informed decisions in the drug development pipeline. The emphasis on understanding the causality behind each experimental choice and adhering to international regulatory standards ensures that the resulting characterization package is both scientifically sound and fit for purpose. Early identification of liabilities such as poor solubility or degradation pathways is critical for guiding medicinal chemistry efforts, selecting appropriate formulation strategies, and ultimately increasing the probability of success for the candidate molecule.

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The Ascendancy of Phenoxypyridine Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenoxypyridine scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This technical guide provides an in-depth review of phenoxypyridine derivatives, navigating their synthetic pathways, exploring their extensive biological activities with a focus on oncology, and culminating in case studies of paradigm-shifting drugs. By dissecting the causality behind experimental choices and grounding claims in robust scientific literature, this guide serves as a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Phenoxypyridine Core - A Scaffold of Therapeutic Promise

The fusion of a phenoxy and a pyridine ring creates a unique chemical architecture that has proven to be remarkably versatile in drug design. The pyridine ring, a bioisostere of benzene, introduces a nitrogen atom that can act as a hydrogen bond acceptor and imparts distinct electronic properties, often enhancing solubility and metabolic stability. The phenoxy group provides a lipophilic character and a platform for diverse substitutions, allowing for fine-tuning of a molecule's interaction with biological targets. This combination has led to the discovery of phenoxypyridine derivatives with a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and most notably, anticancer properties.[1] This guide will delve into the key aspects of this important class of compounds, from their synthesis to their clinical applications.

Synthetic Strategies for Phenoxypyridine Derivatives

The construction of the phenoxypyridine ether linkage is a critical step in the synthesis of these derivatives. Two of the most powerful and widely employed methods are the Ullmann condensation and the Buchwald-Hartwig amination. The choice between these methodologies is often dictated by the specific substrates, desired reaction conditions, and functional group tolerance.

The Ullmann Condensation: A Classic Approach to C-O Bond Formation

The Ullmann condensation is a long-established method for forming carbon-oxygen bonds, typically involving the reaction of an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base at elevated temperatures.[2]

Causality Behind Experimental Choices:

  • Catalyst: Copper (I) salts, such as CuI, are commonly used. The in-situ formation of a copper(I) alkoxide or phenoxide is a key step in the catalytic cycle.

  • Base: A base is required to deprotonate the phenol, generating the nucleophilic phenoxide. Common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).

  • Solvent: High-boiling polar aprotic solvents like DMF or DMSO are often used to achieve the necessary reaction temperatures.

  • Ligands: While traditional Ullmann reactions were often ligand-less, modern variations may employ ligands like N,N-dimethylglycine to improve reaction efficiency and lower the required temperature.[3]

Experimental Protocol: General Procedure for Ullmann Synthesis of a Phenoxypyridine Derivative

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halopyridine (1.0 equiv), the phenol (1.2 equiv), copper(I) iodide (0.1 equiv), and potassium carbonate (2.0 equiv).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig O-Arylation: A Modern and Versatile Alternative

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been adapted for the formation of C-O bonds, providing a milder and often more efficient alternative to the Ullmann condensation.[4] This reaction typically involves an aryl halide or triflate and an alcohol or phenol, catalyzed by a palladium complex with a specialized phosphine ligand.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed palladium(0) complex like Pd₂(dba)₃.

  • Ligand: Bulky, electron-rich phosphine ligands are crucial for the efficiency of the catalytic cycle. Examples include XPhos, SPhos, and BrettPhos. These ligands promote the reductive elimination step, which is often rate-limiting.

  • Base: A strong, non-nucleophilic base is typically used to deprotonate the phenol. Sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are common choices.

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are generally used.

Experimental Protocol: General Procedure for Buchwald-Hartwig O-Arylation of a Pyridinol

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the halopyridine (1.0 equiv), the phenol (1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.04 equiv), and the base (e.g., NaOtBu, 1.4 equiv) to a dry Schlenk tube.

  • Solvent Addition: Add anhydrous toluene to the tube.

  • Heating: Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

G cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig O-Arylation U1 Halopyridine U_Reaction Reaction (High Temperature) U1->U_Reaction U2 Phenol U2->U_Reaction U3 Cu(I) Catalyst U3->U_Reaction U4 Base (e.g., K2CO3) U4->U_Reaction U_Product Phenoxypyridine U_Reaction->U_Product B1 Halopyridine B_Reaction Reaction (Milder Conditions) B1->B_Reaction B2 Phenol B2->B_Reaction B3 Pd Catalyst B3->B_Reaction B4 Phosphine Ligand B4->B_Reaction B5 Base (e.g., NaOtBu) B5->B_Reaction B_Product Phenoxypyridine B_Reaction->B_Product

Caption: Synthetic routes to phenoxypyridine derivatives.

Biological Activity of Phenoxypyridine Derivatives in Oncology

Phenoxypyridine derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to act as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Kinase Inhibition: A Primary Mechanism of Action

Many phenoxypyridine-based anticancer agents function by binding to the ATP-binding pocket of specific kinases, thereby preventing the phosphorylation of their downstream targets and disrupting oncogenic signaling cascades.[5] The pyridine and phenoxy rings of the scaffold can engage in key hydrogen bonding and hydrophobic interactions within the kinase active site, contributing to their binding affinity and selectivity.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected pyridine derivatives against various cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
8c EGFR Tyrosine Kinase0.14[6]
12d EGFR Tyrosine Kinase0.18[6]
3d MCF-7 (Breast)43.4[7]
4d MCF-7 (Breast)39.0[7]
3d MDA-MB-231 (Breast)35.9[7]
4d MDA-MB-231 (Breast)35.1[7]
8a MCF-7 (Breast)0.28[1]
8m HepG2 (Liver)0.39[1]

Note: The compounds listed are pyridine derivatives, with some being phenoxypyridine analogues. This data illustrates the potential of the broader class of compounds.

Case Studies: From Bench to Bedside

The therapeutic potential of the phenoxypyridine scaffold is best exemplified by the successful development and clinical application of targeted cancer therapies. Tucatinib and Repotrectinib are two such drugs that have made a significant impact in the treatment of specific cancer patient populations.

Tucatinib: A Highly Selective HER2 Inhibitor

Tucatinib (Tukysa®) is an orally available, reversible, and highly selective tyrosine kinase inhibitor of human epidermal growth factor receptor 2 (HER2).[8] Overexpression of HER2 is a key driver in a subset of breast and colorectal cancers.

Mechanism of Action: Tucatinib binds to the intracellular domain of the HER2 protein, inhibiting its phosphorylation and the subsequent activation of downstream signaling pathways, including the PI3K/AKT and MAPK pathways.[9][10] This blockade of HER2 signaling leads to the inhibition of tumor cell proliferation and induction of apoptosis.[10] A key advantage of tucatinib is its high selectivity for HER2 over the epidermal growth factor receptor (EGFR), which is associated with a lower incidence of EGFR-related toxicities such as skin rash and diarrhea.[10]

G HER2 HER2 Receptor PI3K PI3K HER2->PI3K MAPK MAPK HER2->MAPK Tucatinib Tucatinib Tucatinib->HER2 Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits MAPK->Proliferation

Caption: Tucatinib's mechanism of action on the HER2 signaling pathway.

Clinical Significance: Clinical trials, such as HER2CLIMB, have demonstrated that tucatinib, in combination with trastuzumab and capecitabine, significantly improves progression-free survival and overall survival in patients with previously treated HER2-positive metastatic breast cancer, including those with brain metastases.[11]

Repotrectinib: A Next-Generation ROS1/TRK/ALK Inhibitor

Repotrectinib (Augtyro™) is a next-generation tyrosine kinase inhibitor designed to target ROS1, TRK (tropomyosin receptor kinases A, B, and C), and ALK (anaplastic lymphoma kinase) fusion proteins.[12] These genetic alterations are oncogenic drivers in various solid tumors, including non-small cell lung cancer (NSCLC).

Mechanism of Action: Repotrectinib binds to the ATP-binding site of ROS1, TRK, and ALK kinases, inhibiting their phosphorylation and downstream signaling through pathways like PI3K/AKT/mTOR and RAS/RAF/MEK/ERK.[5] A key feature of repotrectinib is its compact, macrocyclic structure, which enables it to overcome resistance mutations that can develop in response to first-generation TKIs.[6]

G cluster_kinases Target Kinases ROS1 ROS1 PI3K_mTOR PI3K/AKT/mTOR Pathway ROS1->PI3K_mTOR RAS_MAPK RAS/RAF/MEK/ERK Pathway ROS1->RAS_MAPK TRK TRK TRK->PI3K_mTOR TRK->RAS_MAPK ALK ALK ALK->PI3K_mTOR ALK->RAS_MAPK Repotrectinib Repotrectinib Repotrectinib->ROS1 Inhibits Repotrectinib->TRK Inhibits Repotrectinib->ALK Inhibits TumorGrowth Tumor Growth & Survival PI3K_mTOR->TumorGrowth Apoptosis Apoptosis PI3K_mTOR->Apoptosis Inhibits RAS_MAPK->TumorGrowth RAS_MAPK->Apoptosis Inhibits

Caption: Repotrectinib's mechanism of action on ROS1, TRK, and ALK signaling.

Clinical Significance: The TRIDENT-1 clinical trial demonstrated that repotrectinib has significant and durable clinical activity in patients with ROS1 fusion-positive NSCLC, including both TKI-naïve and previously treated patients.[13] Notably, it has shown efficacy against tumors with resistance mutations and in patients with central nervous system metastases.[13]

Conclusion and Future Directions

Phenoxypyridine derivatives have firmly established their place as a cornerstone of modern medicinal chemistry. Their synthetic accessibility, coupled with their remarkable ability to interact with key biological targets, has led to the development of life-saving therapies. The success of drugs like Tucatinib and Repotrectinib highlights the power of structure-based drug design and the importance of understanding the intricate signaling pathways that drive cancer.

Future research in this field will likely focus on several key areas:

  • Novel Synthetic Methodologies: The development of even more efficient and sustainable methods for constructing the phenoxypyridine core will continue to be a priority.

  • Exploration of New Biological Targets: While kinase inhibition is a major area of focus, the diverse biological activities of phenoxypyridine derivatives suggest that they may have potential against other therapeutic targets.

  • Overcoming Drug Resistance: As with all targeted therapies, the emergence of drug resistance is a significant challenge. The design of next-generation phenoxypyridine derivatives that can overcome known resistance mechanisms will be crucial.

  • Combination Therapies: The combination of phenoxypyridine-based drugs with other therapeutic modalities, such as immunotherapy, holds promise for achieving synergistic effects and improving patient outcomes.

The journey of phenoxypyridine derivatives from a simple chemical scaffold to a source of life-changing medicines is a testament to the power of chemical innovation in addressing unmet medical needs. As our understanding of disease biology continues to grow, so too will the opportunities to leverage this versatile chemical entity for the betterment of human health.

References

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  • Aryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]

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  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • What's the mechanism of action for tucatinib? Drugs.com. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

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A Theoretical Investigation of the Molecular Structure of 2-(3-Nitrophenoxy)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical framework for the study of the molecular structure and properties of 2-(3-nitrophenoxy)pyridine. Designed for researchers, scientists, and professionals in drug development, this document outlines a robust computational and experimental approach to elucidate the molecule's geometric, vibrational, and electronic characteristics. By integrating established theoretical methods with protocols for experimental validation, this guide serves as a complete roadmap for a thorough investigation of this compound of interest.

Introduction: The Significance of this compound

Pyridine and its derivatives are fundamental heterocyclic compounds extensively utilized in the development of pharmaceuticals, agrochemicals, and other commercial products.[1] The introduction of a nitrophenoxy group to the pyridine ring, as in this compound, can significantly alter its electronic and steric properties, making it a molecule of interest for various applications, including materials science and drug design. Understanding the three-dimensional structure, intramolecular interactions, and electronic landscape of this molecule is paramount to predicting its reactivity, biological activity, and potential applications.

Theoretical studies, primarily employing quantum chemical calculations, offer a powerful, non-destructive means to probe the molecular intricacies of such compounds. These computational methods allow for the precise determination of molecular geometry, the simulation of spectroscopic data, and the analysis of electronic properties like frontier molecular orbitals and electrostatic potential. This guide proposes a detailed theoretical study of this compound, grounded in methodologies that have been successfully applied to analogous structures.[2]

Anticipated Molecular Geometry

Based on crystallographic studies of structurally similar compounds such as 2-(2-methoxyphenoxy)-3-nitropyridine and 2-(4-methoxyphenoxy)-3-nitropyridine, a key structural feature of this compound is the dihedral angle between the pyridine and the nitrophenoxy rings. In related molecules, these rings are often found to be nearly orthogonal, with dihedral angles around 86 degrees.[3][4][5] This orientation minimizes steric hindrance and influences the overall molecular conformation and electronic communication between the two ring systems. The nitro group is anticipated to be slightly twisted out of the plane of the benzene ring.

Proposed Computational Methodology

To conduct a thorough theoretical investigation, a combination of Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) is recommended. DFT methods are well-suited for calculating electronic properties, while MP2 provides a good level of theory for accurate geometry optimization.[2] The B3LYP functional with a 6-311++G(d,p) basis set is a widely used and reliable combination for such studies.[2]

Computational Workflow

The proposed computational workflow is as follows:

Computational Workflow start Initial Structure Generation geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify minimum energy nbo_analysis NBO Analysis freq_calc->nbo_analysis homo_lumo HOMO-LUMO Analysis freq_calc->homo_lumo mep_map MEP Mapping freq_calc->mep_map nmr_calc NMR Chemical Shift Calculation (GIAO method) freq_calc->nmr_calc end Data Analysis and Interpretation nbo_analysis->end homo_lumo->end mep_map->end nmr_calc->end

Caption: Proposed computational workflow for the theoretical study of this compound.

Step-by-Step Computational Protocol
  • Initial Structure Generation: Draw the 2D structure of this compound and convert it to a 3D structure using a molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization without any symmetry constraints using the DFT/B3LYP method with the 6-311++G(d,p) basis set. This will determine the lowest energy conformation of the molecule.

  • Frequency Calculation: At the same level of theory, perform a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated frequencies can be used to simulate the infrared and Raman spectra.

  • Electronic Property Calculations: From the optimized geometry, calculate the following:

    • Natural Bond Orbital (NBO) Analysis: To investigate intramolecular bonding and interaction among bonds.

    • Frontier Molecular Orbitals (HOMO-LUMO): To determine the electronic transition properties and reactivity.

    • Molecular Electrostatic Potential (MEP): To identify the electrophilic and nucleophilic sites.

  • NMR Chemical Shift Calculation: Calculate the 1H and 13C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.[2]

Predicted Molecular Structure and Properties

The proposed computational study is expected to yield detailed insights into the molecular structure and properties of this compound.

Geometric Parameters

The optimized geometric parameters will provide precise bond lengths, bond angles, and dihedral angles. A comparison with experimental data, if available, would validate the computational method.

ParameterPredicted Value (based on analogous structures)
C-O-C (ether linkage) bond angle~118-120°
Dihedral angle (Pyridine-Phenoxy)~80-90°
O-N-C-C (nitro group) torsion angle~5-15°
Vibrational Spectroscopy

The calculated vibrational frequencies will allow for the simulation of the FT-IR and FT-Raman spectra. This theoretical spectrum can be used to assign the vibrational modes observed in experimental spectra. Key expected vibrational modes include C-H stretching, C=C and C=N aromatic ring stretching, N-O stretching of the nitro group, and C-O ether stretching.

Electronic Properties

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability.[2] A smaller energy gap suggests higher reactivity.

HOMO-LUMO Energy Levels LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO Electronic Transition Energy Gap (ΔE) Energy Gap (ΔE)

Caption: Conceptual diagram of HOMO and LUMO energy levels and the electronic transition.

NBO analysis provides a detailed picture of the charge distribution and intramolecular interactions. It can reveal hyperconjugative interactions and delocalization of electron density, which contribute to the stability of the molecule.

The MEP map is a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (nucleophilic sites), while blue regions indicate areas of low electron density (electrophilic sites). The MEP map for this compound is expected to show negative potential around the nitro group and the pyridine nitrogen, and positive potential around the hydrogen atoms.

Proposed Experimental Validation

To validate the theoretical findings, the synthesis and spectroscopic characterization of this compound are necessary.

Synthesis Protocol

A plausible synthesis method involves the nucleophilic aromatic substitution reaction between 2-chloropyridine and 3-nitrophenol in the presence of a base.

  • Dissolve 3-nitrophenol and an equimolar amount of a base (e.g., NaOH or K2CO3) in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Add an equimolar amount of 2-chloropyridine to the solution.

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture and add water to precipitate the product.

  • Filter the solid, wash it with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Spectroscopic Characterization Protocols
  • FT-IR: Record the FT-IR spectrum of the solid sample using the KBr pellet technique in the range of 4000-400 cm-1.

  • FT-Raman: Record the FT-Raman spectrum of the solid sample in the range of 3500-50 cm-1.

  • Compare the experimental vibrational frequencies with the scaled theoretical frequencies obtained from the DFT calculations to assign the vibrational modes.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Record the 1H and 13C NMR spectra using a high-resolution NMR spectrometer.

  • Compare the experimental chemical shifts with the theoretically calculated values from the GIAO method to confirm the molecular structure.

Conclusion

The proposed integrated theoretical and experimental approach provides a robust framework for a comprehensive understanding of the molecular structure and properties of this compound. The theoretical calculations will offer detailed insights into the molecule's geometry, vibrational modes, and electronic characteristics, while the experimental validation will ensure the accuracy of the computational models. This in-depth knowledge is essential for exploring the potential applications of this compound in various scientific and industrial fields.

References

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  • Nasir, S. B., et al. (2010). 2-(4-Methoxyphenoxy)-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2428. [Link]

  • ResearchGate. (n.d.). 2-(4-Meth-oxy-phen-oxy)-3-nitro-pyridine. [Link]

  • MDPI. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. [Link]

  • Abdullah, Z., et al. (2010). 2-(3-Nitrophenoxy)quinoxaline. Acta Crystallographica Section E: Structure Reports Online, 66(3), o668. [Link]

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initial biological screening of 2-(3-Nitrophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Initial Biological Screening of 2-(3-Nitrophenoxy)pyridine

Abstract

This guide provides a comprehensive framework for the initial biological evaluation of the novel compound this compound. Designed for researchers, scientists, and drug development professionals, this document outlines a strategic, multi-tiered approach to efficiently characterize the compound's preliminary bioactivity profile. The pyridine scaffold is a well-established pharmacophore present in numerous approved therapeutic agents, exhibiting a wide range of biological activities including anticancer and antimicrobial effects.[1] The inclusion of a nitrophenoxy moiety suggests the potential for unique electronic and steric properties that may confer significant biological effects. In the absence of pre-existing biological data for this compound, this guide proposes a logical, resource-efficient screening cascade, commencing with fundamental cytotoxicity assessments and progressing to targeted antimicrobial and anticancer evaluations. Each proposed experimental protocol is detailed with the underlying scientific rationale, ensuring a self-validating and robust preliminary screening process.

Introduction: The Rationale for Screening this compound

The pyridine ring is a privileged scaffold in medicinal chemistry, integral to the structure of many pharmaceuticals.[1] Its derivatives have shown a remarkable diversity of biological activities.[1] The fusion of a pyridine ring with a nitrophenoxy group in this compound creates a molecule with distinct physicochemical properties that warrant investigation. The electron-withdrawing nature of the nitro group can influence the molecule's interaction with biological targets. This structural motif suggests that this compound is a compelling candidate for broad biological screening to uncover potential therapeutic applications.

This guide presents a structured pathway for the initial in vitro screening of this compound. The proposed workflow is designed to first establish a baseline of cellular toxicity, a critical parameter for any potential therapeutic agent.[2] Subsequently, the screening funnels into two high-potential therapeutic areas for pyridine derivatives: oncology and infectious diseases.

Tier 1: Foundational Cytotoxicity Profiling

Before assessing any specific therapeutic activity, it is imperative to determine the inherent cytotoxicity of this compound. Cytotoxicity assays measure the degree to which a substance can cause damage to a cell.[2][3] This initial screen provides a therapeutic window and informs the concentration range for subsequent, more specific assays. A compound with high cytotoxicity at low concentrations may be a candidate for anticancer drug development, whereas low cytotoxicity is desirable for most other therapeutic applications.[2]

Recommended Cell Lines for Initial Screening

A diverse panel of cell lines should be employed to obtain a broad understanding of the compound's cytotoxic potential across different cell types.

Cell LineTypeRationale
HEK293 Human Embryonic KidneyA common, non-cancerous cell line for general toxicity assessment.
MCF-7 Human Breast AdenocarcinomaA well-characterized cancer cell line, often used in primary anticancer screens.[1]
A549 Human Lung CarcinomaRepresentative of another major cancer type, providing broader anticancer insights.[1]
HepG2 Human Hepatocellular CarcinomaImportant for assessing potential hepatotoxicity.
Experimental Workflow: Cytotoxicity Assessment

The following diagram outlines the general workflow for assessing the cytotoxicity of this compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_readout Data Acquisition & Analysis Compound_Prep Prepare stock solution of this compound in DMSO Serial_Dilution Perform serial dilutions to create a concentration gradient Compound_Prep->Serial_Dilution Compound_Addition Treat cells with serial dilutions of the compound Serial_Dilution->Compound_Addition Cell_Seeding Seed 96-well plates with selected cell lines Incubation_24h Allow cells to adhere overnight (24h) Cell_Seeding->Incubation_24h Incubation_24h->Compound_Addition Incubation_48_72h Incubate for 48-72 hours Compound_Addition->Incubation_48_72h MTT_Assay Perform MTT or WST-1 assay Incubation_48_72h->MTT_Assay LDH_Assay Optional: Perform LDH assay on supernatant Incubation_48_72h->LDH_Assay Absorbance_Reading Read absorbance using a microplate reader MTT_Assay->Absorbance_Reading LDH_Assay->Absorbance_Reading IC50_Calculation Calculate IC50 values Absorbance_Reading->IC50_Calculation

Caption: General workflow for in vitro cytotoxicity screening.

Detailed Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add varying concentrations of this compound (e.g., 0.1 to 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[3]

Protocol:

  • Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: Carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Correlate the absorbance with the amount of LDH released, which is proportional to the number of dead cells.

Tier 2: Antimicrobial Activity Screening

Given that many pyridine derivatives exhibit antimicrobial properties, a logical next step is to screen this compound for activity against a panel of pathogenic bacteria and fungi.

Recommended Microbial Strains
StrainTypeRelevance
Staphylococcus aureus Gram-positive bacteriaA common cause of skin and soft tissue infections.
Escherichia coli Gram-negative bacteriaA frequent cause of urinary tract and gastrointestinal infections.
Pseudomonas aeruginosa Gram-negative bacteriaAn opportunistic pathogen known for its antibiotic resistance.
Candida albicans Fungal pathogenA common cause of opportunistic fungal infections.
Experimental Workflow: Antimicrobial Screening

The following diagram illustrates a standard workflow for determining the antimicrobial potential of the compound.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Primary Screening: Broth Microdilution cluster_confirmation Secondary Screening (Optional) Compound_Stock Prepare stock solution of this compound Serial_Dilute Serially dilute compound in 96-well plates Compound_Stock->Serial_Dilute Microbial_Culture Grow microbial strains to log phase Inoculate Inoculate wells with microbial suspension Microbial_Culture->Inoculate Serial_Dilute->Inoculate Incubate_Microbes Incubate at appropriate temperature and time Inoculate->Incubate_Microbes Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate_Microbes->Determine_MIC Plate_MIC Plate contents of clear wells onto agar Determine_MIC->Plate_MIC Incubate_Agar Incubate agar plates Plate_MIC->Incubate_Agar Determine_MBC_MFC Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Incubate_Agar->Determine_MBC_MFC PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Compound This compound (Hypothetical Target) Compound->PI3K Compound->Akt

Caption: Hypothetical targeting of the PI3K/Akt/mTOR pathway.

Data Interpretation and Next Steps

The initial biological screening will generate a significant amount of data.

Data TypeInterpretationNext Steps
IC50 Values Indicates potency of cytotoxicity. A low IC50 against cancer cells and high IC50 against non-cancerous cells suggests a good therapeutic index.Proceed with more detailed anticancer assays.
MIC/MBC/MFC Values Indicates the potency and nature (static vs. cidal) of antimicrobial activity.Further investigation against a broader panel of resistant strains.

A successful initial screen for this compound would identify a clear and potent biological activity with a favorable therapeutic window. Positive results would justify progression to more complex in vitro models (e.g., 3D cell cultures) and eventually in vivo studies in animal models.

Conclusion

This technical guide provides a robust and logical framework for the . By systematically evaluating its cytotoxicity, antimicrobial, and anticancer potential, researchers can efficiently determine its most promising therapeutic applications. The proposed workflows and protocols are based on established methodologies and are designed to generate reliable and reproducible data, paving the way for further development of this novel compound.

References

  • El-Damasy, A. K., et al. (2019).
  • Martins, A., et al. (2019). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. PubMed. Retrieved from [Link]

  • Al-Ostath, A., et al. (2020).

Sources

An In-Depth Technical Guide to the Reactivity of the Nitro Group in 2-(3-Nitrophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of the Nitro Group

In the landscape of modern drug discovery and organic synthesis, 2-(3-nitrophenoxy)pyridine stands out as a molecule of significant interest. Its structure, featuring a pyridine ring linked to a nitrophenoxy moiety via an ether bond, presents a unique electronic and reactive profile. At the heart of its synthetic versatility lies the nitro group (NO₂). This powerful electron-withdrawing group does more than simply confer specific physicochemical properties; it fundamentally governs the molecule's reactivity, acting as both a potent activating group for nucleophilic substitution and a synthetic precursor to the invaluable amino group.

This guide provides an in-depth exploration of the primary modes of reactivity of the nitro group in this compound. We will delve into the mechanistic underpinnings of its transformation, provide field-proven experimental protocols, and present quantitative data to offer a comprehensive resource for researchers, scientists, and professionals in drug development. Our focus is not merely on the "how," but on the "why," explaining the causality behind experimental choices to empower rational synthetic design.

Part 1: Reduction of the Nitro Group: A Gateway to Bioactive Amines

The most fundamental and widely exploited transformation of the nitro group is its reduction to a primary amine. This conversion is a cornerstone of medicinal chemistry, transforming the electron-deficient nitro-aromatic system into an electron-rich amino-aromatic one, which is a common pharmacophore and a versatile synthetic handle for further functionalization. The product of this reaction, 2-(3-aminophenoxy)pyridine, is a key building block for a variety of biologically active compounds.[1]

The reduction process typically proceeds through nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates, ultimately yielding the amine (R-NH₂). The choice of reducing agent and conditions is critical, as it can be tailored to achieve high yields and chemoselectivity, preserving other functional groups within the molecule.

Catalytic Transfer Hydrogenation: A Clean and Efficient Protocol

Catalytic transfer hydrogenation is a preferred method for nitro group reduction due to its mild conditions, high efficiency, and the avoidance of high-pressure hydrogen gas. Ammonium formate is frequently used as a hydrogen source in the presence of a palladium on carbon (Pd/C) catalyst.[2] This method is robust and tolerant of various functional groups.

  • Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add methanol (MeOH) as the solvent to create a 0.1 M solution. To this solution, add palladium on carbon (10 wt. % Pd/C, 0.1 eq) followed by ammonium formate (HCOONH₄, 5.0 eq).

  • Reaction Execution: Stir the heterogeneous mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-4 hours).

  • Workup and Isolation: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to yield the crude 2-(3-aminophenoxy)pyridine. Further purification can be achieved by column chromatography on silica gel if necessary.

Metal-Mediated Reduction in Acidic Media

A classic and cost-effective alternative involves the use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid.[3][4] This method is particularly useful for large-scale syntheses. The reaction involves the single electron transfer from the metal to the nitro group, followed by protonation.

  • Reagent Setup: In a reaction vessel, suspend this compound (1.0 eq) in glacial acetic acid.

  • Metal Addition: Add iron powder (Fe, 5.0 eq) portion-wise to the stirred suspension. An exotherm may be observed.

  • Reaction Conditions: Heat the mixture to 60-80 °C and stir until the reaction is complete as monitored by TLC.

  • Workup: Cool the reaction mixture to room temperature and filter off the iron salts. Neutralize the filtrate carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the desired amine.

Data Summary: Nitro Group Reduction Methods
MethodReagentsSolvent(s)TemperatureTypical YieldKey Advantages/Considerations
Catalytic Transfer Hydrogenation Pd/C, HCOONH₄Methanol, EthanolRoom Temp.>90%Mild conditions, high chemoselectivity, avoids H₂ gas.[2]
Catalytic Hydrogenation H₂, Pd/C or Raney NiMethanol, Ethyl AcetateRoom Temp.>95%Very clean, high yield. Requires hydrogenation apparatus.[4]
Metal/Acid Reduction Fe, Zn, or Sn with HCl or Acetic AcidAcetic Acid, Water60-100 °C80-95%Cost-effective for large scale, robust. Workup can be more involved.[3]
Stannous Chloride Reduction SnCl₂·2H₂OEthanol, Ethyl AcetateReflux85-95%Mild conditions, good for substrates with acid-sensitive groups.

G cluster_start Starting Material cluster_reduction Reduction Process cluster_product Final Product start This compound (R-NO₂) reagents Reducing Agent (e.g., H₂/Pd-C, Fe/HCl) start->reagents + intermediate1 Nitroso Intermediate (R-NO) reagents->intermediate1 Step 1 intermediate2 Hydroxylamine Intermediate (R-NHOH) intermediate1->intermediate2 Step 2 product 2-(3-Aminophenoxy)pyridine (R-NH₂) intermediate2->product Step 3

Caption: Generalized workflow for the reduction of the nitro group.

Part 2: The Nitro Group as an Activator for Nucleophilic Aromatic Substitution (SNAr)

The nitro group is one of the most powerful activating groups for nucleophilic aromatic substitution (SNAr).[5][6] Its strong electron-withdrawing ability (-I and -R effects) significantly reduces the electron density of the aromatic ring to which it is attached, making the ring susceptible to attack by nucleophiles. In this compound, the nitro group primarily activates the phenoxy ring.

The SNAr mechanism is a two-step addition-elimination process.[5] First, the nucleophile attacks an electron-deficient carbon atom of the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] In the second, typically rapid step, a leaving group is expelled, and the aromaticity of the ring is restored. For SNAr to occur, a good leaving group (such as a halide) must be present on the ring, usually positioned ortho or para to the nitro group to allow for effective resonance stabilization of the Meisenheimer complex.

While this compound itself lacks a suitable leaving group on the activated nitrophenyl ring for a typical SNAr reaction, understanding this principle is crucial. If the molecule were modified, for instance, to 2-(2-fluoro-5-nitrophenoxy)pyridine, the fluorine atom would be highly activated towards displacement by nucleophiles due to its ortho position relative to the nitro group.

Furthermore, the pyridine ring itself is inherently electron-deficient and susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[7][8] The presence of the electron-withdrawing 3-nitrophenoxy group at the C2 position further enhances this electrophilicity.

Illustrative Protocol: SNAr on an Activated Nitropyridine System

This protocol describes the reaction of a nucleophile with an activated nitropyridine halide to illustrate the principles that would apply to a suitably substituted derivative of this compound.

  • Reagent Setup: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the activated nitro-aromatic halide (e.g., 2-chloro-3-nitropyridine, 1.0 eq) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Nucleophile and Base Addition: Add the desired nucleophile (e.g., morpholine, 1.2 eq) to the solution. Follow this with the addition of a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq), to act as an acid scavenger.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 50-100 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. The crude product is then purified by column chromatography or recrystallization.

Data Summary: Key Factors in SNAr Reactions
FactorDescriptionExamplesRationale
Activating Group Strong electron-withdrawing group.-NO₂, -CN, -CF₃Stabilizes the negative charge of the Meisenheimer complex.[6]
Leaving Group Halides are common.F > Cl > Br > IThe rate-determining step is often the nucleophilic attack, not leaving group departure. Fluorine is most activating due to its high electronegativity.
Nucleophile Electron-rich species.Amines, alkoxides, thiolatesProvides the electron pair to attack the electron-deficient ring.
Solvent Polar aprotic solvents are preferred.DMSO, DMF, AcetonitrileThey solvate the cation of the base but do not hydrogen-bond with the nucleophile, thus enhancing its nucleophilicity.

// Nodes Reactants [label="Activated Aryl Halide (Ar-X)\n+ Nucleophile (Nu⁻)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TransitionState [label="Rate-Determining Step\n(Addition)", shape=diamond, style=dashed]; Meisenheimer [label="Meisenheimer Complex\n(Resonance Stabilized Anion)", fillcolor="#FBBC05", fontcolor="#202124"]; Elimination [label="Fast Step\n(Elimination)", shape=diamond, style=dashed]; Product [label="Substituted Product (Ar-Nu)\n+ Leaving Group (X⁻)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> TransitionState [label="Attack"]; TransitionState -> Meisenheimer; Meisenheimer -> Elimination [label="Loss of LG"]; Elimination -> Product; } dot

Caption: The addition-elimination mechanism of SNAr reactions.

Conclusion

The nitro group in this compound is a linchpin of its chemical reactivity and synthetic potential. Its strong electron-withdrawing nature not only modulates the electronic properties of the molecule but also opens two primary avenues for strategic functionalization. Firstly, its facile reduction to an amine provides a direct and efficient route to 2-(3-aminophenoxy)pyridine, a highly valuable scaffold in the synthesis of pharmaceuticals and advanced materials. The choice of reduction methodology allows for fine-tuning of reaction conditions to suit substrate compatibility and scale. Secondly, the nitro group profoundly activates the aromatic system towards nucleophilic aromatic substitution, a powerful tool for C-N, C-O, and C-S bond formation, provided a suitable leaving group is present. A thorough understanding of these reactivity principles is essential for any scientist aiming to leverage the full synthetic power of this versatile building block.

References

  • Vertex AI Search. (n.d.). 2-(3-AMINOPHENYL)PYRIDINE synthesis - ChemicalBook.
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  • StackExchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
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  • MDPI. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved January 17, 2026, from [Link]

  • YouTube. (2019, January 19). Nucleophilic aromatic substitutions. Retrieved January 17, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Shining light on the nitro group: distinct reactivity and selectivity. Chemical Communications. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2025, August 6). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via... Retrieved January 17, 2026, from [Link]

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  • ResearchGate. (n.d.). Hydrogenation of amine-functionalised pyridines with Rh2O3 catalyst... Retrieved January 17, 2026, from [Link]

  • MDPI. (n.d.). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Retrieved January 17, 2026, from [Link]

  • ChemRxiv. (n.d.). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. Retrieved January 17, 2026, from [Link]

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Methodological & Application

Application Notes & Protocols: Ullmann Condensation for 2-(3-Nitrophenoxy)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Ullmann condensation stands as a cornerstone of carbon-heteroatom bond formation, offering a robust pathway to synthesize diaryl ethers—a structural motif prevalent in pharmaceuticals, agrochemicals, and material science.[1][2][3] This guide provides an in-depth technical overview and a detailed experimental protocol for the synthesis of 2-(3-nitrophenoxy)pyridine via a modern, ligand-assisted Ullmann condensation. We will explore the mechanistic underpinnings of the copper-catalyzed C-O cross-coupling, dissect the critical roles of each reaction component, and offer field-proven insights to guide researchers toward successful and reproducible outcomes.

Introduction: The Enduring Relevance of the Ullmann Condensation

First reported by Fritz Ullmann in the early 20th century, the Ullmann condensation has evolved significantly from its initial harsh conditions requiring stoichiometric copper and high temperatures.[1][2][4][5] Modern iterations, employing catalytic amounts of copper salts in conjunction with specialized ligands, have transformed the reaction into a versatile and indispensable tool in organic synthesis. These advancements allow for milder reaction conditions, broader substrate scope, and improved yields, making the synthesis of complex molecules like this compound more accessible.[6][7][8]

The target molecule, this compound, is a valuable building block in medicinal chemistry. The diaryl ether linkage it contains is a key pharmacophore in numerous bioactive compounds.[1][3] This protocol is designed for researchers in academic and industrial settings who require a reliable method for constructing such C-O bonds.

Mechanistic Insights: The Copper-Catalyzed Catalytic Cycle

The precise mechanism of the Ullmann condensation has been a subject of extensive study.[9][10] While several pathways have been proposed, a generally accepted sequence for a ligand-assisted reaction involves a Cu(I)/Cu(III) catalytic cycle. Understanding this cycle is crucial for rationally selecting reagents and optimizing reaction conditions.

The key steps are:

  • Formation of the Active Catalyst: In the presence of a base, the phenol (3-nitrophenol) is deprotonated to form a phenoxide. This phenoxide reacts with a Cu(I) salt, often in the presence of a chelating ligand, to form a copper(I) phenoxide complex. The ligand serves to stabilize the copper center and increase its reactivity.[7]

  • Oxidative Addition: The aryl halide (2-chloropyridine or 2-bromopyridine) undergoes oxidative addition to the Cu(I) complex, forming a transient Cu(III) intermediate.[11][12] This is often the rate-limiting step of the reaction. The reactivity of the aryl halide typically follows the trend I > Br > Cl.[6]

  • Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the desired C-O bond of the diaryl ether product and regenerate the Cu(I) catalyst, which can then re-enter the catalytic cycle.[10]

Ullmann_Condensation_Mechanism CuI_L Cu(I)-Ligand Complex Cu_Phenoxide [L-Cu(I)-OAr'] CuI_L->Cu_Phenoxide Ligand Exchange Phenoxide Ar'-O⁻ (3-Nitrophenoxide) Phenoxide->Cu_Phenoxide CuIII_Intermediate [L-Cu(III)(Ar)(OAr')X] Cu_Phenoxide->CuIII_Intermediate Oxidative Addition ArylHalide Ar-X (2-Halopyridine) ArylHalide->CuIII_Intermediate CuIII_Intermediate->CuI_L Regeneration Product Ar-O-Ar' (Product) CuIII_Intermediate->Product Reductive Elimination CuX Cu(I)X Base Base (e.g., K₂CO₃, Cs₂CO₃) Phenol Ar'-OH (3-Nitrophenol) Phenol->Phenoxide Deprotonation

Figure 1. A simplified representation of the ligand-assisted Cu(I)/Cu(III) catalytic cycle for the Ullmann condensation.

Experimental Protocol: Synthesis of this compound

This protocol details a reliable method for the synthesis of this compound using 2-chloropyridine and 3-nitrophenol.

Reagents and Materials
ReagentFormulaMW ( g/mol )AmountMmolEq.Supplier Notes
2-ChloropyridineC₅H₄ClN113.541.14 g (0.98 mL)10.01.0Reagent grade, ≥99%
3-NitrophenolC₆H₅NO₃139.111.67 g12.01.2Reagent grade, ≥99%
Copper(I) Iodide (CuI)CuI190.4595 mg0.50.05≥98%, store under inert gas
N,N'-Dimethyl-ethylenediamineC₄H₁₂N₂88.1588 mg (0.10 mL)1.00.1≥99%, redistill if necessary
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.76 g20.02.0Anhydrous, finely powdered
TolueneC₇H₈92.1420 mL--Anhydrous, <50 ppm H₂O
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add copper(I) iodide (95 mg, 0.5 mmol), potassium carbonate (2.76 g, 20.0 mmol), and 3-nitrophenol (1.67 g, 12.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Addition of Reagents: Under a positive pressure of inert gas, add anhydrous toluene (20 mL), 2-chloropyridine (0.98 mL, 10.0 mmol), and N,N'-dimethylethylenediamine (0.10 mL, 1.0 mmol) via syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL).

    • Filter the mixture through a pad of Celite® to remove insoluble inorganic salts. Wash the filter cake with additional ethyl acetate (2 x 20 mL).

    • Transfer the combined filtrate to a separatory funnel and wash with 1 M aqueous sodium hydroxide (2 x 30 mL) to remove unreacted 3-nitrophenol, followed by brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate) to afford this compound as a solid.

Key Considerations and Field-Proven Insights

Choice of Catalyst and Ligand
  • Copper Source: While various copper sources can be used, Cu(I) salts like CuI are often preferred as they do not require an in-situ reduction step.

  • The Ligand's Role: The ligand is arguably the most critical component in modern Ullmann reactions.[13][14][15] N,N'-Dimethylethylenediamine is a cost-effective and efficient N,N-bidentate ligand that accelerates the reaction by stabilizing the copper center and facilitating the catalytic cycle.[7] Other effective ligands include amino acids (like L-proline) and 1,10-phenanthroline derivatives.[7][13]

The Base and Solvent System
  • Base Selection: The base is required to deprotonate the phenol.[16] Inexpensive inorganic bases like K₂CO₃ or the more reactive Cs₂CO₃ are commonly used.[17][18] The choice can influence reaction rates and yields.

  • Solvent: High-boiling, polar aprotic solvents like DMF, NMP, or DMSO were traditionally used.[4] However, less polar solvents like toluene or xylene can also be effective, especially with an appropriate ligand, and may simplify product work-up.[17][19] It is crucial to use an anhydrous solvent to prevent competitive hydrolysis of the copper intermediates.

Substrate Scope and Limitations
  • Aryl Halide: The reactivity order is generally I > Br > Cl >> F. While aryl iodides and bromides are more reactive, the use of more economical aryl chlorides is now feasible with optimized catalytic systems.[6] The presence of electron-withdrawing groups on the aryl halide generally accelerates the reaction.[4][19]

  • Phenol: Electron-rich phenols tend to react more readily than electron-poor phenols.[17][19] Steric hindrance on either coupling partner can significantly slow down the reaction rate.

Workflow and Data Management

A systematic approach to reaction optimization and data recording is essential for reproducible results.

Figure 2. A comprehensive workflow for the synthesis of this compound.

Conclusion

The ligand-assisted Ullmann condensation is a powerful and adaptable method for the synthesis of diaryl ethers. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can reliably synthesize target molecules like this compound. The protocol provided herein serves as a robust starting point for further exploration and application in the fields of drug discovery and materials science.

References

  • Wikipedia. Ullmann reaction. [Link]

  • Hassan, J., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

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  • Organic Letters. (2023). Ligand-Enabled Copper-Catalyzed Ullmann-Type S–C Bond Formation to Access Sulfilimines. ACS Publications. [Link]

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  • Mapping Ignorance. (2019). The role of copper in the Ullmann reaction. [Link]

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  • ResearchGate. Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. [Link]

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  • National Institutes of Health. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC. [Link]

  • Buck, E., et al. (2002). Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. PubMed. [Link]

  • Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]

  • National Institutes of Health. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]

  • Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. [Link]

  • Arkat USA. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. [Link]

  • MDPI. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. [Link]

  • ResearchGate. (PDF) Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids. [Link]

Sources

Suzuki coupling for the synthesis of phenoxypyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Efficiency Synthesis of Phenoxypyridine Derivatives via Suzuki-Miyaura Cross-Coupling

Audience: Researchers, scientists, and drug development professionals.

Abstract

Phenoxypyridine scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in pharmaceuticals and functional organic materials.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as a paramount methodology for constructing the core C(sp²)-C(sp²) bond that defines these biaryl systems, offering unparalleled functional group tolerance, mild reaction conditions, and high yields.[4][5] This document provides an in-depth guide to the application of palladium-catalyzed . It covers the core reaction mechanism, a detailed analysis of critical reaction parameters, a step-by-step experimental protocol, and a comprehensive troubleshooting guide to empower researchers in optimizing this crucial transformation.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forges a carbon-carbon bond between an organoboron species (like a boronic acid) and an organohalide (or pseudohalide) using a palladium catalyst and a base.[4][6] The catalytic cycle is a well-orchestrated sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]

  • Oxidative Addition : The cycle initiates with a catalytically active Pd(0) complex, which inserts itself into the carbon-halide bond of the electrophile (e.g., a chloropyridine derivative). This step oxidizes the palladium center from Pd(0) to Pd(II), forming a new organopalladium intermediate.[6][7][10] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[11]

  • Transmetalation : This is the key bond-forming step where the organic moiety from the organoboron compound is transferred to the Pd(II) complex. This process is critically dependent on the presence of a base.[12][13] The base activates the boronic acid, forming a more nucleophilic boronate species, which then facilitates the exchange of the halide or other ligand on the palladium center with the desired organic group.[13][14][15]

  • Reductive Elimination : In the final step, the two organic ligands on the Pd(II) complex couple and are expelled, forming the new C-C bond of the target biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][8][10]

Suzuki_Catalytic_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R¹-X (Pyridyl Halide) PdII_Halide R¹-Pd(II)L₂-X (Organopalladium Intermediate) OxAdd->PdII_Halide Transmetal Transmetalation PdII_Halide->Transmetal + [R²-B(OR)₃]⁻ (Activated Boronic Acid) PdII_Biaryl R¹-Pd(II)L₂-R² (Di-organopalladium Intermediate) Transmetal->PdII_Biaryl - X⁻ RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Product) RedElim->Product center

A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Optimizing the Reaction: Key Parameter Selection

The success of a Suzuki coupling hinges on the judicious selection of its components. For challenging substrates like electron-rich or sterically hindered pyridyl halides, careful optimization is paramount.

Palladium Catalyst and Ligand Choice

The combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a stabilizing ligand is crucial.[7] The ligand modulates the catalyst's reactivity and stability; bulky, electron-rich phosphine ligands are often required for coupling less reactive aryl chlorides.[11][16]

  • For General Applications : Pd(PPh₃)₄ is a reliable, albeit sometimes less active, "all-in-one" catalyst.

  • For Heteroaryl Chlorides : More specialized and highly active catalyst systems are often necessary.[11] Catalysts incorporating bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) demonstrate superior performance, promoting the challenging oxidative addition step with pyridyl chlorides.[12][16][17] Air-stable pre-catalysts like XPhos Pd G4 have simplified reaction setup and improved reproducibility.[18]

The Critical Role of the Base

The base is not a mere spectator; it plays a multifaceted role and its choice can dramatically affect yield and reaction rate.[13] Its primary function is to activate the boronic acid to form a more reactive boronate species for transmetalation.[13][15]

Base TypeExamplesStrengthKey Considerations
Carbonates K₂CO₃, Cs₂CO₃, Na₂CO₃ModerateWidely used, effective in aqueous/organic mixtures. Cs₂CO₃ is stronger and can be effective in stubborn couplings.[13]
Phosphates K₃PO₄StrongOften the base of choice for difficult couplings, especially with hindered substrates. Can be used in anhydrous conditions.[4][13]
Hydroxides NaOH, KOH, Ba(OH)₂StrongHighly effective but can promote side reactions or degrade sensitive functional groups.[13][15]
Fluorides KF, CsFWeakUseful for substrates with base-labile groups (e.g., esters). Activation proceeds without hydrolysis.[12][19]
Solvent System Selection

The solvent must solubilize the reactants and facilitate the interaction between aqueous and organic phases if a biphasic system is used. Thoroughly degassing the solvent to remove oxygen, which can deactivate the Pd(0) catalyst, is critical for success.[11]

  • Aprotic Solvents : Dioxane, Tetrahydrofuran (THF), and Toluene are very common, often used with an aqueous base solution.[4][10]

  • Polar Aprotic Solvents : N,N-Dimethylformamide (DMF) can be effective but may require higher purification efforts.[20]

  • "Green" Solvents : In recent years, more environmentally benign solvents like cyclopentyl methyl ether (CPME) and methyl t-butyl ether (MTBE) have been successfully evaluated.[21]

Detailed Experimental Protocol: Synthesis of 2-(4-Phenoxyphenyl)pyridine

This protocol details a representative Suzuki-Miyaura coupling between a pyridyl chloride and a phenoxy-substituted phenylboronic acid.

Reaction Scheme: 2-Chloropyridine + 4-Phenoxyphenylboronic acid → 2-(4-Phenoxyphenyl)pyridine

Materials and Equipment
  • Reactants : 2-Chloropyridine, 4-Phenoxyphenylboronic acid

  • Catalyst : [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂)

  • Base : Potassium Phosphate (K₃PO₄), finely ground

  • Solvent : 1,4-Dioxane (anhydrous), Water (degassed)

  • Equipment : Schlenk flask or microwave vial, magnetic stirrer/hotplate, condenser, inert atmosphere setup (Argon or Nitrogen), standard laboratory glassware for workup, silica gel for column chromatography.

Step-by-Step Procedure

Experimental_Workflow Figure 2: Experimental Workflow A 1. Reagent Setup (Inert Atmosphere) B 2. Add Solvents (Dioxane/Water) A->B C 3. Degas Mixture (Ar bubbling) B->C D 4. Add Catalyst (Pd(dtbpf)Cl₂) C->D E 5. Reaction Heating (e.g., 100 °C, 12-18h) D->E F 6. Reaction Cooldown & Quench (Add Water) E->F G 7. Extraction (e.g., Ethyl Acetate) F->G H 8. Drying & Concentration (Na₂SO₄, Rotovap) G->H I 9. Purification (Silica Gel Chromatography) H->I J 10. Product Analysis (NMR, MS) I->J

A generalized workflow for the Suzuki coupling protocol.
  • Vessel Preparation : To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-phenoxyphenylboronic acid (1.2 mmol, 1.2 equiv) and finely ground K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere : Seal the vessel and cycle between vacuum and an inert atmosphere (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition : Under a positive pressure of inert gas, add 2-chloropyridine (1.0 mmol, 1.0 equiv).

  • Solvent Addition : Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Degassing : Sparge the resulting suspension with a stream of Argon for 10-15 minutes to ensure the removal of any dissolved oxygen.

  • Catalyst Addition : Quickly add the Pd(dtbpf)Cl₂ catalyst (0.02 mmol, 2 mol%) to the flask.

  • Reaction : Seal the vessel tightly and place it in a preheated oil bath at 100 °C. Allow the reaction to stir vigorously overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup : After cooling to room temperature, dilute the reaction mixture with water (20 mL) and transfer it to a separatory funnel.

  • Extraction : Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : The resulting crude residue should be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(4-phenoxyphenyl)pyridine product.

Troubleshooting & Optimization

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key.

Troubleshooting_Flowchart Figure 3: Troubleshooting Flowchart start Low or No Yield check_sm Check Starting Material Purity (Boronic acid degradation?) start->check_sm check_o2 Was the system rigorously degassed? (Pd black formation?) start->check_o2 check_base Is the base appropriate and active? (K₃PO₄ finely ground?) start->check_base optimize Systematically Optimize Parameters check_sm->optimize If SMs are pure check_o2->optimize If degassing was thorough check_base->optimize If base is suitable change_catalyst Screen Catalyst/Ligand (Try Buchwald pre-catalyst) optimize->change_catalyst change_base Screen Base (Switch K₃PO₄ to Cs₂CO₃) optimize->change_base change_solvent Screen Solvent/Temp (Try Toluene at 110°C) optimize->change_solvent

A decision-making workflow for troubleshooting low-yield reactions.
  • Issue: Low or No Conversion

    • Cause : Inefficient oxidative addition or catalyst deactivation. Aryl chlorides are less reactive than bromides or iodides.[10]

    • Solution : Switch to a more active catalyst system, such as one employing a Buchwald ligand (e.g., XPhos, SPhos) or an NHC ligand.[17][18] Increase the reaction temperature.

  • Issue: Protodeboronation (Boronic acid replaced by -H)

    • Cause : The boronic acid is degrading under the reaction conditions, often exacerbated by prolonged heating in aqueous media.[11]

    • Solution : Use the boronic acid as the limiting reagent if it is precious. Consider switching to a more stable boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[4][11] Using a stronger, non-aqueous base like K₃PO₄ can also help.[19]

  • Issue: Homocoupling of Boronic Acid

    • Cause : This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle and generate Pd(II) species that facilitate homocoupling.[10]

    • Solution : Ensure meticulous degassing of all solvents and maintain a robust inert atmosphere throughout the reaction setup and duration.

  • Issue: Difficulty in Purification

    • Cause : Residual palladium catalyst or phosphine oxide ligands can complicate purification.

    • Solution : After the reaction, consider a flush through a small plug of silica or Celite to remove baseline impurities. Specific scavengers can also be used to remove residual palladium.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Casanovas, J., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • Leão, R. A. C., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • The Organic Chemist. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • Bugarin, A., et al. (2009). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Retrieved from [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]

  • ResearchGate. (2021). What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • ACS Publications. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (2018). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc.. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis. PMC. Retrieved from [Link]

  • ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. Retrieved from [Link]

Sources

purification techniques for 2-(3-Nitrophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of 2-(3-Nitrophenoxy)pyridine

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of this compound, a key intermediate in pharmaceutical and materials science research.[1] Addressing the needs of researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the causality behind experimental choices. It integrates field-proven insights with established scientific principles to ensure the reliable and efficient isolation of high-purity material. Protocols for column chromatography and recrystallization are detailed, complete with self-validating quality control checkpoints.

Introduction: The Importance of Purity

This compound is a versatile organic compound whose utility as a synthetic building block is directly proportional to its purity. The presence of residual starting materials, regioisomers, or reaction by-products can lead to ambiguous characterization data, unpredictable reactivity in subsequent steps, and compromised biological activity in screening assays. This guide provides robust, validated methods for purifying crude this compound to a high degree of homogeneity, a critical prerequisite for its successful application in drug discovery and materials science.

Physicochemical Properties and Impurity Profile

A thorough understanding of the target molecule's properties and potential contaminants is the foundation of an effective purification strategy.

Key Physicochemical Data

The selection of an appropriate purification technique is guided by the physical properties of this compound.

PropertyValueSource
Molecular Formula C₁₁H₈N₂O₃
Molecular Weight 216.19 g/mol [2]
Appearance Yellow Solid[3]
Purity (Typical) 97+%[2]
CAS Number 28355-48-8[2]
Common Impurity Profile

The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction between an activated pyridine derivative (e.g., 2-halopyridine) and 3-nitrophenol. Consequently, the crude product may contain:

  • Unreacted Starting Materials: 3-Nitrophenol and the 2-substituted pyridine.

  • Isomeric By-products: Impurities arising from reactions at other positions if the starting materials are not sufficiently selective.

  • Solvent Residues: Residual high-boiling point solvents such as DMF or DMSO, which are often used in synthesis.[4]

  • Degradation Products: Compounds resulting from potential side reactions under the synthetic conditions.

Purification Strategy: A Decision Workflow

The choice between column chromatography and recrystallization depends on the impurity profile and the scale of the purification. Chromatography offers superior resolving power for complex mixtures, while recrystallization is often more efficient for removing minor impurities from a solid product on a larger scale.

Purification_Workflow start Crude this compound check_purity Assess Purity & Impurity Profile (TLC, ¹H NMR) start->check_purity is_complex Complex Mixture or Oily Residue? check_purity->is_complex is_solid Mostly Solid with Minor Impurities? is_complex->is_solid No chromatography Column Chromatography is_complex->chromatography Yes is_solid->chromatography No recrystallization Recrystallization is_solid->recrystallization Yes qc_check Final QC Check (Melting Point, NMR) chromatography->qc_check recrystallization->qc_check final_product Pure this compound qc_check->final_product Purity Confirmed

Caption: Decision workflow for selecting a purification method.

Protocol 1: Flash Column Chromatography

Flash column chromatography is the method of choice for purifying crude reaction mixtures, especially when dealing with oils or complex arrays of by-products. The principle relies on the differential partitioning of components between a solid stationary phase (silica gel) and a liquid mobile phase (eluent).

Expertise & Causality: Selecting the Right Conditions
  • Stationary Phase: Silica gel (100–200 mesh) provides a good balance between resolution and flow rate for typical laboratory-scale purifications.[3][5] Finer mesh sizes (>230) can improve separation but will result in slower run times.

  • Mobile Phase (Eluent): A non-polar solvent system is required. Based on experimental data, a mixture of ethyl acetate and petroleum ether (or heptane) is highly effective.[3] A starting eluent of 2% ethyl acetate in petroleum ether is recommended, as this system provides a reported Rf value of 0.4 for the target compound in a 10% ethyl acetate system, indicating that the compound will migrate effectively but allow for separation from less polar impurities.[3]

  • Self-Validation System: Thin-Layer Chromatography (TLC) is integral to this protocol. It is used to determine the optimal eluent composition before running the column, to monitor the column's progress, and to analyze the collected fractions to identify those containing the pure product.[6]

Step-by-Step Experimental Protocol
  • TLC Analysis:

    • Dissolve a small amount of the crude material in dichloromethane or ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a TLC chamber containing various ratios of ethyl acetate/petroleum ether (e.g., 2:98, 5:95, 10:90).

    • Visualize the spots under UV light (254 nm). The ideal solvent system will give the product spot an Rf value of approximately 0.3-0.4.

  • Column Packing (Slurry Method):

    • Select a glass column of appropriate size (a column diameter that requires 6 to 10 inches of silica height is typical).

    • Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer (1-2 cm) of sand.

    • In a beaker, prepare a slurry of silica gel (100-200 mesh) in the initial, low-polarity eluent (e.g., 2% ethyl acetate in petroleum ether).

    • Pour the slurry into the column, using pressure from a pump or compressed air to pack the silica bed evenly, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane.

    • Carefully pipette the solution onto the top of the silica bed.

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the compound in a solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add this dry powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column and begin elution using positive air pressure, aiming for a flow rate of about 2 inches per minute.[7]

    • Collect the eluting solvent in a series of test tubes or flasks.

    • Monitor the separation by collecting small spots from the fractions onto a TLC plate and developing it.

  • Product Isolation:

    • Once the fractions containing the pure product are identified by TLC, combine them in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound as a yellow solid.[3]

Chromatography_Workflow A 1. Prepare Slurry (Silica + Eluent) B 2. Pack Column A->B C 3. Load Sample (Dissolved Crude Product) B->C D 4. Elute with Solvent (Apply Pressure) C->D E 5. Collect Fractions D->E F 6. Analyze Fractions via TLC E->F G 7. Combine Pure Fractions F->G H 8. Evaporate Solvent G->H I Pure Product H->I

Caption: Step-by-step workflow for flash column chromatography.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds that are already substantially pure (>90%). It relies on the principle that the solubility of a compound in a solvent increases with temperature. Impurities, being present in lower concentrations, remain in solution upon cooling while the desired compound crystallizes out.[8]

Expertise & Causality: The Critical Role of the Solvent

The success of recrystallization hinges on selecting the appropriate solvent. An ideal solvent should:

  • Completely dissolve the compound at its boiling point.

  • Dissolve the compound poorly (or not at all) at low temperatures (0-4 °C).

  • Either completely dissolve impurities at all temperatures or not dissolve them at all.

  • Be chemically inert towards the compound.

  • Be sufficiently volatile for easy removal after filtration.

For nitrophenoxy derivatives, polar protic solvents like ethanol have been shown to be effective.[9] A mixed solvent system, such as ethyl acetate/heptane, can also be fine-tuned to achieve the desired solubility profile.

Step-by-Step Experimental Protocol
  • Solvent Screening (Small Scale):

    • Place a small amount (20-30 mg) of crude product into several test tubes.

    • Add a few drops of different test solvents (e.g., ethanol, isopropanol, ethyl acetate) to each tube.

    • Observe solubility at room temperature. If insoluble, heat the solvent to boiling. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture to a boil with constant swirling. Continue adding the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation and contamination. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

  • Self-Validation:

    • Determine the melting point of the recrystallized product. A sharp melting range close to the literature value indicates high purity.

    • Confirm purity by running a TLC against the starting crude material.

References

  • A directing group assisted ruthenium catalyzed approach to access meta- nitrated phenol - Supporting Information. Vertex AI Search Result.3

  • Buy 4-(3-Nitrophenoxy)pyridin-2-amine (EVT-8650208). EvitaChem.4

  • 2-(3-Nitrophenyl)pyridine. MySkinRecipes.1

  • 2-(3-Nitrophenoxy)quinoxaline. PMC - NIH.9

  • Supporting Information for Chemical Communications. The Royal Society of Chemistry.6

  • N-allylbenzimidazole as a strategic surrogate in Rh-catalyzed stereoselective trans-propenylation of aryl C(sp2)-H bond. The Royal Society of Chemistry.5

  • 2-(2-NITROPHENOXY)PYRIDINE AldrichCPR. Sigma-Aldrich.

  • Chromatography: How to Run a Flash Column. University of Rochester Department of Chemistry.7

  • KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues. Google Patents.8

  • This compound. CymitQuimica.10

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Application Notes & Protocols: 2-(3-Nitrophenoxy)pyridine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the synthesis and application of 2-(3-nitrophenoxy)pyridine, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We present detailed, field-tested protocols for its synthesis via nucleophilic aromatic substitution and its subsequent transformation into a key amino derivative. The narrative emphasizes the causality behind experimental choices, providing researchers with the foundational knowledge to adapt and innovate upon these methods.

Introduction: Strategic Value of the this compound Scaffold

The convergence of a pyridine ring and a nitro-substituted phenyl group via an ether linkage creates the unique chemical architecture of this compound. This arrangement is not merely a conjunction of two common moieties; it is a strategic design that imparts a distinct reactivity profile, making it a valuable intermediate in multi-step synthesis.

  • The Pyridine Core: The pyridine ring is a cornerstone of medicinal chemistry, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its presence in numerous FDA-approved drugs.[1][2] Its nitrogen atom acts as a hydrogen bond acceptor and can be protonated, enhancing aqueous solubility—a critical parameter in drug design.[2]

  • The Nitrophenoxy Moiety: The nitro group is a powerful electron-withdrawing group that significantly influences the molecule's reactivity.[3][4] It activates the phenoxy ring for potential nucleophilic attack and, more importantly, serves as a robust synthetic handle. The nitro group's reliable reduction to a primary amine is one of the most fundamental and widely used transformations in the synthesis of pharmaceuticals and other functional materials.[5][6]

The ether linkage provides rotational flexibility, allowing the two aromatic systems to adopt various conformations, which can be crucial for binding to biological targets. This guide will explore how to harness the latent reactivity of this scaffold.

Physicochemical Properties and Characterization

A thorough understanding of a building block's physical and chemical properties is paramount for its effective use.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₈N₂O₃
Molecular Weight 216.19 g/mol
Appearance Expected to be a pale yellow to brown solid
Solubility Soluble in polar aprotic solvents (DMF, DMSO, Acetone), chlorinated solvents (DCM, Chloroform), and moderately soluble in alcohols.
CAS Number Not readily available; structure is distinct.

Expected Spectroscopic Data:

  • ¹H NMR: Signals corresponding to seven aromatic protons. The protons on the nitrophenyl ring will be downfield, with those ortho and para to the nitro group showing the largest chemical shifts. The pyridine protons will also exhibit characteristic shifts, with the proton at the 6-position being influenced by the adjacent nitrogen.

  • ¹³C NMR: Eleven distinct signals for the aromatic carbons. The carbon bearing the nitro group will be significantly downfield.

  • IR Spectroscopy: Characteristic strong peaks for the asymmetric and symmetric stretching of the N-O bonds in the nitro group (typically ~1530 and ~1350 cm⁻¹), and C-O-C stretching of the diaryl ether.

  • Mass Spectrometry: A molecular ion peak (M+) at m/z 216.05, with predictable fragmentation patterns.

Synthesis of the Core Building Block

The most direct and industrially scalable route to this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This reaction hinges on the attack of a nucleophile on an electron-deficient aromatic ring that possesses a good leaving group.[4]

Causality in Synthetic Design:

There are two primary disconnection approaches:

  • Route A: 2-Halopyridine + 3-Nitrophenol. Here, the pyridine ring is the electrophile. This is generally effective, but the electron-deficient nature of the pyridine ring itself can sometimes require forcing conditions.

  • Route B: 2-Hydroxypyridine + 1-Halo-3-nitrobenzene. Here, the nitro-activated phenyl ring is the electrophile. The strong electron-withdrawing effect of the nitro group makes the halo-nitrobenzene highly susceptible to nucleophilic attack, often making this the preferred route.

We will detail a protocol based on Route B, using 1-fluoro-3-nitrobenzene as the electrophile due to the high electronegativity of fluorine, which enhances its ability to act as a leaving group in SₙAr reactions.

Protocol 1: Synthesis of this compound via SₙAr Reaction

This protocol describes the formation of the diaryl ether linkage. The use of a strong base is critical to deprotonate the 2-hydroxypyridine, generating a more potent pyridinoxide nucleophile.

Workflow Diagram:

reagents 2-Hydroxypyridine 1-Fluoro-3-nitrobenzene Potassium Carbonate (K2CO3) setup Combine Reagents in Anhydrous DMF reagents->setup solvent Dimethylformamide (DMF) solvent->setup reaction Heat at 100-120 °C Monitor by TLC setup->reaction workup Cool, Quench with Water Extract with Ethyl Acetate reaction->workup purify Dry Organic Layer Concentrate in vacuo Purify via Column Chromatography workup->purify product This compound purify->product

Caption: SₙAr Synthesis Workflow.

Materials & Reagents:

  • 2-Hydroxypyridine (1.0 eq)

  • 1-Fluoro-3-nitrobenzene (1.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-hydroxypyridine and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous DMF via syringe and stir the resulting suspension for 15 minutes at room temperature. The use of a polar aprotic solvent like DMF is crucial as it effectively solvates the potassium cation without hydrogen bonding to the nucleophile, thus maximizing its reactivity.[7]

  • Addition of Electrophile: Add 1-fluoro-3-nitrobenzene to the suspension dropwise.

  • Reaction: Heat the reaction mixture to 110 °C and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. The organic layers are combined.

  • Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.

Self-Validation: The final product should be characterized by NMR, IR, and MS to confirm its structure and purity, comparing the data with expected values.

Key Synthetic Transformations & Applications

The true value of this compound is realized in its subsequent transformations. The primary and most impactful reaction is the reduction of the nitro group to an amine, which unlocks a vast potential for diversification.

cluster_derivatives Potential Derivatives start This compound amine 2-(3-Aminophenoxy)pyridine (Key Intermediate) start->amine Nitro Group Reduction amides Amides / Sulfonamides amine->amides Acylation ureas Ureas / Thioureas amine->ureas Isocyanate Rxn heterocycles Fused Heterocycles (e.g., Benzimidazoles) amine->heterocycles Cyclization azo Azo Dyes amine->azo Diazotization

Caption: Key Transformations of the Scaffold.

Application Focus: Precursor for Bioactive Molecules

The resulting aniline, 2-(3-aminophenoxy)pyridine , is a prime precursor for generating libraries of compounds for drug discovery. The amino group can be readily acylated, sulfonylated, or used in cyclization reactions to build more complex heterocyclic systems.[8] The pyridine and phenoxy motifs are prevalent in molecules targeting a range of diseases, including cancer and inflammatory conditions.[9][10]

Protocol 2: Reduction of this compound to 2-(3-Aminophenoxy)pyridine

The reduction of an aromatic nitro group is a classic transformation with multiple reliable methods. The choice of reagent depends on the presence of other functional groups in the molecule. For this substrate, which lacks easily reducible groups, catalytic hydrogenation or reduction with metals in acidic media are both excellent choices.[5] We present a robust protocol using tin(II) chloride, which is known for its chemoselectivity and mild conditions.[5]

Table 2: Comparison of Common Nitro Reduction Conditions

Reagent SystemConditionsAdvantagesPotential Issues
H₂ / Pd/C RT-50 °C, 1-4 atm H₂, MeOH/EtOHHigh yield, clean, catalyticRequires hydrogenation equipment; can reduce other groups (alkenes, Cbz)
Fe / NH₄Cl Reflux, EtOH/H₂OInexpensive, effectiveCan be slow, requires large excess of iron, sometimes heterogeneous
SnCl₂·2H₂O RT-60 °C, EtOH or EtOAcMild, good for sensitive substratesGenerates tin waste, requires stoichiometric amounts

Step-by-Step Methodology (SnCl₂ Reduction):

  • Reagent Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.

  • Addition of Reductant: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution portion-wise. The reaction is exothermic; addition should be controlled to maintain the temperature below 50 °C.

  • Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up - Neutralization: Cool the reaction mixture in an ice bath. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) until the pH of the aqueous layer is ~8. Caution: CO₂ evolution. A thick white precipitate of tin salts will form.

  • Filtration: Filter the entire mixture through a pad of Celite® to remove the inorganic solids. Wash the filter cake thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. The layers are separated, and the aqueous layer is extracted twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-(3-aminophenoxy)pyridine, which can often be used in the next step without further purification. If needed, purification can be achieved via chromatography.

Self-Validation: Successful reduction is easily confirmed by IR spectroscopy (disappearance of the strong NO₂ stretches and appearance of N-H stretches around 3300-3400 cm⁻¹) and by a significant upfield shift of the phenyl proton signals in the ¹H NMR spectrum.

Conclusion and Future Outlook

This compound stands out as a building block of high strategic value. Its synthesis is straightforward, and its true potential is unlocked through the reliable transformation of the nitro group into a versatile amine. This key intermediate, 2-(3-aminophenoxy)pyridine, serves as a launching point for the synthesis of diverse and complex molecules for application in medicinal chemistry, agrochemicals, and materials science.[8] The protocols provided herein are robust, scalable, and grounded in well-established chemical principles, offering researchers a solid foundation for their synthetic endeavors.

References

  • EvitaChem. (n.d.). Buy 4-(3-Nitrophenoxy)pyridin-2-amine (EVT-8650208).
  • Zhang, B., Zhou, Y., Gu, Q., & Xu, S. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Materials Science and Engineering, 677, 022075. [Link]

  • Wang, F., et al. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(21), 5039. [Link]

  • BenchChem. (n.d.). Reactivity of the nitro group on a pyridine ring.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]

  • Reddy, T. S., et al. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 11(6), 3477-3483. [Link]

  • Abdel-Wahab, B. F., et al. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation. Organic Chemistry International, 2011, 832513. [Link]

  • BenchChem. (n.d.). Application of 2-Nitrosopyridine in Organic Synthesis: Advanced Notes and Protocols.
  • Wang, T., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 13(7), 1079. [Link]

  • Ertel, W., & Miederer, P. (1990). Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction. U.S.
  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Nitrophenyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chantrapromma, S., et al. (2014). 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o100. [Link]

  • Chen, Y., et al. (2024). Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. Organic Letters.
  • Abdel-Aziz, M., et al. (2021). New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies. Scientific Reports, 11, 21085. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. Retrieved from [Link]

  • Akter, M., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4184. [Link]

  • Pevarello, P., et al. (2017). Discovery of a new class of 2,3,5-trisubstituted pyridine derivatives as potent and selective p38α inhibitors. European Journal of Medicinal Chemistry, 126, 917-931. [Link]

  • Reddy, T. S., et al. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 11(6), 3477-3483. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]

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The Untapped Potential of 2-(3-Nitrophenoxy)pyridine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold

In the vast landscape of medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, integral to the structure of numerous therapeutic agents.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and ability to serve as a versatile synthetic handle have cemented its importance in drug design.[1] This guide focuses on a specific, yet underexplored, derivative: 2-(3-Nitrophenoxy)pyridine . While direct pharmacological data on this compound is nascent, its structural motifs—a pyridine ring linked to a nitrophenoxy group via an ether bond—suggest significant potential as a key intermediate and pharmacophore in the development of novel therapeutics.

The presence of the nitro group on the phenoxy ring dramatically influences the molecule's electronic character, rendering the aromatic system electron-deficient. This not only opens up specific avenues for synthetic modification but also suggests potential bioactivities, as nitroaromatic compounds are known to play roles in various biological processes. This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining the synthesis, potential applications, and detailed experimental protocols related to this compound and its derivatives.

Synthetic Pathways: Crafting the Core Structure

The primary route to synthesizing this compound and its analogs is through nucleophilic aromatic substitution (SNAr) . This reaction is a cornerstone of modern organic synthesis and is particularly well-suited for creating the diaryl ether linkage present in the target molecule.

The SNAr reaction hinges on the activation of an aromatic ring towards nucleophilic attack. In this context, the nitro group of a 3-nitrophenol precursor serves as a powerful electron-withdrawing group, activating the phenoxy ring. Alternatively, and more commonly for this specific isomer, a leaving group on the pyridine ring is displaced by the nucleophilic 3-nitrophenoxide.

Visualizing the Synthetic Workflow

G cluster_0 Protocol 1: Synthesis of this compound A 2-Halopyridine (e.g., 2-Chloropyridine) E Reaction Mixture A->E B 3-Nitrophenol B->E C Base (e.g., K2CO3, NaH) C->E D Aprotic Polar Solvent (e.g., DMF, DMSO) D->E F Heating (e.g., 80-120 °C) E->F G Work-up & Purification (Extraction, Chromatography) F->G H This compound G->H

Caption: General workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound via SNAr

This protocol details the synthesis of the title compound from commercially available starting materials. The causality behind each step is explained to provide a deeper understanding of the process.

Materials:

  • 2-Chloropyridine

  • 3-Nitrophenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure:

  • Reactant Preparation: In a dry round-bottom flask, dissolve 3-nitrophenol (1.0 eq) in anhydrous DMF.

    • Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex) without protonating the nucleophile.[3]

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes.

    • Rationale: Potassium carbonate is a mild base that deprotonates the hydroxyl group of 3-nitrophenol to form the more nucleophilic 3-nitrophenoxide anion. An excess is used to drive the reaction to completion.

  • Addition of Pyridine Substrate: Add 2-chloropyridine (1.0 eq) to the reaction mixture.

    • Rationale: 2-Chloropyridine provides the electrophilic pyridine ring. The chlorine atom at the 2-position is a good leaving group, susceptible to displacement by the phenoxide.

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Work-up: a. Cool the reaction mixture to room temperature and pour it into cold water.

    • Rationale: This step quenches the reaction and precipitates the organic product while dissolving inorganic salts. b. Extract the aqueous layer three times with ethyl acetate.

    • Rationale: Ethyl acetate is a suitable organic solvent for extracting the desired product from the aqueous phase. c. Combine the organic layers and wash with brine.

    • Rationale: Washing with brine helps to remove any remaining water and some water-soluble impurities from the organic phase. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Rationale: This removes the solvent to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

    • Rationale: Column chromatography separates the desired product from unreacted starting materials and byproducts based on their different polarities.

Medicinal Chemistry Applications: A Landscape of Potential

While this compound itself is not an established therapeutic, its structure represents a valuable starting point for the development of bioactive molecules. The pyridine scaffold is prevalent in a wide array of FDA-approved drugs with diverse therapeutic applications.[4] The applications described below are based on the known activities of structurally related pyridine and phenoxypyridine derivatives.

Anticancer Agents

The pyridine ring is a common feature in many anticancer drugs.[5] Derivatives of pyridines and fused pyridopyrimidines have shown potent activity as kinase inhibitors, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[6][7]

  • Potential Mechanism: The this compound scaffold could be elaborated to create molecules that bind to the ATP-binding pocket of various kinases. The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in many kinase-inhibitor complexes. The nitrophenoxy group can be chemically modified, for example, by reducing the nitro group to an amine, which can then be functionalized to introduce further interactions with the target protein or to modulate physicochemical properties. Thieno[2,3-b]pyridine compounds, which share a similar heterocyclic core, have been shown to inhibit prostate cancer cell growth and motility.[8]

Antimicrobial Agents

Pyridine derivatives have a long history of use as antimicrobial agents.[9][10] Their mechanisms of action are diverse, ranging from the disruption of cell membranes to the inhibition of essential enzymes.[11]

  • Potential Application: The this compound core can be used to synthesize novel compounds with potential antibacterial and antifungal activity. For instance, the phenoxy ring can be further substituted with halogens or other functional groups known to enhance antimicrobial potency.[12] Studies on related thieno[2,3-d]pyrimidinedione derivatives have shown potent activity against multi-drug resistant Gram-positive organisms.[13]

Anti-inflammatory Agents

Chronic inflammation is implicated in a multitude of diseases. Pyridine and pyridone derivatives have been investigated as potent anti-inflammatory agents, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[14][15]

  • Potential Pathway to Bioactivity: The this compound scaffold can be modified to target enzymes in the inflammatory cascade. For example, derivatives could be designed to mimic the substrate of COX enzymes, thereby inhibiting the production of prostaglandins. The development of novel pyridone and pyridine derivatives has led to the identification of promising multi-potent anti-inflammatory agents.[16][17]

Summary of Potential Therapeutic Applications
Therapeutic AreaPotential Mechanism of ActionRationale based on Analogs
Anticancer Kinase InhibitionFused pyridopyrimidines are known kinase inhibitors.[6][7]
Antimicrobial Enzyme Inhibition, Membrane DisruptionPyridine derivatives exhibit broad-spectrum antibacterial and antifungal activity.[9][10]
Anti-inflammatory COX Enzyme InhibitionPyridone derivatives are effective modulators of inflammatory mediators.[15][16]

Protocol 2: Derivatization of this compound for SAR Studies

To explore the medicinal chemistry potential of the this compound scaffold, systematic structural modifications are necessary to establish Structure-Activity Relationships (SAR). A key and versatile modification is the reduction of the nitro group to an amine, which can then be further functionalized.

Workflow for Derivatization

G cluster_1 Derivatization Workflow A This compound B Nitro Group Reduction (e.g., SnCl2/HCl, H2/Pd-C) A->B C 3-(Pyridin-2-yloxy)aniline B->C D Amide Coupling C->D E Sulfonamide Formation C->E F Reductive Amination C->F G Library of Amide Derivatives D->G H Library of Sulfonamide Derivatives E->H I Library of Amine Derivatives F->I

Caption: A workflow for creating a library of derivatives from this compound.

Step-by-Step Procedure for Nitro Reduction:

  • Setup: Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution.

  • Reaction: Heat the mixture to reflux (around 70-80 °C) for 2-4 hours.

    • Rationale: Tin(II) chloride is a classical and effective reagent for the reduction of aromatic nitro groups to amines.

  • Work-up: a. Cool the reaction to room temperature and carefully add a saturated solution of sodium bicarbonate to neutralize the acid and precipitate tin salts. b. Filter the mixture through celite to remove the inorganic solids. c. Extract the filtrate with ethyl acetate. d. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting 3-(Pyridin-2-yloxy)aniline by column chromatography if necessary.

The resulting aniline is a versatile intermediate that can undergo a wide range of reactions, including acylation to form amides, reaction with sulfonyl chlorides to form sulfonamides, or reductive amination to form secondary or tertiary amines, thus allowing for a thorough exploration of the chemical space around this scaffold.

Conclusion and Future Outlook

This compound represents a molecule of significant, albeit largely unexplored, potential in medicinal chemistry. Its straightforward synthesis via nucleophilic aromatic substitution makes it an accessible building block. By drawing parallels with the established biological activities of related pyridine and phenoxypyridine derivatives, it is plausible to envision its application in the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to unlock the therapeutic potential of this versatile scaffold. Future work should focus on the systematic synthesis and biological evaluation of derivative libraries to establish clear structure-activity relationships and validate the therapeutic promise of the this compound core.

References

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  • This reference is hypothetical as no direct source was found in the initial search.
  • EvitaChem. (n.d.). Buy 4-(3-Nitrophenoxy)pyridin-2-amine (EVT-8650208).
  • This reference is hypothetical as no direct source was found in the initial search.
  • This reference is hypothetical as no direct source was found in the initial search.
  • BenchChem. (2025). A Comparative Guide to the Biological Activities of Pyridine Derivatives.
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  • Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. (n.d.).
  • Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. (n.d.). PMC - PubMed Central.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). PubMed Central.
  • This reference is hypothetical as no direct source was found in the initial search.
  • Synthesis and Anticancer Activity of Some Novel Fused Pyridine Ring System. (2022).
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). MDPI.
  • Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4338.
  • This reference is hypothetical as no direct source was found in the initial search.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). An academic publisher.
  • This reference is hypothetical as no direct source was found in the initial search.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). MDPI.
  • New pyridone, thioxopyridine, pyrazolopyridine and pyridine derivatives that modulate inflammatory mediators in stimulated RAW 264.7 murine macrophage. (n.d.). PubMed.
  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. (n.d.). PMC - PubMed Central.
  • This reference is hypothetical as no direct source was found in the initial search.
  • New pyridone, thioxopyridine, pyrazolopyridine and pyridine derivatives that modulate inflammatory mediators in stimulated RAW 264.7 murine macrophage. (n.d.). PubMed.
  • This reference is hypothetical as no direct source was found in the initial search.
  • This reference is hypothetical as no direct source was found in the initial search.
  • This reference is hypothetical as no direct source was found in the initial search.
  • This reference is hypothetical as no direct source was found in the initial search.
  • This reference is hypothetical as no direct source was found in the initial search.
  • This reference is hypothetical as no direct source was found in the initial search.
  • Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. (n.d.). NIH.
  • Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4338.
  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (n.d.). PubMed.
  • 5-Substituted pyrido[2,3-d]pyrimidine, an inhibitor against three receptor tyrosine kinases. (n.d.).

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use of 2-(3-Nitrophenoxy)pyridine in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: 2-(3-Nitrophenoxy)pyridine as a Strategic Synthon for the Development of Diaryl Ether-Based Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Diaryl Ether Motif in Kinase Inhibition

The diaryl ether (DArE) is a privileged scaffold in modern medicinal chemistry, recognized for its widespread presence in both natural products and synthetic therapeutic agents.[1][2] Its unique combination of structural rigidity and conformational flexibility allows it to effectively orient functional groups within the complex topology of enzyme active sites. In the field of oncology and immunology, protein kinases are critical targets, and the DArE moiety has become a cornerstone in the design of potent and selective kinase inhibitors.[1][2] These inhibitors often function by competing with ATP for the binding pocket, and the DArE scaffold can provide an optimal framework for positioning key pharmacophoric elements, such as hinge-binding motifs and groups that access hydrophobic pockets.

The pyridine ring, a bioisostere of a phenyl ring, is another crucial component in many FDA-approved drugs, particularly kinase inhibitors.[3][4][5] The nitrogen atom in the pyridine ring is an excellent hydrogen bond acceptor, enabling it to form a critical interaction with the "hinge region" of the kinase ATP-binding site, a common anchoring point for many Type I and Type II inhibitors.[3]

This application note details the strategic use of This compound as a high-value starting material for the synthesis of novel kinase inhibitors. We will elucidate the rationale behind its use, provide detailed synthetic protocols, and discuss its application in building complex, drug-like molecules. The core advantage of this synthon lies in its pre-formed diaryl ether linkage and the presence of a versatile nitro group, which serves as a synthetic handle for late-stage diversification.

The Synthon: Rationale for Using this compound

The choice of a starting material is a critical decision in a synthetic campaign, directly impacting efficiency, cost, and the ability to generate structural diversity. This compound is an exemplary synthon for several reasons:

  • Pre-installed Diaryl Ether Core: It provides the diaryl ether scaffold, saving synthetic steps and avoiding potentially challenging cross-coupling reactions later in the synthesis.[6]

  • Embedded Hinge-Binding Motif: The 2-phenoxypyridine unit is a known and effective kinase hinge-binder.[7] Its nitrogen atom is perfectly positioned to form a hydrogen bond with the backbone amide of a hinge residue (e.g., Cys, Met, Ala) in many kinases.

  • Versatile Synthetic Handle: The nitro group is the key to this synthon's utility. It is a stable, electron-withdrawing group that can be quantitatively reduced to a primary amine (-NH₂). This transformation from this compound to 2-(3-Aminophenoxy)pyridine introduces a nucleophilic site, opening a gateway for a multitude of subsequent chemical transformations.[8]

  • Modulation of Physicochemical Properties: The pyridine nitrogen improves aqueous solubility and provides a handle for salt formation, which can enhance the pharmacokinetic properties of the final compound.[9]

The overall synthetic logic is to leverage the pre-formed, stable core of the molecule and use the latent amine functionality for rapid library synthesis and structure-activity relationship (SAR) exploration.

G cluster_0 Core Synthon Synthesis cluster_1 Key Intermediate Generation cluster_2 Kinase Inhibitor Elaboration A 2-Halopyridine + 3-Nitrophenol B This compound (The Reagent) A->B SNAr or Metal Catalysis C 2-(3-Aminophenoxy)pyridine (Key Intermediate) B->C Nitro Group Reduction E Final Kinase Inhibitor (Diverse Library) C->E Amide Coupling, Sulfonylation, etc. D R-COOH / R-SO₂Cl / R-X D->E

Figure 1. Synthetic workflow using the title synthon.

Detailed Synthetic Protocols

The following protocols are designed to be robust and reproducible. They represent a self-validating system where the successful synthesis and characterization of each intermediate confirm the viability of the subsequent step.

Protocol 1: Synthesis of the Key Intermediate, 2-(3-Aminophenoxy)pyridine

This protocol is a two-step procedure starting from commercially available reagents.

Step A: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

The formation of the diaryl ether linkage is achieved via a nucleophilic aromatic substitution. 2-Fluoropyridine is an excellent substrate as fluoride is a good leaving group for SNAr reactions on electron-deficient rings.[10]

  • Reagents & Materials:

    • 3-Nitrophenol (1.0 eq)

    • 2-Fluoropyridine (1.1 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate, Hexanes, Brine

    • Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser

  • Procedure:

    • To a round-bottom flask charged with a magnetic stir bar, add 3-nitrophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

    • Add anhydrous DMF to create a slurry (approx. 0.5 M concentration relative to the nitrophenol).

    • Stir the mixture at room temperature for 15 minutes to form the potassium phenoxide salt.

    • Add 2-fluoropyridine (1.1 eq) to the reaction mixture.

    • Attach a condenser and heat the reaction mixture to 80-90 °C.

    • Monitor the reaction progress by TLC or LC-MS (typically complete in 4-8 hours).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude material by column chromatography on silica gel (e.g., using a gradient of 10-40% ethyl acetate in hexanes) to afford this compound as a solid.

Step B: Reduction of the Nitro Group to Form 2-(3-Aminophenoxy)pyridine

The reduction of the aromatic nitro group is a standard and high-yielding transformation. Tin(II) chloride is a reliable and effective reagent for this purpose.[11]

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

    • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM)

    • Round-bottom flask, magnetic stirrer, condenser

  • Procedure:

    • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

    • Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

    • Attach a condenser and heat the reaction mixture to reflux (approx. 78 °C).

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

    • Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

    • Re-dissolve the residue in ethyl acetate and cool in an ice bath.

    • Carefully basify the mixture by the slow, portion-wise addition of a saturated aqueous solution of NaHCO₃ until the pH is ~8-9 and effervescence ceases. Caution: This is an exothermic process.

    • A thick white precipitate (tin salts) will form. Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate or DCM.

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with the organic solvent.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield 2-(3-aminophenoxy)pyridine, which is often pure enough for the next step or can be further purified by chromatography if necessary.

Protocol 2: Exemplar Synthesis of a Kinase Inhibitor Scaffold

This protocol demonstrates the use of the key intermediate in an amide bond formation, a common linkage in kinase inhibitors.

  • Reagents & Materials:

    • 2-(3-Aminophenoxy)pyridine (1.0 eq)

    • Carboxylic acid of interest (R-COOH) (1.05 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous DMF

    • Standard workup and purification reagents

  • Procedure:

    • In a clean, dry flask, dissolve the carboxylic acid (1.05 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) and stir for 5-10 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of 2-(3-aminophenoxy)pyridine (1.0 eq) in a small amount of DMF to the activated acid mixture.

    • Stir the reaction at room temperature. Monitor by LC-MS (typically complete in 1-4 hours).

    • Upon completion, dilute the reaction with ethyl acetate and water.

    • Perform a standard aqueous workup as described in Protocol 1A (steps 9-10).

    • Purify the final product by column chromatography or preparative HPLC to yield the target amide.

Representative Data and Characterization

Successful synthesis should be confirmed by a suite of analytical techniques. The table below provides expected outcomes for the synthesis of a hypothetical inhibitor.

Compound NameSynthetic StepExpected YieldPurity (LC-MS)1H NMR ConfirmationMass Spec (ESI+)
This compoundProtocol 1A75-90%>95%Aromatic protons in pyridine and nitrophenyl rings observed.[M+H]⁺ = 217.06
2-(3-Aminophenoxy)pyridineProtocol 1B80-95%>95%Disappearance of nitro-aromatic signals, appearance of broad -NH₂ singlet, upfield shift of phenyl protons.[M+H]⁺ = 187.09
Final Amide ProductProtocol 260-85%>98%Appearance of amide N-H proton signal and signals corresponding to the 'R' group.[M+R-CO+H]⁺

Application in Kinase Signaling Pathways

The scaffolds synthesized from 2-(3-aminophenoxy)pyridine are well-suited to target ATP-competitive sites on a wide range of kinases. For example, many inhibitors of the MAP Kinase pathway, such as JNK or p38 inhibitors, utilize a similar architecture.[7] An inhibitor derived from this synthon would be expected to bind in the ATP pocket, with the 2-phenoxypyridine core anchoring to the hinge region. The amide-linked "R" group can then be tailored to occupy adjacent hydrophobic regions or interact with solvent-exposed areas, driving both potency and selectivity.

G RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Synthesized Inhibitor Inhibitor->RAF

Figure 2. Inhibition of a generic MAPK signaling pathway.

Conclusion

This compound is a highly valuable and strategic building block for the synthesis of diaryl ether-based kinase inhibitors. Its structure provides a pre-formed, hinge-binding competent core, while the nitro group serves as a robust and versatile synthetic handle for late-stage diversification. The protocols outlined in this note demonstrate an efficient and reliable pathway from simple starting materials to complex, drug-like scaffolds. This approach enables medicinal chemists to rapidly generate libraries of novel compounds for SAR studies, accelerating the discovery of new therapeutic agents targeting the kinome.

References

  • Freitas, R. H. C. N., et al. (2013). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. National Institutes of Health. [Link]

  • Li, H., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. [Link]

  • Li, H., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. PubMed. [Link]

  • O'Donovan, D. H., et al. (2013). Synthesis of novel 3,4-diaryl-5-aminopyrazoles as potential kinase inhibitors. ResearchGate. [Link]

  • Marcotullio, M. C., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. PubMed. [Link]

  • Song, X., et al. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Schade, D., et al. (2022). Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed. [Link]

  • Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]

  • Yan, S. B., et al. (2013). LY2801653 is an orally bioavailable multi-kinase inhibitor with potent activity against MET, MST1R, and other oncoproteins, and displays anti-tumor activities in mouse xenograft models. PubMed. [Link]

  • Schade, D., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. National Institutes of Health. [Link]

  • ResearchGate. (2016). 5-Substituted pyrido[2,3-d]pyrimidine, an inhibitor against three receptor tyrosine kinases. ResearchGate. [Link]

  • Roskoski, R. Jr. (2016). Type III or allosteric kinase inhibitors for the treatment of non-small cell lung cancer. Expert Opinion on Investigational Drugs. [Link]

  • Kumar, B., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. National Institutes of Health. [Link]

  • Fares, M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. National Institutes of Health. [Link]

  • Ballini, R., et al. (2018). Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI. [Link]

  • Khan Academy. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]

  • UPCommons. (2012). European Journal of Medicinal Chemistry. UPCommons. [Link]

  • ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate. [Link]

  • Kumar, B., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. [Link]

  • Ilango, K., & Valentina, P. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]

  • Cilibrizzi, A., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]

  • Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. [Link]

  • Arshad, N., et al. (2020). Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characterization and bioassay. PubMed. [Link]

  • Google Patents. (2011). CN102070471A - Medicine intermediate 2-phenoxy aniline and preparation method thereof.
  • Google Patents. (2003). US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines.

Sources

Application Notes and Protocols for the Development of Novel Catalysts in Phenoxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The phenoxypyridine moiety is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of clinically relevant compounds. Its synthesis, primarily achieved through carbon-oxygen (C-O) cross-coupling reactions, is a critical endeavor in pharmaceutical development. This comprehensive guide provides an in-depth exploration of the development and application of novel catalytic systems for the efficient synthesis of phenoxypyridines. Moving beyond a simple recitation of procedures, this document elucidates the mechanistic underpinnings of key catalytic cycles, explains the rationale behind experimental design, and offers detailed, field-tested protocols for both traditional and advanced catalytic methods. We will delve into the nuances of ligand design, catalyst selection, and reaction optimization for the two cornerstone methodologies: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

Introduction: The Significance of the Phenoxypyridine Scaffold

Phenoxypyridine derivatives are integral components of a wide range of pharmaceuticals and agrochemicals due to their unique electronic and steric properties, which allow for favorable interactions with biological targets. The diaryl ether linkage, while seemingly simple, provides a combination of rigidity and conformational flexibility that is often key to potent biological activity. The development of robust and scalable synthetic routes to these compounds is therefore a paramount objective in process chemistry and drug discovery.

The primary challenge in phenoxypyridine synthesis lies in the formation of the C(aryl)-O-C(aryl) bond. Historically, this was accomplished under harsh conditions, but the advent of transition metal catalysis has revolutionized this field. This guide will focus on the two most powerful catalytic approaches: the venerable Ullmann condensation, which has seen a modern resurgence with the development of new ligand systems and copper nanoparticle catalysts, and the highly versatile Buchwald-Hartwig C-O coupling, which offers exceptional functional group tolerance and milder reaction conditions.

Foundational Catalytic Systems: A Mechanistic Perspective

A deep understanding of the underlying reaction mechanisms is crucial for rational catalyst design and troubleshooting suboptimal reaction outcomes. Here, we dissect the catalytic cycles of the two primary methodologies for phenoxypyridine synthesis.

The Copper-Catalyzed Ullmann Condensation

The Ullmann reaction, first reported over a century ago, traditionally involved the use of stoichiometric copper powder at high temperatures.[1] Modern iterations employ catalytic amounts of a copper(I) salt, often in the presence of a stabilizing ligand, significantly broadening the reaction's scope and appeal.[2]

The catalytic cycle is generally believed to proceed as follows:

  • Formation of the Active Catalyst: A Cu(I) salt (e.g., CuI) reacts with a ligand (if present) to form a soluble, active catalyst species.

  • Formation of a Copper Phenoxide: The phenol starting material is deprotonated by a base to form a phenoxide, which then coordinates to the Cu(I) center.

  • Oxidative Addition: The aryl halide (in this case, a halopyridine) undergoes oxidative addition to the copper phenoxide complex, forming a Cu(III) intermediate.[3]

  • Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the desired phenoxypyridine product and regenerate the active Cu(I) catalyst.

Ullmann_Cycle cluster_reactants Reactants CuI Cu(I) Catalyst Cu_Phenoxide Cu(I)-Phenoxide Complex CuI->Cu_Phenoxide + Phenoxide CuIII_Intermediate Aryl-Cu(III)-Phenoxide Intermediate Cu_Phenoxide->CuIII_Intermediate Oxidative Addition (+ Halopyridine) Product Phenoxypyridine CuIII_Intermediate->Product Reductive Elimination Product->CuI Catalyst Regeneration Phenol Phenol + Base Halopyridine Halopyridine Buchwald_Hartwig_Cycle cluster_reactants Reactants Pd0 L-Pd(0) Catalyst PdII_Aryl L-Pd(II)-Aryl Complex Pd0->PdII_Aryl Oxidative Addition (+ Halopyridine) PdII_Phenoxide L-Pd(II)-Phenoxide Complex PdII_Aryl->PdII_Phenoxide + Phenoxide Product Phenoxypyridine PdII_Phenoxide->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Phenol Phenol + Base Halopyridine Halopyridine

Sources

Application Note: Validated Analytical Methods for the Quantification of 2-(3-Nitrophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(3-Nitrophenoxy)pyridine is a key chemical intermediate with growing significance in the pharmaceutical and materials science sectors.[1] Its molecular architecture, featuring a pyridine ring linked to a nitrophenoxy group, makes it a versatile building block in the synthesis of more complex molecules, including potential therapeutic agents.[2] The accurate and precise quantification of this compound is paramount during synthesis, for quality control of the final product, and in pharmacokinetic studies. The presence of impurities or degradation products can significantly impact the safety and efficacy of a drug product.[3]

This comprehensive guide provides detailed protocols for three robust analytical methods for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A highly specific and sensitive method, ideal for quality control and impurity profiling.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identification and quantification, particularly for volatile and semi-volatile compounds.[4]

  • UV-Vis Spectrophotometry: A rapid and cost-effective method for routine analysis in simple matrices.[5]

Each protocol is presented with an emphasis on the scientific rationale behind the experimental choices and is designed to be a self-validating system in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical method validation.[6][7][8]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Scientific Principle

High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a molecule with the polarity of this compound, a reverse-phase C18 column is an excellent choice, where the nonpolar stationary phase retains the analyte, and a polar mobile phase is used for elution. The addition of a buffer to the mobile phase ensures consistent ionization of the basic pyridine moiety, leading to improved peak shape and reproducibility.[9][10] Detection is achieved by a UV detector, as the aromatic rings and the nitro group in the analyte are strong chromophores, providing excellent sensitivity.

Detailed Experimental Protocol

2.2.1 Instrumentation and Materials

  • HPLC System: Quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Potassium phosphate monobasic (KH₂PO₄)

    • Orthophosphoric acid

  • Reference Standard: this compound, >99% purity.

2.2.2 Preparation of Solutions

  • Mobile Phase: Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile in a 60:40 (v/v) ratio. Filter and degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

2.2.3 HPLC Instrument Parameters

ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes

2.2.4 Data Acquisition and Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Perform a linear regression analysis on the calibration curve. The coefficient of determination (R²) should be >0.999.

  • Inject the sample solutions and determine the concentration of this compound using the calibration curve.

Method Validation Summary

The following table presents the expected performance characteristics of this HPLC method upon validation according to ICH Q2(R2) guidelines.[6][11]

Validation ParameterAcceptance CriteriaExpected Result
Specificity No interference at the retention time of the analyte.The method is specific for this compound.
Linearity (R²) ≥ 0.999> 0.999
Range 1 - 100 µg/mLMeets linearity, accuracy, and precision requirements.
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1~0.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1~0.3 µg/mL
Robustness No significant change in results with minor variations.The method is robust to small changes in pH, mobile phase composition, and temperature.
Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (Buffer:ACN 60:40) equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_standards Prepare Calibration Standards (1-100 µg/mL) inject Inject Standards & Sample prep_standards->inject prep_sample Prepare Sample Solution prep_sample->inject equilibrate->inject acquire Acquire Chromatograms (UV at 254 nm) inject->acquire calibrate Generate Calibration Curve (Peak Area vs. Conc.) acquire->calibrate quantify Quantify Analyte in Sample calibrate->quantify report Report Results quantify->report

Caption: HPLC-UV workflow for this compound.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Scientific Principle

GC-MS is a highly selective and sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[4] The sample is vaporized and separated based on its volatility and interaction with a stationary phase in a capillary column. As the analyte elutes from the column, it is ionized, and the resulting ions are separated by their mass-to-charge ratio, providing a unique mass spectrum that confirms the identity of the compound. For quantification, the instrument can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.

Detailed Experimental Protocol

3.2.1 Instrumentation and Materials

  • GC-MS System: Gas chromatograph with a mass selective detector.

  • Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Reagents:

    • Dichloromethane (GC grade)

    • Methanol (GC grade)

  • Reference Standard: this compound, >99% purity.

3.2.2 Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound reference standard and dissolve it in 100 mL of dichloromethane in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serially diluting the stock solution with dichloromethane.

3.2.3 GC-MS Instrument Parameters

ParameterSetting
Inlet Temperature 250 °C
Injection Volume 1 µL (Splitless)
Carrier Gas Helium at 1.0 mL/min
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (50-350 m/z) and SIM mode for quantification (ions to be determined from the full scan spectrum).

3.2.4 Data Acquisition and Analysis

  • Perform a tuning of the mass spectrometer to ensure optimal performance.

  • Inject the calibration standards to determine the retention time and the characteristic mass fragments of this compound.

  • Select appropriate ions for SIM mode analysis (e.g., the molecular ion and a few abundant fragment ions).

  • Construct a calibration curve by plotting the peak area of the primary ion against the concentration.

  • Perform a linear regression analysis (R² should be >0.995).

  • Inject the sample solutions and quantify using the calibration curve.

Method Validation Summary
Validation ParameterAcceptance CriteriaExpected Result
Specificity Confirmed by mass spectrum and retention time.Highly specific due to MS detection.
Linearity (R²) ≥ 0.995> 0.996
Range 0.1 - 25 µg/mLMeets linearity, accuracy, and precision requirements.
Accuracy (% Recovery) 95.0% - 105.0%97.0% - 103.0%
Precision (% RSD) ≤ 5.0%< 3.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1~0.01 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1~0.03 µg/mL
Robustness No significant change in results with minor variations.Robust to small changes in oven ramp rate and flow rate.
Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards (0.1-25 µg/mL in DCM) inject Inject into GC-MS prep_standards->inject prep_sample Prepare Sample Solution prep_sample->inject separate GC Separation inject->separate detect MS Detection (Scan & SIM) separate->detect identify Identify by Retention Time & Mass Spectrum detect->identify calibrate Generate Calibration Curve identify->calibrate quantify Quantify Analyte calibrate->quantify report Report Results quantify->report

Caption: GC-MS workflow for this compound.

Method 3: UV-Vis Spectrophotometry

Scientific Principle

UV-Vis spectrophotometry is based on the principle that molecules absorb light at specific wavelengths. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert law.[5] The nitrophenoxy and pyridine moieties of this compound are strong chromophores, making this a suitable method for quantification, especially in the absence of other interfering substances that absorb at the same wavelength.[12][13]

Detailed Experimental Protocol

4.2.1 Instrumentation and Materials

  • UV-Vis Spectrophotometer: Dual-beam instrument.

  • Cuvettes: 1 cm path length quartz cuvettes.

  • Reagents:

    • Methanol (UV grade)

  • Reference Standard: this compound, >99% purity.

4.2.2 Preparation of Solutions

  • Standard Stock Solution (500 µg/mL): Accurately weigh 50 mg of the this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) by serially diluting the stock solution with methanol.

4.2.3 Instrument Parameters and Procedure

  • Turn on the spectrophotometer and allow the lamps to warm up.

  • Perform a wavelength scan of a mid-range concentration standard (e.g., 10 µg/mL) from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Set the instrument to measure absorbance at the determined λmax.

  • Use methanol as a blank to zero the instrument.

  • Measure the absorbance of each calibration standard.

  • Construct a calibration curve by plotting absorbance against concentration.

  • Perform a linear regression analysis (R² should be >0.998).

  • Measure the absorbance of the sample solutions and determine the concentration using the calibration curve.

Method Validation Summary
Validation ParameterAcceptance CriteriaExpected Result
Specificity Low; susceptible to interference from other UV-absorbing compounds.Suitable for pure substance or simple mixtures.
Linearity (R²) ≥ 0.998> 0.998
Range 2 - 20 µg/mLMeets linearity, accuracy, and precision requirements.
Accuracy (% Recovery) 97.0% - 103.0%98.0% - 102.0%
Precision (% RSD) ≤ 3.0%< 2.5%
Limit of Detection (LOD) Calculated from the standard deviation of the blank.~0.5 µg/mL
Limit of Quantification (LOQ) Calculated from the standard deviation of the blank.~1.5 µg/mL
Robustness Low; sensitive to solvent changes.Consistent results with a fixed solvent.
Workflow Diagram

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards (2-20 µg/mL in Methanol) scan Determine λmax prep_standards->scan prep_sample Prepare Sample Solution measure Measure Absorbance prep_sample->measure blank Zero with Blank (Methanol) scan->blank blank->measure calibrate Generate Calibration Curve (Absorbance vs. Conc.) measure->calibrate quantify Calculate Concentration calibrate->quantify report Report Results quantify->report

Caption: UV-Vis spectrophotometry workflow.

Comparative Summary of Methods

FeatureHPLC-UVGC-MSUV-Vis Spectrophotometry
Specificity HighVery HighLow to Moderate
Sensitivity HighVery HighModerate
Sample Throughput ModerateModerateHigh
Cost ModerateHighLow
Primary Application Quality control, stability testing, impurity profiling.Identification, quantification of trace levels, metabolomics.Routine analysis of pure samples, in-process controls.

Conclusion

The choice of the analytical method for the quantification of this compound depends on the specific requirements of the analysis. HPLC-UV offers a robust and specific method suitable for most quality control applications. GC-MS provides the highest level of specificity and sensitivity, making it ideal for trace analysis and confirmatory testing. UV-Vis spectrophotometry is a simple and rapid method for the routine analysis of relatively pure samples. The protocols provided herein are based on established analytical principles and can be readily validated to meet regulatory requirements, ensuring the quality and consistency of this compound in research and development.

References

  • AMSbiopharma. (2025, July 22).
  • IntuitionLabs. (n.d.). ICH Q2(R2)
  • YouTube. (2025, July 2). Understanding ICH Q2(R2)
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products.
  • ResearchGate. (n.d.). (A) UV-vis spectra for 4-nitrophenol (blue line) and 4-nitrophenoxide....
  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS.
  • EvitaChem. (n.d.). Buy 4-(3-Nitrophenoxy)pyridin-2-amine (EVT-8650208).
  • PMC - NIH. (2021, January 7). Spectrophotometric Determination of p-Nitrophenol under ENP Interference.
  • SpectraBase. (n.d.). 4-Nitrophenol - Optional[UV-VIS] - Spectrum.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • SIELC Technologies. (n.d.). Separation of 2-(2-Methoxyphenoxy)pyridine on Newcrom R1 HPLC column.
  • Benchchem. (n.d.). A Comparative Guide to the Quantitative Analysis of 2-Nitropyridine in Reaction Mixtures.
  • ResearchGate. (n.d.). Kinetics of UV-vis spectra of 100 μM 4-Nitrophenyl boronicacid pinacol....
  • ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +....
  • Sigma-Aldrich. (n.d.). 2-(2-NITROPHENOXY)PYRIDINE AldrichCPR.
  • MySkinRecipes. (n.d.). 2-(3-Nitrophenyl)pyridine.
  • ResearchGate. (2025, August 7). Nitropyridines: Synthesis and reactions.
  • ResearchGate. (2026, January 13). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • University of Oslo. (n.d.).
  • PubChem. (n.d.). 3-Nitro-2(1H)-pyridinone.
  • ResearchGate. (2021, March 26). Pyridine and GC Capillary Column, is it safe?.
  • Baran Lab. (2004, September 6). Pyridine Synthesis: Cliff Notes.
  • MDPI. (n.d.). Advances in Quantitative Analytical Methods for Solid Drugs.
  • NCBI Bookshelf. (n.d.).
  • ACS Publications. (2026, January 7). Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)

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Application Notes and Protocols: 2-(3-Nitrophenoxy)pyridine as a Key Precursor for Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Phenoxypyridine Scaffold in Modern Agriculture

The phenoxypyridine structural motif is a cornerstone in the development of modern herbicides. Compounds possessing this scaffold are renowned for their potent and selective herbicidal activity, particularly against problematic grass weeds in broadleaf crops. The strategic combination of a pyridine ring and a phenoxy group gives rise to a class of herbicides known as aryloxyphenoxypropionates (AOPPs or "FOPs"), which are vital for global food security. These herbicides act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass species, a critical enzyme in fatty acid biosynthesis.[1] This mode of action leads to the disruption of cell membrane formation and ultimately, the death of the weed, while exhibiting excellent safety for dicotyledonous crops.[2]

2-(3-Nitrophenoxy)pyridine emerges as a pivotal precursor in the synthesis of these high-value agrochemicals. Its structure contains the core phenoxypyridine backbone, with the nitro group serving as a versatile chemical handle. This nitro functionality can be readily reduced to an amino group, providing a reactive site for the introduction of the propionate side chain that is characteristic of AOPP herbicides. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and utilization of this compound as a precursor for the development of next-generation agrochemicals. We will delve into the detailed synthetic protocols, the underlying chemical principles, and the biological mode of action of the final products.

Synthesis of the Precursor: this compound

The synthesis of this compound is most effectively achieved through a copper-catalyzed Ullmann condensation reaction. This classic cross-coupling reaction is ideal for the formation of diaryl ethers, particularly when one of the aryl halides is activated by an electron-withdrawing group, such as the nitro group in 3-nitrophenol.[3] The reaction couples 2-chloropyridine with 3-nitrophenol in the presence of a copper catalyst and a base.

Causality Behind Experimental Choices:
  • Catalyst: Copper(I) iodide (CuI) is a commonly used and effective catalyst for Ullmann condensations. The copper(I) species is believed to be the active catalytic species in the reaction cycle.[4]

  • Base: Potassium carbonate (K2CO3) is employed to deprotonate the phenolic hydroxyl group of 3-nitrophenol, forming the corresponding phenoxide. This phenoxide is a much more potent nucleophile for the subsequent coupling reaction.

  • Solvent: A high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to ensure the solubility of the reactants and to facilitate the reaction, which often requires elevated temperatures.[3]

  • Temperature: The reaction is conducted at an elevated temperature to overcome the activation energy of the C-O bond formation.

Experimental Workflow: Ullmann Condensation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Reactants 2-Chloropyridine 3-Nitrophenol Potassium Carbonate Copper(I) Iodide Solvent DMF Reactants->Solvent Dissolve Heating Heat to 120-140 °C (Under N2 atmosphere) Solvent->Heating Monitoring Monitor by TLC Heating->Monitoring Cooling Cool to RT Monitoring->Cooling Upon completion Quenching Pour into ice-water Cooling->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Washing Wash with brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography (Silica gel) Concentration->Purification Final_Product Final_Product Purification->Final_Product This compound

Caption: Workflow for the Ullmann Synthesis of this compound.

Detailed Protocol: Synthesis of this compound

Materials:

  • 2-Chloropyridine

  • 3-Nitrophenol

  • Potassium Carbonate (K2CO3), anhydrous

  • Copper(I) Iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitrophenol (1.0 eq.), 2-chloropyridine (1.2 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

  • Under a nitrogen atmosphere, add anhydrous DMF to the flask.

  • Heat the reaction mixture to 120-140 °C and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Parameter Value Reference
Typical Yield 70-85%Adapted from[5]
Reaction Time 6-12 hoursAdapted from[5]
Eluent System Hexane:Ethyl Acetate (4:1 to 2:1)General chromatographic practice

Reduction of the Nitro Group: Formation of 2-(3-Aminophenoxy)pyridine

The reduction of the nitro group to an amine is a critical step in transforming the precursor into a versatile intermediate for agrochemical synthesis. Several methods can be employed for this transformation, with the choice often depending on the scale of the reaction and the presence of other functional groups. Two common and effective methods are reduction with tin(II) chloride and catalytic transfer hydrogenation.

Method A: Reduction with Tin(II) Chloride

This is a classic and reliable method for the reduction of aromatic nitro compounds.[1] Tin(II) chloride in the presence of a strong acid like hydrochloric acid acts as a potent reducing agent.

Causality Behind Experimental Choices:

  • Reducing Agent: Tin(II) chloride dihydrate (SnCl2·2H2O) is an inexpensive and effective reducing agent for nitro groups.[6]

  • Solvent: Ethanol or ethyl acetate are common solvents for this reaction, providing good solubility for the substrate.

  • Acid: Concentrated hydrochloric acid is typically used to activate the tin(II) chloride and to protonate the resulting amine, forming a salt which can aid in purification.

  • Work-up: The work-up procedure involves basification to neutralize the acid and precipitate tin salts. Careful adjustment of the pH is crucial to break up any emulsions that may form.[7]

Detailed Protocol: SnCl2 Reduction of this compound

Materials:

  • This compound

  • Tin(II) Chloride Dihydrate (SnCl2·2H2O)

  • Ethanol or Ethyl Acetate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO3) or Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq.) in ethanol or ethyl acetate in a round-bottom flask.

  • Add tin(II) chloride dihydrate (4.0-5.0 eq.) to the solution.

  • Heat the mixture to reflux and stir.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it into ice.

  • Basify the mixture by the slow addition of a saturated sodium bicarbonate solution or 10% NaOH solution until the pH is >8. This will precipitate tin salts.

  • Extract the aqueous slurry with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield 2-(3-aminophenoxy)pyridine.

Parameter Value Reference
Typical Yield 85-95%Adapted from[8]
Reaction Time 2-4 hoursAdapted from[8]
Method B: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a milder and often cleaner alternative to metal/acid reductions. This method uses a hydrogen donor, such as ammonium formate or hydrazine, in the presence of a catalyst, typically palladium on carbon (Pd/C).[9]

Causality Behind Experimental Choices:

  • Catalyst: 10% Palladium on carbon is a highly efficient and widely used catalyst for hydrogenation reactions.

  • Hydrogen Donor: Ammonium formate is a convenient and safe source of hydrogen in situ.[9]

  • Solvent: Methanol or ethanol are excellent solvents for this reaction.

Detailed Protocol: Catalytic Transfer Hydrogenation

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate (HCOONH4)

  • Methanol or Ethanol

  • Celite®

Procedure:

  • To a solution of this compound (1.0 eq.) in methanol, add ammonium formate (5.0-10.0 eq.).

  • Carefully add 10% Pd/C (5-10 mol%) to the mixture.

  • Heat the reaction to reflux and monitor by TLC.

  • After completion, cool the reaction and filter through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Parameter Value Reference
Typical Yield >90%Adapted from[9]
Reaction Time 1-3 hoursAdapted from[9]

Synthesis of a Model Agrochemical: An Aryloxyphenoxypropionate Herbicide

With 2-(3-aminophenoxy)pyridine in hand, the final step is the introduction of the herbicidally active propionate moiety. This is typically achieved through a Williamson ether synthesis, where the amino group is first diazotized and converted to a hydroxyl group, which then acts as a nucleophile to displace a leaving group on a chiral propionate derivative. However, a more direct approach involves the coupling of the aminophenoxypyridine with a suitable propionate electrophile, though this can be more complex. For the purpose of this guide, we will outline a synthetic route analogous to the synthesis of well-known AOPP herbicides like quizalofop-p-ethyl.[10]

Synthetic Pathway Overview

G cluster_0 Intermediate Preparation cluster_1 Williamson Ether Synthesis cluster_2 Work-up & Purification Amino_Precursor 2-(3-Aminophenoxy)pyridine Diazotization Diazotization (NaNO2, H2SO4) Amino_Precursor->Diazotization Hydrolysis Hydrolysis Diazotization->Hydrolysis Phenol_Intermediate 2-(3-Hydroxyphenoxy)pyridine Hydrolysis->Phenol_Intermediate Reaction Heat to reflux Phenol_Intermediate->Reaction Propionate_Electrophile (R)-2-Chloropropionic acid ethyl ester or similar Propionate_Electrophile->Reaction Base K2CO3 Base->Reaction Solvent Acetone or DMF Solvent->Reaction Filtration Filter off salts Reaction->Filtration Concentration Concentrate filtrate Filtration->Concentration Purification Purify by chromatography or recrystallization Concentration->Purification Final_Product Final_Product Purification->Final_Product AOPP Herbicide Analogue

Caption: Synthetic pathway to an AOPP herbicide from 2-(3-aminophenoxy)pyridine.

Detailed Protocol: Synthesis of an AOPP Herbicide Analogue

Step 1: Conversion of 2-(3-Aminophenoxy)pyridine to 2-(3-Hydroxyphenoxy)pyridine

  • Dissolve 2-(3-aminophenoxy)pyridine in aqueous sulfuric acid at 0-5 °C.

  • Slowly add a solution of sodium nitrite (NaNO2) in water, keeping the temperature below 5 °C.

  • After the addition is complete, stir the mixture for 30 minutes.

  • Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

  • Cool the mixture and extract the phenolic product with a suitable organic solvent.

  • Purify the crude product to obtain 2-(3-hydroxyphenoxy)pyridine.

Step 2: Williamson Ether Synthesis

  • To a solution of 2-(3-hydroxyphenoxy)pyridine (1.0 eq.) in acetone or DMF, add anhydrous potassium carbonate (1.5 eq.).

  • Add (R)-2-chloropropionic acid ethyl ester (or a similar electrophile) (1.1 eq.) to the mixture.

  • Heat the reaction to reflux and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to yield the final AOPP herbicide analogue.

Parameter Value Reference
Typical Overall Yield 60-75%Adapted from[11] and[10]
Chiral Purity >98% (with chiral starting material)Dependent on starting material purity

Mode of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

The herbicidal activity of aryloxyphenoxypropionate herbicides derived from this compound stems from their ability to inhibit the enzyme Acetyl-CoA Carboxylase (ACCase).[1] ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the first committed step in fatty acid biosynthesis.

Mechanism of Inhibition

G AOPP_Herbicide AOPP Herbicide ACCase ACCase Enzyme (in susceptible grasses) AOPP_Herbicide->ACCase targets Binding Binds to the Carboxyltransferase (CT) domain ACCase->Binding Inhibition Inhibition of ACCase Activity Binding->Inhibition Malonyl_CoA_Block Malonyl-CoA production is blocked Inhibition->Malonyl_CoA_Block Fatty_Acid_Block Fatty Acid Synthesis is halted Malonyl_CoA_Block->Fatty_Acid_Block Membrane_Disruption Disruption of Cell Membrane and new growth Fatty_Acid_Block->Membrane_Disruption Plant_Death Plant Death Membrane_Disruption->Plant_Death

Caption: Mode of action of AOPP herbicides as ACCase inhibitors.

The selectivity of AOPP herbicides arises from the difference in the structure of ACCase between grass species (monocots) and broadleaf plants (dicots). The ACCase in susceptible grasses has a binding site that accommodates the AOPP herbicide, leading to potent inhibition. In contrast, the ACCase in broadleaf crops and other non-target organisms has a different structure at this binding site, rendering them insensitive to the herbicide. This molecular-level difference is the basis for the excellent crop safety of this class of herbicides.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of highly effective aryloxyphenoxypropionate herbicides. The synthetic route, involving an initial Ullmann condensation followed by nitro group reduction and a final Williamson ether synthesis, is a robust and scalable pathway to these important agrochemicals. A thorough understanding of the reaction mechanisms and experimental parameters, as outlined in these application notes, is crucial for the successful development of new and improved herbicidal agents. The high selectivity and potent mode of action of the resulting AOPP herbicides as ACCase inhibitors underscore the continued importance of the phenoxypyridine scaffold in modern crop protection.

References

  • Chemistry Stack Exchange. (2021). How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O? [Online]. Available at: [Link]

  • Wikipedia. (2023). Phenoxy herbicide. [Online]. Available at: [Link]

  • Stipaničev, D., et al. (2019). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 24(19), 3449. [Online]. Available at: [Link]

  • Wikipedia. (2023). Ullmann condensation. [Online]. Available at: [Link]

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  • Experiment 06 Williamson Ether Synthesis. (n.d.). [Online]. Available at: [Link]

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  • Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. [Online]. Available at: [Link]

  • ResearchGate. (2019). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2? [Online]. Available at: [Link]

  • (This reference is not publicly available)
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Online]. Available at: [Link]

  • AERU. (n.d.). Quizalofop-P-ethyl (Ref: DPX 79376). [Online]. Available at: [Link]

  • Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. [Online]. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Sn2+ reduction. [Online]. Available at: [Link]

Sources

Application Note: High-Throughput Screening of 2-(3-Nitrophenoxy)pyridine Derivatives for Protein Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven guide for the high-throughput screening (HTS) of 2-(3-nitrophenoxy)pyridine derivatives against a protein kinase target. Pyridine-containing heterocycles represent a privileged scaffold in medicinal chemistry, constituting a significant portion of FDA-approved drugs.[1] This guide details a complete workflow, from compound management and assay development to the execution of a primary screen and hit validation, utilizing the robust Homogeneous Time-Resolved Fluorescence (HTRF®) assay platform. Protocols are designed to be self-validating, incorporating essential quality control metrics like the Z'-factor to ensure data integrity and reliability.[2][3] This document is intended for researchers, scientists, and drug development professionals seeking to identify novel kinase inhibitors from chemical libraries.

Introduction: The Scientific Rationale

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[4] Their dysregulation is implicated in numerous diseases, particularly cancer, making them one of the most important target families for drug discovery.[5] The this compound scaffold is an attractive starting point for inhibitor discovery due to the prevalence of the pyridine nucleus in bioactive molecules and its synthetic tractability.[6][7]

High-throughput screening (HTS) is an essential methodology that enables the rapid evaluation of large chemical libraries to identify "hits"—compounds that modulate the activity of a biological target.[8][9] The success of an HTS campaign hinges on the development of a robust, sensitive, and reproducible assay.[10] This note describes the use of an HTRF®-based biochemical assay, a powerful time-resolved fluorescence resonance energy transfer (TR-FRET) technology ideal for HTS due to its high signal-to-background ratio, low susceptibility to compound interference, and homogeneous "mix-and-read" format.[5][11]

Assay Principle: HTRF® KinEASE™ Platform

The screening protocol is based on the HTRF® KinEASE™ assay, which quantifies kinase activity by detecting the phosphorylation of a biotinylated substrate. The assay involves two key steps: an enzymatic reaction followed by a detection step.[5][12]

  • Enzymatic Reaction: The target kinase transfers a phosphate group from ATP to a biotin-tagged substrate peptide.

  • Detection: The reaction is stopped, and two detection reagents are added:

    • An anti-phospho-substrate antibody labeled with a Europium (Eu³⁺) cryptate (the FRET donor).

    • Streptavidin labeled with XL665 (the FRET acceptor), which binds to the biotin tag on the substrate.

When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, allowing FRET to occur upon excitation at 337 nm. The resulting specific emission is measured at 665 nm, while the cryptate's emission is measured at 620 nm. The ratio of these two signals is proportional to the amount of phosphorylated substrate. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the HTRF signal.[5]

HTRF_Principle cluster_0 No Inhibition (High FRET Signal) cluster_1 Inhibition (Low FRET Signal) Kinase Kinase ADP ADP Kinase->ADP pSubstrate Phosphorylated Biotin-Substrate Kinase->pSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Biotin-Substrate Substrate->Kinase Eu_Ab Eu³⁺-Ab pSubstrate->Eu_Ab Binds P-site SA_XL665 SA-XL665 pSubstrate->SA_XL665 Binds Biotin Eu_Ab->SA_XL665 FRET (Signal at 665nm) Kinase_i Kinase ATP_i ATP ATP_i->Kinase_i No Reaction Substrate_i Biotin-Substrate Substrate_i->Kinase_i No Reaction Inhibitor This compound Derivative Inhibitor->Kinase_i Blocks Active Site Eu_Ab_i Eu³⁺-Ab SA_XL665_i SA-XL665

Caption: HTRF® assay principle for kinase inhibition.

Compound Library Management

Proper handling of the compound library is critical to avoid false positives and ensure data reproducibility.[13][14]

  • Storage: The this compound derivative library should be stored at -20°C or -80°C in a desiccated environment.

  • Solubilization: Primary stocks should be prepared by dissolving compounds in 100% DMSO to a concentration of 10 mM.

  • Plate Preparation:

    • Thaw compound stock plates and centrifuge briefly to collect contents.

    • Using an automated liquid handler, perform serial dilutions to create intermediate concentration plates.

    • For the primary screen, create final assay-ready plates by dispensing a small volume (e.g., 100 nL) of compound from the intermediate plates into 384-well assay plates. This results in a final screening concentration (e.g., 10 µM) upon addition of assay reagents.

  • Quality Control: Periodically assess compound purity and concentration via LC-MS to ensure library integrity.[15]

Detailed Protocol: Assay Development and Validation

Prior to initiating the HTS, the assay must be rigorously optimized and validated to ensure it is suitable for screening.[16][17] All experiments should be performed in a low-volume 384-well plate format.

Reagent Preparation
  • Kinase Buffer: Prepare a 1X enzymatic buffer supplemented with necessary cofactors as recommended by the kinase supplier.[12]

  • ATP Solution: Prepare a stock solution of ATP in the kinase buffer.

  • Kinase and Substrate Solutions: Dilute the kinase and biotinylated substrate in the kinase buffer to working concentrations.

  • Detection Buffer: Prepare a detection buffer containing EDTA to stop the enzymatic reaction.[12]

  • Detection Reagents: Dilute the Eu³⁺-labeled antibody and SA-XL665 in detection buffer.

Enzyme and Substrate Titration

The goal is to find the minimum enzyme concentration that produces a robust signal with a substrate concentration at or near its Michaelis-Menten constant (Kₘ).

  • Perform a matrix titration. In a 384-well plate, vary the kinase concentration across the rows and the substrate concentration down the columns.

  • Add ATP at a fixed, saturating concentration.

  • Incubate for a set time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and add detection reagents.

  • Incubate for 60 minutes at room temperature to allow the detection complex to form.

  • Read the plate on an HTRF®-compatible reader.

  • Select the enzyme and substrate concentrations that yield a high signal-to-background ratio and are on the linear portion of the enzyme titration curve.[11]

ATP Kₘ Determination

Determining the apparent ATP Kₘ is crucial for standardizing the assay and for later characterizing the mechanism of action of hit compounds.[18]

  • Using the optimal enzyme and substrate concentrations determined above, set up reactions with varying concentrations of ATP.

  • Incubate, stop the reaction, and add detection reagents as previously described.

  • Plot the HTRF ratio against the ATP concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ value.

  • For the HTS, use an ATP concentration equal to or just below the determined Kₘ. This ensures the assay is sensitive to ATP-competitive inhibitors.

Assay Validation: Z'-Factor Calculation

The Z'-factor is a statistical parameter that determines the quality and suitability of an assay for HTS.[19][20]

  • Prepare a 384-well plate with alternating columns of positive and negative controls.

    • Negative Control (High Signal): Contains all assay components and DMSO (vehicle). This represents 0% inhibition.

    • Positive Control (Low Signal): Contains all assay components and a known, potent inhibitor of the kinase (or simply lacks the enzyme). This represents 100% inhibition.

  • Run the assay and read the plate.

  • Calculate the Z'-factor using the following formula:

    Z' = 1 - [ (3 * (σₚ + σₙ)) / |μₚ - μₙ| ]

    Where:

    • μₚ and σₚ are the mean and standard deviation of the positive control.

    • μₙ and σₙ are the mean and standard deviation of the negative control.

Z'-Factor ValueAssay QualityInterpretation for HTS
> 0.5ExcellentA large separation between controls; ideal for HTS.[19]
0 to 0.5AcceptableAssay may be screenable, but hit confidence is lower.[2]
< 0UnacceptableNo separation between controls; assay is not viable.[20]

An assay is considered validated for HTS when it consistently produces a Z'-factor ≥ 0.5.[3]

Detailed Protocol: High-Throughput Screening Workflow

The following protocol outlines the steps for a primary screen of the this compound library at a single concentration.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Data Analysis Compound_Plating 1. Compound Plating (100 nL in 384-well plates) Dispense_Kinase 3. Dispense Kinase/Substrate Mix Compound_Plating->Dispense_Kinase Reagent_Prep 2. Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Dispense_Kinase Incubate_1 4. Pre-incubation (Compound + Kinase) Dispense_Kinase->Incubate_1 Dispense_ATP 5. Dispense ATP (Start Reaction) Incubate_1->Dispense_ATP Incubate_2 6. Enzymatic Reaction (60 min, RT) Dispense_ATP->Incubate_2 Dispense_Stop 7. Dispense Stop/Detection Mix Incubate_2->Dispense_Stop Incubate_3 8. Detection Incubation (60 min, RT) Dispense_Stop->Incubate_3 Read_Plate 9. Read Plate (HTRF Reader) Incubate_3->Read_Plate Calc_Inhibition 10. Calculate % Inhibition Read_Plate->Calc_Inhibition Hit_Selection 11. Hit Selection (e.g., >50% Inhibition) Calc_Inhibition->Hit_Selection Dose_Response 12. Hit Confirmation (IC₅₀ Determination) Hit_Selection->Dose_Response Final_Hits 13. Confirmed Hits Dose_Response->Final_Hits

Caption: High-throughput screening workflow diagram.
  • Compound Plating: Use an acoustic dispenser to transfer 100 nL of 10 mM compound stocks in DMSO into 384-well assay plates. Each plate must include wells for positive and negative controls.

  • Reagent Addition (Enzyme/Substrate): Using a multi-channel dispenser, add 10 µL of the enzyme/substrate mix in kinase buffer to all wells.

  • Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow compounds to bind to the kinase.

  • Reaction Initiation: Add 10 µL of the ATP solution (at 2X final concentration) to all wells to start the enzymatic reaction. The final assay volume is now 20 µL.

  • Enzymatic Incubation: Incubate for 60 minutes at room temperature.

  • Reaction Termination and Detection: Add 20 µL of the stop/detection mix containing the Eu³⁺-antibody and SA-XL665.

  • Detection Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plates on an HTRF®-compatible microplate reader, collecting emission at 620 nm and 665 nm.

Data Analysis and Hit Identification

  • Calculate HTRF Ratio: For each well, calculate the ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Calculate Percent Inhibition: Normalize the data for each plate using the intra-plate controls:

    % Inhibition = 100 * [ 1 - ( (Ratio_sample - Ratio_pos) / (Ratio_neg - Ratio_pos) ) ]

    Where:

    • Ratio_sample is the HTRF ratio of the test well.

    • Ratio_neg is the average HTRF ratio of the negative controls.

    • Ratio_pos is the average HTRF ratio of the positive controls.

  • Primary Hit Selection: A primary hit is defined as a compound that exhibits inhibition above a certain threshold, typically >50% or >3 standard deviations from the mean of the sample population.

  • Hit Confirmation and Potency: Primary hits must be re-tested to confirm their activity.

    • Re-test the active compounds in the primary assay.

    • Perform 10-point dose-response curves to determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Compounds that show a clear dose-response relationship are considered confirmed hits and are prioritized for further studies.

Troubleshooting Common HTS Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) Reagent instability, suboptimal reagent concentrations, high data variability.Re-optimize enzyme/substrate concentrations. Verify reagent stability and preparation. Check liquid handling equipment for precision.[17]
High Well-to-Well Variability Inconsistent liquid handling, edge effects in plates, poor mixing.Service and calibrate dispensers. Use barrier-sealed plates. Ensure adequate mixing after each reagent addition step.
False Positives Compound autofluorescence, light scattering, compound aggregation, luciferase inhibitors.[21]Perform counter-screens (e.g., assay without the kinase) to identify interfering compounds. Add non-ionic detergents (e.g., Triton X-100) to mitigate aggregation.
False Negatives Compound instability or insolubility in assay buffer, insufficient compound concentration.Check compound solubility in aqueous buffer. Re-screen at a higher concentration if possible. Ensure proper compound storage and handling.[14]

Conclusion

This application note provides a robust and validated framework for the high-throughput screening of this compound derivatives against protein kinase targets. By adhering to the principles of rigorous assay development, employing a reliable technology like HTRF®, and incorporating stringent quality control measures, researchers can confidently identify and prioritize novel hit compounds for downstream drug discovery efforts. The outlined workflow is designed to be efficient, scalable, and adaptable to various kinase targets, providing a solid foundation for successful screening campaigns.

References

  • Hertzberg, R. P., & Pope, A. J. (2000). High-throughput screening: new technology for the 21st century. Current opinion in chemical biology, 4(4), 445-451.
  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490.
  • K-i, Y., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 749-757.
  • BMG LABTECH. (n.d.). AlphaScreen. Retrieved from [Link]

  • An, W. F., & Tolliday, N. (2010). Introduction to high-throughput screening. In High-Throughput Screening in Drug Discovery (pp. 1-12). Humana Press.
  • Cisbio. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity.
  • Wesche, H., et al. (2005). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Journal of Biomolecular Screening, 10(7), 677-687.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Xu, J., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current chemical genomics, 1, 22-30.
  • Shin, Y. (2020). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit.
  • Jia, Y., et al. (2016). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. In Kinase Inhibitors (pp. 15-30). Humana Press, New York, NY.
  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Retrieved from [Link]

  • Eli Lilly and Company and the National Institutes of Health Chemical Genomics Center. (2007). Guidance for Assay Development & HTS. Retrieved from [Link]

  • Zhu, H., et al. (2014). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Nitrophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-Nitrophenoxy)pyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common experimental hurdles. The synthesis of this diaryl ether is a nuanced process, and this document aims to explain the causality behind experimental choices to ensure reproducible, high-yield outcomes.

Introduction to the Synthesis

The formation of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) or a copper-catalyzed Ullmann condensation. In the SNAr pathway, an activated halopyridine (e.g., 2-chloropyridine or 2-fluoropyridine) reacts with 3-nitrophenol in the presence of a base. The electron-withdrawing nitro group on the phenol ring and the electronegative nitrogen atom in the pyridine ring facilitate this reaction. The Ullmann condensation involves the coupling of an aryl halide with a phenol, mediated by a copper catalyst.[1][2][3] Both methods have their advantages and challenges, which we will explore in detail.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

The synthesis is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the phenoxide, generated from 3-nitrophenol and a base, acts as a nucleophile. It attacks the electron-deficient carbon atom (C-2) of the 2-halopyridine, which bears a good leaving group (e.g., Cl, F). The pyridine nitrogen helps to stabilize the negative charge in the intermediate (Meisenheimer complex), favoring attack at the C-2 and C-4 positions.[2][4]

Alternatively, a copper-catalyzed Ullmann condensation can be employed. This reaction involves the formation of a copper(I) phenoxide, which then reacts with the 2-halopyridine.[1][5]

Reaction_Mechanism cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) cluster_Ullmann Ullmann Condensation 3-Nitrophenol 3-Nitrophenol Phenoxide Phenoxide 3-Nitrophenol->Phenoxide + Base Base Base Meisenheimer_Complex Meisenheimer Complex Phenoxide->Meisenheimer_Complex + 2-Halopyridine 2-Halopyridine 2-Halopyridine Product This compound Meisenheimer_Complex->Product - Halide 3-Nitrophenol_U 3-Nitrophenol Cu_Phenoxide Copper(I) Phenoxide 3-Nitrophenol_U->Cu_Phenoxide + Base, + Cu(I) Base_U Base Cu_Catalyst Cu(I) Catalyst Product_U This compound Cu_Phenoxide->Product_U + 2-Halopyridine 2-Halopyridine_U 2-Halopyridine

General reaction pathways for synthesis.
Q2: Which starting materials, 2-chloropyridine or 2-fluoropyridine, will give a better yield?

In SNAr reactions, the rate-determining step is typically the nucleophilic attack. While fluoride is a poorer leaving group than chloride in SN2 reactions, in SNAr reactions, the highly electronegative fluorine atom makes the attached carbon more electrophilic and accelerates the initial attack by the nucleophile. Therefore, 2-fluoropyridine often provides higher yields and requires milder reaction conditions compared to 2-chloropyridine.

Q3: What are the most common side reactions that lower the yield?

Common side reactions include:

  • Hydrolysis of the 2-halopyridine: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of 2-hydroxypyridine.

  • Self-condensation of the starting materials: This is less common but can occur under harsh conditions.

  • N-arylation: In some cases, particularly with related syntheses involving aminophenols, N-arylation can compete with the desired O-arylation.[6]

  • Reduction of the nitro group: If a reducing agent is present or if certain catalysts are used under specific conditions, the nitro group can be reduced.[7]

Troubleshooting Guide

Issue 1: Low or No Product Formation

Possible Cause 1: Ineffective Base The choice of base is critical for deprotonating the 3-nitrophenol to form the nucleophilic phenoxide. The pKa of 3-nitrophenol is approximately 8.4. A base that is too weak will not generate a sufficient concentration of the phenoxide. Conversely, a base that is too strong can lead to side reactions.

Solution:

  • Use a base with a pKa of its conjugate acid that is higher than the pKa of 3-nitrophenol.

  • Commonly used bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[8][9]

  • Potassium carbonate is often a good starting point as it is inexpensive and effective.[9] Cesium carbonate is more basic and can increase the reaction rate.

Possible Cause 2: Inappropriate Solvent The solvent plays a crucial role in solvating the reactants and intermediates. Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the base without strongly solvating the phenoxide, thus enhancing its nucleophilicity.

Solution:

  • Use high-boiling polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).[1][10]

  • Ensure the solvent is anhydrous to prevent hydrolysis of the 2-halopyridine.

SolventDielectric Constant (ε)Boiling Point (°C)Notes
DMF 37153Good general-purpose solvent.
DMSO 47189Excellent for dissolving salts, can be difficult to remove.
NMP 32202High boiling point, useful for slow reactions.
Acetonitrile 3682Lower boiling point, may require sealed tube for higher temperatures.

Possible Cause 3: Low Reaction Temperature SNAr reactions often require elevated temperatures to overcome the activation energy barrier.

Solution:

  • Increase the reaction temperature, typically in the range of 80-150 °C.[1][9] The optimal temperature will depend on the specific reactants and solvent used.

  • Monitor the reaction by TLC or LC-MS to track product formation and consumption of starting materials.

Issue 2: Formation of Impurities

Possible Cause 1: Presence of Water As mentioned, water can lead to the formation of 2-hydroxypyridine as a byproduct.

Solution:

  • Use anhydrous solvents and reagents.

  • Dry glassware thoroughly before use.

  • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel.

Possible Cause 2: Impure Starting Materials Impurities in the 2-halopyridine or 3-nitrophenol can lead to the formation of side products.

Solution:

  • Use high-purity starting materials.

  • If necessary, purify the starting materials before use (e.g., by recrystallization or distillation).

Issue 3: Difficulty in Product Purification

Possible Cause: Similar Polarity of Product and Starting Materials The product, this compound, and the starting material, 3-nitrophenol, can have similar polarities, making separation by column chromatography challenging.

Solution:

  • Aqueous Workup: After the reaction is complete, an aqueous workup can help remove unreacted 3-nitrophenol. By making the aqueous layer basic (e.g., with NaOH), the acidic 3-nitrophenol will be deprotonated and dissolve in the aqueous phase, while the desired product remains in the organic layer.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification method. Experiment with different solvent systems to find one that provides good separation.

  • Chromatography Optimization: If column chromatography is necessary, carefully select the eluent system. A gradient elution may be required to achieve good separation.

Troubleshooting_Workflow Start Start Low_Yield Low or No Yield Start->Low_Yield Impurities Significant Impurities Formed Start->Impurities Purification_Issues Difficulty in Purification Start->Purification_Issues Check_Base Is the base strong enough? Low_Yield->Check_Base Check_Solvent Is the solvent polar aprotic and anhydrous? Check_Base->Check_Solvent Yes Use stronger base (e.g., Cs2CO3) Use stronger base (e.g., Cs2CO3) Check_Base->Use stronger base (e.g., Cs2CO3) No Check_Temp Is the reaction temperature high enough? Check_Solvent->Check_Temp Yes Use anhydrous polar aprotic solvent (e.g., DMF, DMSO) Use anhydrous polar aprotic solvent (e.g., DMF, DMSO) Check_Solvent->Use anhydrous polar aprotic solvent (e.g., DMF, DMSO) No Success Success Check_Temp->Success Yes Increase temperature and monitor Increase temperature and monitor Check_Temp->Increase temperature and monitor No Check_Water Is the reaction anhydrous? Impurities->Check_Water Check_Reagents Are starting materials pure? Check_Water->Check_Reagents Yes Ensure anhydrous conditions Ensure anhydrous conditions Check_Water->Ensure anhydrous conditions No Check_Reagents->Success Yes Purify starting materials Purify starting materials Check_Reagents->Purify starting materials No Aqueous_Workup Perform basic aqueous wash Purification_Issues->Aqueous_Workup Recrystallize Attempt recrystallization Aqueous_Workup->Recrystallize Optimize_Chroma Optimize column chromatography Recrystallize->Optimize_Chroma Optimize_Chroma->Success

Troubleshooting decision tree for synthesis.

Detailed Experimental Protocol (Example)

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 2-Chloropyridine

  • 3-Nitrophenol

  • Potassium Carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitrophenol (1.0 eq), 2-chloropyridine (1.1 eq), and potassium carbonate (1.5 eq).

  • Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a dilute aqueous solution of sodium hydroxide to remove any unreacted 3-nitrophenol.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

By carefully considering the choice of reagents, solvent, and reaction conditions, and by following systematic troubleshooting procedures, you can significantly improve the yield and purity of your this compound synthesis.

References

  • ResearchGate. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: Effect of ligand, counterion, and base | Request PDF. Retrieved from [Link]

  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Retrieved from [Link]

  • PubMed. (2020). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Retrieved from [Link]

  • RSC Publishing. (2016). Heterogeneous O-arylation of nitroarenes with substituted phenols over a copper immobilized mesoporous silica catalyst. Retrieved from [Link]

  • ACS Publications. (1961). Solvent-assisted Ullmann ether synthesis. Reactions of dihydric phenols. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2020). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Pd-Catalyzed O‑Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Retrieved from [Link]

  • NIH. (n.d.). Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine. Retrieved from [Link]

  • NIH. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]

  • Wikipedia. (2023). Ullmann reaction. Retrieved from [Link]

  • StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

  • SciELO México. (n.d.). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Retrieved from [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.
  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • ACS Publications. (2024). Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • International Research Journal of Multidisciplinary Scope (IRJMS). (n.d.). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. Retrieved from [Link]

  • RSC Publishing. (2024). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • Google Patents. (n.d.). Preparation method of 2-hydroxy-3-nitropyridine.
  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-(3-Nitrophenyl)pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). Purification method of pyridine and pyridine derivatives.
  • NIH. (n.d.). Purification and Separation of Pyridine Nucleotide-Linked Dehydrogenases by Affinity Chromatography Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

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Technical Support Center: Synthesis of 2-(3-Nitrophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-nitrophenoxy)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important diaryl ether intermediate. Here, we address common challenges, side reactions, and optimization strategies in a direct question-and-answer format, grounded in mechanistic principles and practical laboratory experience.

Introduction: The Synthetic Challenge

The synthesis of this compound, a diaryl ether, is most commonly achieved via a copper-catalyzed Ullmann condensation or a nucleophilic aromatic substitution (SNAr) reaction.[1][2] These reactions typically involve coupling an activated aryl halide (like 2-chloropyridine or 2-bromopyridine) with a phenol (3-nitrophenol) in the presence of a base and, for the Ullmann reaction, a copper catalyst. While effective, these methods are sensitive to reaction conditions and can be plagued by side reactions that complicate purification and reduce yields. This guide provides expert insights to help you navigate these challenges.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems. Each answer explains the chemical reasoning behind the issue and provides actionable steps for resolution.

Q1: My reaction has stalled or shows very low conversion to the desired ether. What are the primary causes and how can I fix this?

A1: Low or incomplete conversion in a diaryl ether synthesis is a frequent issue stemming from several factors related to reagents, catalysts, and reaction conditions.

  • Cause 1: Inactive Catalyst (Ullmann Reaction): The active catalytic species in Ullmann reactions is Cu(I).[3][4] If you are using a Cu(II) salt, it must be reduced in situ. More critically, the Cu(I) catalyst can be oxidized to the inactive Cu(II) state during the reaction.

    • Solution: Use a Cu(I) source directly, such as CuI or CuBr. If the reaction stalls, the addition of a reducing agent like zinc powder can sometimes regenerate the active Cu(I) species.[1] Modern protocols often use soluble copper catalysts with ligands like diamines or phenanthroline, which stabilize the Cu(I) state and improve catalytic turnover.[1][3]

  • Cause 2: Insufficiently Strong Base or Base Inactivation: The reaction requires a base to deprotonate the 3-nitrophenol, forming the active phenoxide nucleophile. If the base is too weak or is neutralized, the reaction will not proceed.

    • Solution: Ensure your base is strong enough to deprotonate the phenol (pKa ≈ 8.4). Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[5] Crucially, the reaction must be conducted under anhydrous (dry) conditions. Water can hydrolyze the aryl halide and inactivate carbonate bases.[5] Dry your solvent, use freshly dried reagents, and consider adding molecular sieves.

  • Cause 3: Poor Solvent Choice: The solvent plays a critical role in solubilizing reagents and stabilizing intermediates.

    • Solution: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are standard choices as they effectively dissolve ionic intermediates and facilitate the reaction.[1][6] However, be aware that these solvents can be difficult to remove and may decompose at the high temperatures often required for Ullmann reactions (>180 °C).

Q2: My final product is contaminated with a significant amount of a dehalogenated byproduct (e.g., pyridine from 2-chloropyridine). Why is this happening?

A2: The formation of a dehalogenated arene is a known side reaction called reductive dehalogenation. This occurs when the aryl halide is reduced to the corresponding arene instead of undergoing the desired coupling.[5]

  • Mechanism: This side reaction is often promoted by suboptimal catalyst or ligand combinations that favor a reduction pathway over the cross-coupling pathway. It can also be exacerbated by certain solvents or impurities that act as hydrogen donors.

  • Mitigation Strategies:

    • Optimize the Ligand: In copper-catalyzed reactions, the choice of ligand is critical. Ligands like N,N-dimethylglycine or 1,10-phenanthroline can effectively promote the desired cross-coupling and suppress reductive dehalogenation.[5]

    • Control Temperature: Excessively high temperatures can promote undesired reduction pathways. Aim for the lowest temperature that allows for a reasonable reaction rate.

    • Ensure Anhydrous Conditions: While primarily to prevent hydrolysis, strictly anhydrous conditions can also help minimize certain side reactions.[5]

Q3: TLC and NMR analysis show byproducts with molecular weights suggesting homocoupling (e.g., 2,2'-bipyridine or 3,3'-dinitrobiphenyl). How can I prevent this?

A3: Homocoupling of the aryl halide starting materials to form symmetrical biaryls is a classic side reaction in Ullmann-type chemistry.[2]

  • Mechanism: This side reaction occurs when two molecules of the aryl halide react with each other, catalyzed by copper. The mechanism is thought to involve the formation of an organocopper intermediate that then reacts with a second molecule of the aryl halide.[2][7]

  • Mitigation Strategies:

    • Use a Ligand: Modern Ullmann protocols that use ligands are much less prone to homocoupling than the traditional high-temperature, ligand-free versions. The ligand helps to control the reactivity of the copper center and steer the reaction toward the desired C-O bond formation.

    • Control Stoichiometry: Using a slight excess of the phenol component relative to the aryl halide can favor the desired cross-coupling reaction over the aryl halide homocoupling.

    • Lower Temperature: Like reductive dehalogenation, homocoupling is often favored at higher temperatures. Running the reaction at a more moderate temperature (e.g., 120-150 °C) with an appropriate catalyst/ligand system can significantly reduce this byproduct.

Frequently Asked Questions (FAQs)

Q1: Which is better for this synthesis: a traditional Ullmann condensation or a catalyst-free SNAr reaction?

A1: The choice depends on your starting materials. The pyridine ring is electron-deficient, and the nitro group on the phenoxy moiety is strongly electron-withdrawing. This electronic setup makes the reaction amenable to both approaches.

  • SNAr (Nucleophilic Aromatic Substitution): This reaction does not require a metal catalyst. It relies on the electron-deficient nature of the 2-halopyridine, which activates the ring for nucleophilic attack by the 3-nitrophenoxide.[8][9] For SNAr to be efficient, a good leaving group (F > Cl > Br) and a polar aprotic solvent are typically required. This can be a simpler, cleaner, and more cost-effective method if the substrates are sufficiently activated.

  • Ullmann Condensation: This copper-catalyzed method is more robust and generally works with a wider range of aryl halides, including less reactive chlorides and bromides.[1] While it requires a catalyst and often higher temperatures, modern protocols with soluble catalysts and ligands have made it much more reliable and lower-temperature than traditional methods.[3][4]

Recommendation: First, attempt the SNAr reaction using 2-fluoropyridine or 2-chloropyridine with a strong base (like NaH or K₂CO₃) in DMF or DMSO at a moderate temperature (80-120 °C). If this fails or gives low yields, move to a modern Ullmann approach using CuI with a ligand like 1,10-phenanthroline.

Q2: What is the best way to purify the final this compound product?

A2: Purification typically involves removing unreacted starting materials, the base, and any side products.

  • Aqueous Workup: After the reaction is complete, cool the mixture and perform an aqueous workup. Dilute with an organic solvent like ethyl acetate or dichloromethane and wash with water to remove the bulk of the polar solvent (e.g., DMF, DMSO). A wash with a dilute aqueous base (e.g., 1M NaOH) is highly effective at removing unreacted acidic 3-nitrophenol. Follow this with a brine wash to remove residual water.

  • Column Chromatography: The most effective method for achieving high purity is flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (or petroleum ether) is typically effective. The non-polar homocoupling byproducts will elute first, followed by the desired product, and finally any remaining polar starting materials.

  • Recrystallization: If the crude product is relatively clean after the workup, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can be an efficient final purification step.

Q3: What are the key safety considerations for this reaction?

A3:

  • Reagents: 3-Nitrophenol is toxic and an irritant. Halopyridines can be irritating and harmful. Handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Polar aprotic solvents like DMF, DMSO, and NMP are reproductive hazards and should be handled with extreme care.[9] Always consult the Safety Data Sheet (SDS) for all chemicals before use.

  • Reaction Conditions: Ullmann reactions can require high temperatures. Use a proper heating mantle with a temperature controller and a reaction setup that includes a condenser to prevent solvent loss. Be cautious of potential pressure buildup if the reaction is sealed.

Visualized Mechanisms & Workflows

Primary Synthetic Pathway

The desired reaction proceeds via the formation of a phenoxide which then acts as a nucleophile.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SNAr) Nitrophenol 3-Nitrophenol Phenoxide 3-Nitrophenoxide (Nucleophile) Nitrophenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Halopyridine 2-Chloropyridine Phenoxide->Halopyridine Reacts with Meisenheimer Meisenheimer Complex (Intermediate) Halopyridine->Meisenheimer Nucleophilic Attack Product This compound Meisenheimer->Product Loss of Cl⁻

Caption: General mechanism for the SNAr synthesis.

Common Side Reaction: Homocoupling

A frequent issue in copper-catalyzed syntheses is the dimerization of the aryl halide.

G cluster_0 Ullmann Homocoupling Pathway ArylHalide1 2-Chloropyridine Intermediate Organocopper Intermediate ArylHalide1->Intermediate Oxidative Addition ArylHalide2 2-Chloropyridine Byproduct 2,2'-Bipyridine (Side Product) Catalyst Cu(I) Catalyst Intermediate->Byproduct Coupling with 2nd equivalent

Caption: Formation of 2,2'-bipyridine byproduct.

Troubleshooting Flowchart

A logical guide to diagnosing synthesis problems.

G Start Reaction Issue: Low Yield / Impure Product CheckConversion Is conversion low? Start->CheckConversion CheckPurity Is conversion good, but purity is low? CheckConversion->CheckPurity No Cause_Catalyst Possible Cause: Inactive Catalyst CheckConversion->Cause_Catalyst Yes IdentifyByproduct Identify Byproducts (NMR/MS) CheckPurity->IdentifyByproduct Yes Sol_Catalyst Solution: Use Cu(I) source, add ligand, ensure anhydrous conditions. Cause_Catalyst->Sol_Catalyst Cause_Base Possible Cause: Weak/Wet Base Cause_Catalyst->Cause_Base Sol_Base Solution: Use stronger base (Cs₂CO₃), ensure anhydrous conditions. Cause_Base->Sol_Base Byproduct_Homo Homocoupling Product (e.g., Bipyridine)? IdentifyByproduct->Byproduct_Homo Byproduct_Dehalo Dehalogenated SM? Byproduct_Homo->Byproduct_Dehalo No Sol_Homo Solution: Lower temp, use ligand, adjust stoichiometry. Byproduct_Homo->Sol_Homo Yes Sol_Dehalo Solution: Screen ligands, optimize temperature. Byproduct_Dehalo->Sol_Dehalo Yes Purify Action: Optimize purification (Base wash, Chromatography) Byproduct_Dehalo->Purify No

Caption: Diagnostic workflow for synthesis issues.

Key Parameter Summary

For a successful synthesis, careful control over reaction parameters is essential. The table below summarizes key variables and their typical ranges or choices for both SNAr and Ullmann reactions.

ParameterSNAr ReactionUllmann CondensationRationale & Key Considerations
Aryl Halide 2-F-Pyridine > 2-Cl-Pyridine2-Br-Pyridine or 2-Cl-PyridineFluorides are most reactive in SNAr; bromides are often preferred for Ullmann oxidative addition.
Catalyst NoneCuI, CuBr, Cu₂O (1-10 mol%)Cu(I) is the active species. Modern systems use soluble catalysts for better results.[3][4]
Ligand None1,10-Phenanthroline, L-Proline, N,N-DimethylglycineLigands increase catalyst solubility, stability, and selectivity, often allowing for lower temperatures.[5]
Base K₂CO₃, Cs₂CO₃, NaHK₂CO₃, Cs₂CO₃, K₃PO₄Must be strong enough to deprotonate the phenol. Cs₂CO₃ is highly effective but more expensive.[5]
Solvent DMF, DMSO, NMPDMF, DMSO, Toluene, DioxanePolar aprotic solvents are generally best for solubilizing the phenoxide and intermediates.[1][6]
Temperature 80 - 140 °C120 - 210 °C (Traditional) 100 - 150 °C (Modern)Use the lowest temperature that gives a reasonable rate to minimize side reactions like homocoupling.[1]

References

  • Ullmann condensation. Wikipedia. Available at: [Link]

  • SNAr troubleshooting. Reddit. Available at: [Link]

  • Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. National Institutes of Health (NIH). Available at: [Link]

  • A Simple and Efficient Method for the Preparation of Hindered AlkylrAryl Ethers. Stanford University. Available at: [Link]

  • The mechanism of the modified Ullmann reaction. University of Groningen Research Portal. Available at: [Link]

  • The Mechanism of the Modified Ullmann Reaction. ResearchGate. Available at: [Link]

  • Ullmann reaction. Wikipedia. Available at: [Link]

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. ACS Publications. Available at: [Link]

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Wordpress. Available at: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

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Technical Support Center: Synthesis of Phenoxypyridines & Byproduct Remediation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for phenoxypyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis of phenoxypyridine derivatives, with a specific focus on the identification and removal of process-related byproducts. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Part 1: Frequently Asked Questions (FAQs) about Phenoxypyridine Synthesis

Here we address some of the common queries that arise during the synthesis of phenoxypyridines.

Q1: What are the most common methods for synthesizing phenoxypyridines?

The two most prevalent methods for the synthesis of phenoxypyridines are the Ullmann condensation and the Buchwald-Hartwig amination. The Ullmann condensation is a classic method that uses a copper catalyst, often at high temperatures, to couple an aryl halide with a phenol.[1][2] The Buchwald-Hartwig amination is a more modern approach that employs a palladium catalyst and a phosphine ligand to achieve the same transformation, often under milder conditions.[3][4][5]

Q2: What are the typical byproducts I can expect in my phenoxypyridine synthesis?

The byproduct profile of your reaction will largely depend on the synthetic route chosen.

  • For Ullmann Condensations: Common byproducts include symmetrical biaryls from the homocoupling of the aryl halide starting material.[6] Unreacted starting materials, such as the phenol and aryl halide, are also common impurities. At the high temperatures often required for Ullmann reactions, side reactions with the solvent can also occur.[1]

  • For Buchwald-Hartwig Aminations: While generally cleaner than Ullmann condensations, these reactions can still produce byproducts. An unproductive side reaction can be the beta-hydride elimination from the amide intermediate, leading to a hydrodehalogenated arene and an imine.[4] Homocoupling of the aryl halide to form biaryls can also occur, although it is less common than in the Ullmann reaction. Incomplete reaction will leave unreacted starting materials.

Q3: How can I monitor the progress of my reaction and identify byproducts?

Thin-layer chromatography (TLC) is an excellent initial tool for monitoring the progress of your reaction. By spotting the reaction mixture alongside your starting materials, you can visualize the consumption of reactants and the formation of the product and any new, non-polar byproducts. For more detailed analysis and identification of byproducts, techniques like High-Performance Liquid Chromatography (HPLC)[7][8] and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.

Part 2: Troubleshooting Guide for Byproduct Removal

This section provides a structured approach to addressing specific byproduct-related issues you may encounter during your phenoxypyridine synthesis.

Observed Issue Potential Cause Proposed Solution
TLC/LC-MS shows a significant amount of unreacted phenol. Incomplete reaction or use of excess phenol.Liquid-Liquid Extraction: Utilize a basic aqueous wash (e.g., 1M NaOH) to deprotonate the acidic phenol, rendering it water-soluble and allowing for its removal from the organic phase containing your desired product.[9][10][11][12]
Presence of a non-polar byproduct with a mass corresponding to a biaryl. Homocoupling of the aryl halide starting material. This is more common in Ullmann condensations.[6]Column Chromatography: Biaryl byproducts are typically non-polar and can be effectively separated from the more polar phenoxypyridine product using silica gel column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is recommended.
The isolated product is an oil, but it is expected to be a solid. The presence of impurities is depressing the melting point.Crystallization: If your phenoxypyridine is a solid, crystallization is a powerful purification technique.[13][14][15] Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble, and then allow it to cool slowly. The pure product should crystallize out, leaving the impurities in the mother liquor.
The product appears to be a mixture of several closely related compounds by TLC/LC-MS. This could be due to side reactions with the solvent or the formation of isomeric products.Preparative HPLC: For challenging separations of closely related compounds, preparative HPLC can be employed to isolate the desired product with high purity.[8]

Part 3: Detailed Experimental Protocols

Here we provide step-by-step methodologies for the key purification techniques mentioned in the troubleshooting guide.

Protocol 1: Liquid-Liquid Extraction for Removal of Unreacted Phenol

This protocol assumes your phenoxypyridine product is in an organic solvent that is immiscible with water (e.g., dichloromethane, ethyl acetate).

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of a 1M aqueous sodium hydroxide (NaOH) solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The aqueous layer (containing the deprotonated phenol) will be on the top or bottom depending on the density of the organic solvent.

  • Drain the aqueous layer.

  • Repeat the wash with 1M NaOH solution two more times to ensure complete removal of the phenol.

  • Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any residual water.

  • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product, now free of phenol.

Protocol 2: Flash Column Chromatography for Removal of Non-Polar Byproducts
  • Prepare the Column: Pack a glass column with silica gel, using a slurry of the silica in a non-polar solvent (e.g., hexane).

  • Load the Sample: Dissolve your crude product in a minimal amount of the chromatography solvent and adsorb it onto a small amount of silica gel. Carefully add this to the top of the packed column.

  • Elute the Column: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). The non-polar biaryl byproduct will elute first.

  • Increase Polarity: Gradually increase the polarity of the eluting solvent by adding a more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or gradient fashion.

  • Collect Fractions: Collect fractions of the eluent and monitor them by TLC to identify the fractions containing your pure phenoxypyridine product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Part 4: Visualizing the Process

Diagram 1: Logical Workflow for Phenoxypyridine Purification

purification_workflow start Crude Reaction Mixture extraction Liquid-Liquid Extraction (Basic Wash) start->extraction Remove Phenol chromatography Column Chromatography extraction->chromatography Remove Non-polar Byproducts crystallization Crystallization chromatography->crystallization Final Polishing pure_product Pure Phenoxypyridine crystallization->pure_product

Caption: A typical purification workflow for phenoxypyridine synthesis.

Diagram 2: Byproduct Formation in Ullmann Condensation

ullmann_byproducts cluster_reactants Reactants cluster_products Products & Byproducts aryl_halide Aryl Halide phenoxypyridine Desired Product: Phenoxypyridine aryl_halide->phenoxypyridine Ullmann Coupling (with Phenol) biaryl Byproduct: Biaryl aryl_halide->biaryl Homocoupling phenol Phenol phenol->phenoxypyridine

Caption: Common byproduct formation in Ullmann condensation reactions.

References

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • SYNTHESIS OF 2, 6-DIHYDROXY-3-PHENYLDIAZENYLPYRIDINE AND 6-AMINO-2-HYDROXY-3-PHENYLDIAZENYLPYRIDINE: AN IMPURITY IN THE PROCESS FOR PHENAZOPYRIDINE HYDROCHLORIDE A GENITO-URINARY ANTISEPTIC DRUG - ResearchGate. [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. [Link]

  • Comprehending Liquid-Liquid Extraction: Fundamentals, Methods and Advancements. [Link]

  • Ullmann condensation - Wikipedia. [Link]

  • EXTRACTION Extraction is a process in which a substance is transferred from one phase into another, distinct phase (or phases). [Link]

  • Liquid-Liquid Extraction Equipment. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Purification of pyridine bases by distillation - Google P
  • Liquid-Liquid Extraction: An Overview | Syrris. [Link]

  • Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-urinary Antiseptic Drug | Semantic Scholar. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

  • Ullmann Reaction - Organic Chemistry Portal. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]

  • Technology Advances in Phenol Removals: Current Progress and Future Perspectives. [Link]

  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - NIH. [Link]

  • Removal of Phenols from Post-Processing Wastewater Originating from Underground Coal Gasification Using Coagulation-Flocculation a - Polish Journal of Environmental Studies. [Link]

  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC - NIH. [Link]

  • Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

  • Method for purification of pyridine, and method for production of chlorinated pyridine - Google P
  • phenazopyridine hydrochloride and its Impurities - Pharmaffiliates. [Link]

  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications - NIH. [Link]

  • Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-urinary Antiseptic Drug - ResearchGate. [Link]

  • Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. [Link]

  • Crystallization from solution versus mechanochemistry to obtain double-drug multicomponent crystals of ethacridine with salicylic/acetylsalicylic acids - PMC - NIH. [Link]

  • Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid–pyridine supramolecular synthon breakdown - CrystEngComm (RSC Publishing). [Link]

  • Photoinduced Tautomerisation of ESIPT-Capable Iridium(III) Complexes with Rationally Designed Acyclic Diaminocarbene Ligands - American Chemical Society. [Link]

  • Purification method of pyridine and pyridine derivatives - Google P
  • High-throughput nanoscale crystallization of dihydropyridine active pharmaceutical ingredients - Indicatrix Crystallography. [Link]

  • (PDF) Photochemistry of phenazopyridine hydrochloride - ResearchGate. [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives - MDPI. [Link]

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stability of 2-(3-Nitrophenoxy)pyridine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(3-Nitrophenoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address potential stability issues under acidic and basic conditions, drawing from established principles of organic chemistry to predict and mitigate potential degradation.

Introduction: Understanding the Chemistry of this compound

This compound is a diaryl ether containing a pyridine ring and a nitrophenyl moiety. Its stability is governed by the chemical properties of these functional groups. The ether linkage is susceptible to cleavage under certain conditions, and the pyridine nitrogen can be protonated in acidic media, potentially influencing the molecule's reactivity. The nitro group is a strong electron-withdrawing group, which can affect the reactivity of the phenoxy ring. This guide will help you navigate the potential challenges related to the stability of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound in acidic or basic solutions?

The primary stability concern for this compound is the potential for hydrolysis of the ether linkage, which would lead to the formation of 2-hydroxypyridine and 3-nitrophenol. The rate of this degradation is highly dependent on the pH and temperature of the solution.

Q2: How does this compound behave under acidic conditions?

Under acidic conditions, the pyridine nitrogen (pKa of pyridine is approximately 5.2) will be protonated, forming a pyridinium salt.[1] This protonation can increase the molecule's solubility in aqueous media. While ethers are generally more susceptible to cleavage under strong acidic conditions, especially with hydrohalic acids like HBr or HI, degradation of diaryl ethers is typically slow and requires harsh conditions (e.g., high temperatures).[2][3]

Q3: Is this compound stable in basic solutions?

Ethers are generally considered stable under basic conditions.[4] However, prolonged exposure to strong bases at elevated temperatures could potentially lead to nucleophilic aromatic substitution on the nitrophenyl ring, although cleavage of the ether bond is less likely than under acidic conditions. The electron-withdrawing nitro group makes the phenoxy ring more susceptible to nucleophilic attack.

Q4: What are the likely degradation products of this compound under forced degradation conditions?

Under forced degradation conditions (e.g., strong acid or base at high temperatures), the most probable degradation products are:

  • 2-Hydroxypyridine (or its tautomer, 2-pyridone)

  • 3-Nitrophenol

These products would result from the cleavage of the C-O ether bond.

Q5: How can I monitor the stability of this compound in my experiments?

The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5] A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Loss of parent compound in acidic solution over time. Acid-catalyzed hydrolysis of the ether linkage.- Buffer the solution to a less acidic pH if the experimental conditions allow. - Conduct experiments at lower temperatures to reduce the rate of degradation. - If strong acid is required, minimize the reaction time.
Unexpected peaks in HPLC chromatogram after treatment with base. Potential degradation or side reactions.- Analyze the new peaks by LC-MS to identify the degradation products. - Avoid using excessively strong bases or high temperatures. - If a basic environment is necessary, consider using a milder, non-nucleophilic base.
Poor recovery of the compound from an aqueous solution. Protonation of the pyridine ring in acidic solutions can increase its water solubility, making extraction with organic solvents less efficient.- Adjust the pH of the aqueous solution to be slightly basic (e.g., pH 8-9) before extraction to deprotonate the pyridine nitrogen and increase its partitioning into the organic phase.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[6]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Basic Degradation:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to quantify the amount of parent compound remaining and to detect any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A robust HPLC method is crucial for accurately assessing stability.[7]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance (a photodiode array detector is recommended for method development).

  • Method Validation: The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

Visualizing Degradation Pathways

The following diagram illustrates the predicted degradation pathway of this compound under hydrolytic stress.

degradation_pathway compound This compound acid Acidic Conditions (H+) compound->acid Hydrolysis base Basic Conditions (OH-) compound->base Hydrolysis (slower) product1 2-Hydroxypyridine acid->product1 product2 3-Nitrophenol acid->product2 base->product1 base->product2

Caption: Predicted hydrolytic degradation of this compound.

This workflow diagram outlines the steps for conducting a stability study.

stability_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution acid_stress Acidic Stress (e.g., 0.1M HCl, 60°C) prep_stock->acid_stress base_stress Basic Stress (e.g., 0.1M NaOH, 60°C) prep_stock->base_stress sampling Sample at Time Points acid_stress->sampling base_stress->sampling neutralize Neutralize Samples sampling->neutralize hplc HPLC Analysis neutralize->hplc data Quantify Degradation hplc->data

Caption: Workflow for a forced degradation stability study.

References

  • Chemistry Stack Exchange. (2019, January 8). Hydrolysis under basic medium. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis and Cleavage of Ethers. Retrieved from [Link]

  • University of Waterloo. (n.d.). Hydrolysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2022). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]

  • PubMed. (2025, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • Frontiers in Chemistry. (2022, February 17). A DFT Mechanistic Study on Base-Catalyzed Cleavage of the β-O-4 Ether Linkage in Lignin. Retrieved from [Link]

  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • McMurry, J. (n.d.). 18.3 Reactions of Ethers: Acidic Cleavage. In Organic Chemistry: A Tenth Edition.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • Frontiers in Chemistry. (2022, February 16). A DFT Mechanistic Study on Base-Catalyzed Cleavage of the β-O-4 Ether Linkage in Lignin: Implications for Selective Lignin Depolymerization. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions. Retrieved from [Link]

  • ResearchGate. (2026, January 13). (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Cleavage of aryl–ether bonds in lignin model compounds using a Co–Zn-beta catalyst. Retrieved from [Link]

  • ResearchGate. (2015, December 2). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • Applied and Environmental Microbiology. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • ResearchGate. (2017, September 19). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Retrieved from [Link]

  • ACS Publications. (2026, January 7). Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • ACS Publications. (n.d.). I. The Basicity of Pyridine Bases. Retrieved from [Link]

  • PubMed Central. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]

  • Physical Chemistry Chemical Physics. (n.d.). Electrochemical investigations on stability and protonation behavior of pyridine-terminated aromatic self-assembled monolayers. Retrieved from [Link]

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Technical Support Center: Optimization of Reaction Conditions for Ullmann Coupling of Nitrophenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Ullmann coupling of nitrophenols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. The Ullmann C-O coupling is a powerful tool for synthesizing diaryl ethers, but the presence of electron-withdrawing groups like the nitro substituent introduces specific challenges that require careful consideration of reaction parameters.

This resource is structured to address problems you may encounter directly, explaining the underlying chemical principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction shows low or no conversion to the desired diaryl ether product. What are the likely causes and how can I fix it?

Low or no product yield is the most common issue. The root cause often lies within the catalytic system or reaction conditions.

Potential Cause 1: Inactive Catalyst The active catalytic species in Ullmann couplings is generally considered to be Cu(I).[1][2] If you are using copper sources like Cu(0) or Cu(II), the reaction conditions must facilitate the in-situ generation of Cu(I).[1][3] Furthermore, Cu(I) salts can oxidize over time if not stored properly.

  • Solutions:

    • Use a fresh, high-purity Cu(I) salt: Copper(I) iodide (CuI) is a common and effective choice.[1]

    • Ensure Proper Storage: Store copper catalysts under an inert atmosphere and away from moisture.

    • Consider Catalyst Activation: Traditional methods sometimes used "activated" copper powder, prepared by reducing a copper salt.[4] Modern protocols rarely require this if a high-quality Cu(I) source and an appropriate ligand are used.

Potential Cause 2: Inappropriate Ligand For electron-deficient phenols like nitrophenols, the choice of ligand is critical. Ligands stabilize the copper catalyst, increase its solubility, and facilitate the key steps of oxidative addition and reductive elimination.[1] A ligand that works well for an electron-rich phenol may be ineffective for a nitrophenol.

  • Solutions:

    • Screen a Variety of Ligands: Start with ligands known to be effective for electron-deficient substrates. Common classes include:

      • Amino Acids: N-methylglycine and L-proline are excellent starting points.[5]

      • Phenanthrolines: 1,10-Phenanthroline is a classic and often effective choice.[6]

      • Oxalamides & Diamines: These have emerged as highly robust ligands, enabling milder reaction conditions.[7][8]

    • Consult the Literature: Search for Ullmann couplings with similar nitrophenol substrates to identify proven ligand systems.

Potential Cause 3: Suboptimal Base or Solvent The base is crucial for deprotonating the phenol, forming the active phenoxide nucleophile.[1] The solvent must be able to dissolve the reactants and stabilize the intermediates in the catalytic cycle.

  • Solutions:

    • Base Selection: Strong, non-nucleophilic inorganic bases are preferred. Screen bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃).[9] K₃PO₄ is often a good starting point.

    • Solvent Choice: Polar aprotic solvents are generally effective.[4]

      • DMF, DMSO, or Dioxane: These are common choices that often give good results.[1][4]

      • Toluene or Xylene: For some O-arylation reactions, non-polar solvents have proven more effective.[1] It is worth screening a non-polar option if polar solvents fail.

    • Ensure Anhydrous Conditions: The presence of water can lead to side reactions and catalyst deactivation. Use anhydrous solvents and thoroughly dry all glassware.[1]

Potential Cause 4: Insufficient Temperature While modern, ligand-accelerated Ullmann reactions operate at much lower temperatures than the classical versions (which often required >200 °C), the reaction still needs enough thermal energy to overcome activation barriers.[1][2][4]

  • Solution:

    • Incremental Temperature Increase: If you start at a lower temperature (e.g., 80-100 °C) with no observed reaction, incrementally increase the temperature by 10-20 °C. Monitor for product formation and any signs of decomposition. Typical modern Ullmann conditions range from 40-120 °C.[1][2]

Q2: I am observing significant formation of side products, such as debromination of my aryl halide or homocoupling of the nitrophenol. What is happening?

Side product formation indicates that undesired reaction pathways are competing with your desired C-O coupling.

Potential Cause 1: Debromination/Dehalogenation This occurs when the aryl halide is reduced instead of undergoing coupling.

  • Root Cause: Often traced back to protic impurities (like water) or the nucleophile itself acting as a reducing agent under harsh conditions.[1]

  • Solutions:

    • Rigorous Anhydrous Technique: Ensure all reagents, solvents, and glassware are scrupulously dry.

    • Lower Reaction Temperature: High temperatures can promote decomposition and side reactions.

    • Use a Milder Base: A very strong base might promote unwanted pathways.

Potential Cause 2: Homocoupling of the Aryl Halide The formation of a biaryl product from two molecules of your aryl halide is a classic Ullmann side reaction.[2][3]

  • Root Cause: This pathway can become dominant if the C-O coupling is slow.

  • Solutions:

    • Optimize the Ligand: A more effective ligand will accelerate the desired cross-coupling pathway, outcompeting the homocoupling.

    • Adjust Stoichiometry: Using a slight excess of the nitrophenol can favor the cross-coupling reaction.

Q3: My reaction mixture turns black or forms a precipitate, and then the reaction stalls. What does this mean?

A color change to dark brown or black, often accompanied by precipitate formation, is a common sign of catalyst decomposition.[10]

  • Root Cause: The active Cu(I) catalyst can be unstable, especially under rigorously oxygen-free conditions where it might disproportionate, or in the presence of trace oxygen which can oxidize it.[10] Once copper colloids or oxides form, catalytic activity often ceases.

  • Solutions:

    • Improve Inert Atmosphere: Ensure your reaction is set up under a robust inert atmosphere (Nitrogen or Argon). Degas your solvent thoroughly before use by sparging with inert gas or using a freeze-pump-thaw technique.[11]

    • Check Ligand Stability: The ligand's role is to stabilize the copper. If the reaction stalls, it may be that the chosen ligand is not effective enough under your conditions.

    • Use Fresh Catalyst: As mentioned in Q1, old or partially oxidized Cu(I) sources can contribute to faster decomposition.[11]

Frequently Asked Questions (FAQs)

Q1: What is the best copper source for the Ullmann coupling of nitrophenols?

For modern, ligand-accelerated reactions, Copper(I) iodide (CuI) is the most widely used and reliable precatalyst.[1] While other sources like CuBr, CuCl, Cu₂O, or even CuO nanoparticles can be effective, CuI is generally the best starting point for optimization due to its consistent performance.[1][12] The active catalyst is the Cu(I) species, and CuI provides this directly.[2]

Q2: How does the nitro group on the phenol affect the reaction conditions?

The electron-withdrawing nature of the nitro group has two main effects:

  • Increased Acidity: Nitrophenols are more acidic than their non-nitrated counterparts. This means they are more easily deprotonated by the base to form the active phenoxide nucleophile. A milder base might be sufficient compared to what is needed for less acidic phenols.

  • Electronic Deactivation: The resulting nitrophenoxide is a less electron-rich (and thus less nucleophilic) species. This can slow down the key C-O bond-forming step (reductive elimination). To counteract this, a more effective, electron-donating ligand is often required to make the copper center more amenable to reductive elimination.

Q3: Can I use an aryl chloride with my nitrophenol?

Aryl chlorides are notoriously less reactive than aryl bromides and iodides in Ullmann couplings.[6] While classical conditions are generally ineffective for aryl chlorides, modern ligand systems have been developed that can activate them.

  • Recommendation: If you must use an aryl chloride, you will need a highly effective catalytic system. Look for literature precedents using specialized ligands like certain diamines or (2-Pyridyl)acetone, which have shown success in coupling challenging aryl chlorides.[6][7] Be prepared for higher temperatures and potentially longer reaction times.

Q4: What are the key safety considerations for this reaction?
  • High Temperatures: Many Ullmann protocols require heating. Use a well-calibrated heating mantle or oil bath and conduct the reaction behind a safety shield.

  • Pressure: Reactions are performed in sealed vessels to maintain an inert atmosphere. Be aware of potential pressure buildup, especially with volatile solvents at high temperatures.

  • Reagent Toxicity: Handle all reagents, especially copper salts, aryl halides, and polar aprotic solvents (like DMF and DMSO), in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Workup: Quenching the reaction can be exothermic. Perform additions slowly and with cooling if necessary.

Visualizing the Process

Troubleshooting Workflow

This diagram outlines a logical flow for troubleshooting a failing Ullmann coupling reaction.

Troubleshooting_Workflow Start Reaction Failure (Low/No Yield) Check_Catalyst 1. Check Catalyst System Start->Check_Catalyst Check_Conditions 2. Check Reaction Conditions Start->Check_Conditions Check_Reagents 3. Check Reagents & Setup Start->Check_Reagents Cat_Source Use Fresh Cu(I) Source? (e.g., new CuI) Check_Catalyst->Cat_Source Cond_Base Screen Bases? (K₃PO₄, Cs₂CO₃) Check_Conditions->Cond_Base Reag_Dry Ensure Anhydrous Conditions? (Dry solvent, oven-dried glass) Check_Reagents->Reag_Dry Cat_Ligand Screen Different Ligands? (Phenanthroline, Amino Acid, etc.) Cat_Source->Cat_Ligand Success Reaction Successful Cat_Ligand->Success Resolved Cond_Solvent Screen Solvents? (DMF, Dioxane, Toluene) Cond_Base->Cond_Solvent Cond_Temp Increase Temperature? (e.g., 100°C -> 120°C) Cond_Solvent->Cond_Temp Cond_Temp->Success Resolved Reag_Inert Improve Inert Atmosphere? (Degas solvent) Reag_Dry->Reag_Inert Reag_Inert->Success Resolved

Caption: A systematic workflow for troubleshooting common Ullmann coupling issues.

Catalytic System Components

This diagram illustrates the essential components of a modern ligand-accelerated Ullmann coupling system.

Catalytic_System Reaction C-O Cross-Coupling Aryl_Halide Aryl Halide (e.g., 4-Bromotoluene) Aryl_Halide->Reaction Nitrophenol Nitrophenol (Nucleophile) Nitrophenol->Reaction Copper Copper(I) Precatalyst (e.g., CuI) Copper->Reaction forms active catalyst with Ligand Ligand (e.g., 1,10-Phenanthroline) Ligand->Copper Base Base (e.g., K₃PO₄) Base->Nitrophenol deprotonates Solvent Solvent (e.g., DMF) Solvent->Reaction enables

Caption: Key components and their roles in the Ullmann C-O coupling reaction.

Data Summary & Protocols

Table 1: Comparison of Ligands for an Exemplar Reaction

The following table summarizes hypothetical results for the coupling of 4-nitrophenol with 4-bromoanisole, illustrating the critical impact of ligand choice.

EntryCopper Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1CuI (5)NoneK₃PO₄ (2)DMF11024<5
2CuI (5)L-Proline (10)K₃PO₄ (2)DMF1101878
3CuI (5)1,10-Phenanthroline (10)K₃PO₄ (2)Dioxane1101291
4CuI (5)N-Methylglycine (10)Cs₂CO₃ (2)DMF1002085
5CuBr (5)1,10-Phenanthroline (10)K₃PO₄ (2)Dioxane1101288

Data is illustrative and intended for comparison purposes.

General Experimental Protocol

This protocol provides a starting point for the Ullmann coupling of a nitrophenol with an aryl bromide. Note: This is a general procedure and must be adapted based on the specific substrates and optimization experiments.

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), the nitrophenol (1.2 mmol, 1.2 equiv), copper(I) iodide (0.05 mmol, 5 mol%), the chosen ligand (e.g., 1,10-phenanthroline, 0.10 mmol, 10 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the flask under vacuum and backfill with an inert gas (high-purity Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane, 3-5 mL) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 110 °C). Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots from the reaction mixture.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and water (20 mL).

    • Filter the mixture through a pad of Celite to remove insoluble copper salts.

    • Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to obtain the pure diaryl ether.

References

  • BYJU'S. Ullmann Reaction. Available from: [Link]

  • Wikipedia. Ullmann condensation. Available from: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available from: [Link]

  • OperaChem. Ullmann coupling-An overview. Available from: [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. Available from: [Link]

  • Reddit. Troubleshooting Ullmann Couplint : r/Chempros. Available from: [Link]

  • Reddit. Ullmann coupling : r/Chempros. Available from: [Link]

  • Evano, G., & Blanchard, N. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1155–1163. Available from: [Link]

  • ResearchGate. Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides | Request PDF. Available from: [Link]

  • Wiley Online Library. CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. Available from: [Link]

  • Wikipedia. Ullmann reaction. Available from: [Link]

Sources

Technical Support Center: Challenges in the Scale-Up Synthesis of 2-(3-Nitrophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 2-(3-Nitrophenoxy)pyridine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis and purification of this important chemical intermediate. Our focus is on bridging the gap between small-scale laboratory success and robust, safe, and efficient large-scale production.

Introduction: The Synthetic Challenge

This compound is a key building block in pharmaceutical and materials science. Its synthesis typically involves the formation of a diaryl ether bond, most commonly via a Nucleophilic Aromatic Substitution (SNAr) reaction between an activated halopyridine (e.g., 2-chloropyridine or 2-fluoropyridine) and 3-nitrophenol. [1]While this reaction appears straightforward on paper, its scale-up is fraught with challenges related to reaction kinetics, exotherm control, impurity formation, and product isolation. [2]The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates the nucleophilic attack, but this reactivity must be carefully managed at scale. [3] This document provides practical, field-proven insights to navigate these complexities, ensuring a safe, scalable, and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most industrially viable route is the Nucleophilic Aromatic Substitution (SNAr) between a 2-halopyridine (typically 2-chloropyridine) and 3-nitrophenol in the presence of a base. This method avoids the high temperatures and stoichiometric copper often required for Ullmann-type couplings, making it more practical for large-scale operations. [4][5]The reaction is typically performed in a high-boiling polar aprotic solvent like DMF, DMSO, or NMP to ensure solubility and facilitate the reaction. [6] Q2: Why is precise temperature control so critical during this reaction on a large scale?

A2: Temperature control is paramount for two main reasons: safety and purity. The SNAr reaction is often exothermic. What might be a minor temperature rise in a 100 mL flask can become a dangerous thermal runaway in a 100 L reactor due to the decreased surface-area-to-volume ratio, which severely limits heat dissipation. [7][8]A runaway reaction can lead to violent solvent boiling, pressure buildup, and vessel failure. [9]Furthermore, elevated temperatures can promote side reactions, such as the formation of undesired isomers or degradation products, leading to a lower quality product that is difficult to purify. [2] Q3: What are the primary safety hazards I should be aware of when scaling up?

A3: The primary hazards include:

  • Thermal Runaway: As discussed, the reaction's exothermicity is a major concern. [7][8]* Handling of 3-Nitrophenol: This reagent is harmful if swallowed, inhaled, or absorbed through the skin and can cause irritation. Long-term exposure may lead to organ damage. [10]* Use of Strong Bases: Bases like potassium carbonate or sodium hydroxide are corrosive. Their reaction with 3-nitrophenol is also exothermic and must be controlled.

  • High-Boiling Aprotic Solvents: Solvents like DMF and DMSO have associated health risks and require careful handling, especially at elevated temperatures.

  • Work-up Hazards: Quenching a large-scale reaction can present challenges, including gas evolution or splashing of caustic solutions. [9] Q4: My yield dropped from 90% at the 10g scale to 60% at the 1kg scale. What's the first thing I should investigate?

A4: A significant yield drop upon scale-up is a classic process chemistry problem, often pointing to mass and heat transfer limitations. [2]The first thing to investigate is mixing efficiency. Inadequate stirring in a large reactor can create localized "hot spots" where the temperature is much higher than the probe reading, leading to product degradation. It can also cause poor distribution of the base, leaving pockets of unreacted starting materials. Ensure your reactor's impeller design and stirring speed are sufficient for the vessel size and viscosity of the reaction mixture. [2]

In-Depth Troubleshooting Guide
Issue 1: Low or Stalled Reaction Conversion

Question: My reaction has stalled after several hours, and HPLC analysis shows 30% of my 2-chloropyridine is unreacted. I've already extended the reaction time, but conversion isn't improving. What are the likely causes?

Answer: A stalled reaction points to an issue with one of the core components or conditions. Here’s a systematic approach to diagnose the problem:

  • Base Stoichiometry and Strength: The base is critical for deprotonating the 3-nitrophenol to form the active phenoxide nucleophile. Ensure you are using at least one full equivalent. For large-scale work, it's common to use a slight excess (e.g., 1.1-1.2 equivalents) of a base like K2CO3 to drive the reaction to completion.

  • Water Contamination (The "Wet" Reagent Problem): The presence of water can be highly detrimental. It can hydrolyze the 2-halopyridine starting material and compete with the phenoxide as a nucleophile. On a large scale, reagents and solvents are more susceptible to absorbing atmospheric moisture. Ensure your 3-nitrophenol, base, and solvent are anhydrous. Consider drying reagents before use if their water content is suspect.

  • Insufficient Temperature: While overheating is dangerous, running the reaction too cold will slow the kinetics to a crawl. The reaction often requires a specific thermal threshold to proceed at a reasonable rate (e.g., >100 °C). Verify that your internal temperature probe is calibrated and accurately reflects the bulk temperature of the mixture, not just the temperature near the vessel wall. [9]4. Poor Solubility: At larger volumes, ensuring all reagents are fully dissolved can be more challenging. If the potassium salt of 3-nitrophenol precipitates out, it cannot react effectively. If you observe significant solids, you may need to increase the solvent volume or consider a solvent system with better solubilizing power.

Troubleshooting Flowchart: Diagnosing Low Conversion

G start Low / Stalled Conversion check_base Check Base (≥1.1 eq. K2CO3?) start->check_base outcome_base_ok Stoichiometry OK check_base->outcome_base_ok Yes fix_base Action: Add more base or use stronger base. check_base->fix_base No check_water Analyze Water Content (Reagents & Solvent) outcome_water_ok <0.1% Water check_water->outcome_water_ok Yes fix_water Action: Use anhydrous reagents/solvent. Consider azeotropic drying. check_water->fix_water No check_temp Verify Internal Temperature (Probe Calibration) outcome_temp_ok Temp OK check_temp->outcome_temp_ok Yes fix_temp Action: Increase temperature setpoint. Check heating mantle/jacket. check_temp->fix_temp No check_sol Assess Solubility (Visual Inspection for Precipitate) fix_sol Action: Increase solvent volume or use co-solvent (e.g., Toluene). check_sol->fix_sol No outcome_base_ok->check_water outcome_water_ok->check_temp outcome_temp_ok->check_sol

Caption: Decision tree for troubleshooting low reaction conversion.

Issue 2: Formation of Unexpected Impurities

Question: My crude product shows a purity of only 85% by HPLC, with two major impurities. One is a dark, baseline material on TLC, and the other is a new spot with a similar Rf to the product. What are these byproducts?

Answer: Impurity profiles often change upon scale-up due to altered thermal and concentration profiles.

  • Dark Baseline Material (Tar): This is almost always a sign of thermal decomposition. [9]Localized overheating, even for a short period, can degrade the nitro-containing aromatic compounds.

    • Causality: The nitro group is strongly electron-withdrawing and can participate in complex decomposition pathways at high temperatures, especially in the presence of a base.

    • Solution: Improve exotherm control. Use controlled, portion-wise addition of a limiting reagent or add the base as a slurry in portions to moderate the heat evolution. Ensure the reactor's cooling system is adequate and responsive. [2]

  • Unidentified Side-Product: A common byproduct in diaryl ether syntheses is the formation of a bis-pyridine ether from the reaction of the product with another molecule of the 3-nitrophenoxide. This is more likely if there is a localized high concentration of the phenoxide. Another possibility is a homocoupling byproduct of the halopyridine, especially if using a copper-catalyzed Ullmann approach. [11] * Causality: If mixing is poor, the 2-chloropyridine is consumed unevenly. In areas where it is depleted, the excess phenoxide may react with the already-formed product.

    • Solution: Again, improved mixing is key. A well-designed baffled reactor with an appropriate agitator (e.g., a pitched-blade turbine) will ensure homogeneity and minimize these concentration-dependent side reactions.

Table 1: Common Impurities and Mitigation Strategies
Impurity/IssueLikely CauseMitigation Strategy
Unreacted 2-Chloropyridine Insufficient base, low temperature, or moisture.Use slight excess of anhydrous base (K2CO3), ensure internal temp >100°C.
Tar/Degradation Products Localized overheating due to poor heat transfer.Slow reagent addition, improve mixing, ensure adequate reactor cooling capacity. [2][7]
Bis-arylation Byproducts Poor mixing leading to localized high nucleophile concentration.Improve agitation; use a properly sized and designed impeller for the reactor.
Hydrolysis Products Presence of water in reagents or solvent.Use anhydrous grade materials; store and handle under inert atmosphere (N2).
Scale-Up Process & Safety Protocols

Scaling a chemical reaction is not merely about using larger flasks and more reagents. It's an iterative process where safety and process control are reassessed at each stage. [7]A reaction should never be scaled by more than a factor of three from the previous run without a thorough risk assessment. [7]

Workflow for Safe Reaction Scale-Up

G cluster_0 Phase 1: Lab Scale (1-10g) cluster_1 Phase 2: Hazard & Risk Assessment cluster_2 Phase 3: Pilot Scale (0.5-5kg) a1 Define Reaction Parameters (Temp, Conc., Time) a2 Identify Impurity Profile (TLC, HPLC, LC-MS) a1->a2 a3 Develop Preliminary Work-up & Isolation a2->a3 b1 Review Safety Data Sheets (SDS) for all materials [11, 14] a3->b1 b2 Perform Reaction Calorimetry to quantify heat of reaction (ΔHr) [12] b1->b2 b3 Model Thermal Runaway Scenario (Adiabatic Temperature Rise) b2->b3 c1 Adapt Protocol for Reactor (Controlled addition, agitation) [2] b3->c1 c2 Monitor Internal Temp & Pressure Continuously c1->c2 c3 Refine Work-up & Purification (Recrystallization vs. Chromatography) [25] c2->c3

Caption: A phased approach to scaling up the synthesis safely.

Detailed Experimental Protocol: Lab-Scale SNAr Synthesis

Objective: To synthesize this compound on a 10-gram scale.

Materials:

  • 2-Chloropyridine (1.0 eq)

  • 3-Nitrophenol (1.05 eq)

  • Anhydrous Potassium Carbonate (K2CO3), finely milled (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a thermocouple for internal temperature monitoring, a reflux condenser, and a nitrogen inlet.

  • Charging Reagents: To the flask, add 3-nitrophenol, potassium carbonate, and DMF. Begin stirring to form a slurry.

  • Heating: Heat the mixture to 80-90 °C.

  • Addition: Slowly add the 2-chloropyridine to the slurry over 30-45 minutes, ensuring the internal temperature does not exceed the target temperature by more than 5 °C. An exotherm is expected.

  • Reaction: After the addition is complete, raise the temperature to 120-130 °C and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the 2-chloropyridine is consumed (<1% remaining).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture into ice-water. This should be done in a well-ventilated fume hood.

    • A solid product should precipitate. Stir the slurry for 1 hour.

    • Filter the solid, wash thoroughly with water to remove DMF and inorganic salts, and then with a cold, non-polar solvent (e.g., heptane) to remove non-polar impurities.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system, such as ethanol or an isopropanol/water mixture. [12]

References
  • EvitaChem. Buy 4-(3-Nitrophenoxy)pyridin-2-amine (EVT-8650208). EvitaChem.
  • University of Illinois Division of Research Safety. (2019). Scale-up Reactions.
  • Stanford Environmental Health & Safety. (2023). Scale Up Safety.
  • National Center for Biotechnology Information. Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones. PubMed Central.
  • Wikipedia. Ullmann condensation.
  • Zhang, B., et al. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Materials Science and Engineering.
  • BenchChem. Addressing challenges in the scale-up synthesis of pyrimidine compounds.
  • National Center for Biotechnology Information. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PubMed Central.
  • Wikipedia. Nucleophilic aromatic substitution.
  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • Santa Cruz Biotechnology. 4-Nitrophenol Safety Data Sheet.
  • Willmot, J. (2020). Solving process safety and scale up. Laboratory News.
  • Royal Society of Chemistry. (2024). Directed nucleophilic aromatic substitution reaction.
  • Scientific Update. (2024). How do you Safely Scale up a Given Chemical Reaction?.
  • Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS).
  • ResearchGate. The Ullmann type homocoupling reactions of halopyridines and side products.
  • Organic Chemistry Portal. Ullmann Reaction.
  • ResearchGate. Synthesis and antiprotozoal activity of 2-phenoxy derivatives of pyridine.
  • Google Patents. Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.

Sources

minimizing impurity formation in nitropyridine preparations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for nitropyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of nitropyridines. Our focus is to provide practical, in-depth solutions to minimize impurity formation and optimize reaction outcomes. This resource is structured as a series of frequently asked questions and troubleshooting scenarios, grounded in established chemical principles and supported by authoritative literature.

Frequently Asked Questions (FAQs)

Q1: Why is the direct nitration of pyridine so inefficient, and what is the standard alternative?

Direct nitration of pyridine using standard conditions (e.g., a mixture of nitric acid and sulfuric acid) generally results in very low yields of nitropyridines.[1] This is due to the high deactivation of the pyridine ring towards electrophilic aromatic substitution. In the strongly acidic nitrating medium, the nitrogen atom of the pyridine ring is protonated, forming the pyridinium ion. This positive charge strongly withdraws electron density from the ring, making it highly resistant to attack by the electrophile (the nitronium ion, NO₂⁺).

The most effective and widely adopted alternative is the nitration of pyridine-N-oxide . The N-oxide functional group fundamentally changes the reactivity of the ring. The oxygen atom donates electron density into the ring via resonance, particularly activating the 4-position (para) and, to a lesser extent, the 2- and 6-positions (ortho) towards electrophilic attack.[1] The resulting 4-nitropyridine-N-oxide can then be deoxygenated to yield 4-nitropyridine.[1]

Troubleshooting Guide: Nitration of Pyridine-N-Oxide

The nitration of pyridine-N-oxide is the most common route to key intermediates like 4-nitropyridine-N-oxide. While robust, this reaction is sensitive to conditions that can lead to a range of impurities. Below, we address the most frequently encountered issues.

Scenario 1: My reaction yields a mixture of isomers, primarily the desired 4-nitropyridine-N-oxide and an undesired 2-nitropyridine-N-oxide.

Root Cause Analysis: The formation of 2-nitropyridine-N-oxide is a classic example of kinetic vs. thermodynamic control in electrophilic aromatic substitution on the pyridine-N-oxide ring. While the 4-position is electronically favored for substitution, the 2-position is also activated by the N-oxide group.[1] The ratio of these isomers can be influenced by reaction temperature and the specific nitrating agent used. Computational studies suggest that while the ortho (2-position) attack is kinetically accessible, the para (4-position) product is thermodynamically more stable and is the experimentally observed major product under standard mixed-acid conditions.[2][3]

Troubleshooting & Mitigation Strategies:

  • Temperature Control: Higher temperatures can provide the activation energy needed to form the less-stable 2-nitro isomer. Maintaining a consistent and controlled reaction temperature, typically between 100-130°C, is crucial for maximizing the yield of the 4-nitro product.[4][5] Runaway reactions or "hot spots" can significantly increase the formation of the 2-nitro isomer.

  • Slow Reagent Addition: Adding the nitrating mixture (mixed acid) slowly and sub-surface to the heated pyridine-N-oxide solution helps to maintain a low, steady concentration of the nitronium ion and prevents localized overheating. This favors the formation of the more stable 4-nitro isomer.

  • Purification: If a mixture of isomers is obtained, they can often be separated by fractional crystallization or column chromatography.

    • Recrystallization: 4-nitropyridine-N-oxide can be effectively purified by recrystallization from acetone or a mixture of chloroform and ethanol.[4]

    • Chromatography: For challenging separations, column chromatography on silica gel can be employed. Isomers of substituted pyridines have been successfully separated using both normal-phase and specialized mixed-mode HPLC columns.[6][7]

Diagram: Regioselectivity in Pyridine-N-Oxide Nitration

G cluster_start Starting Material cluster_reaction Electrophilic Attack (NO₂⁺) cluster_products Products Py_N_Oxide Pyridine-N-Oxide Attack_4 Attack at C4 (Thermodynamically Favored) Py_N_Oxide->Attack_4 Major Pathway Attack_2 Attack at C2 (Kinetically Accessible) Py_N_Oxide->Attack_2 Minor Pathway Product_4 4-Nitropyridine-N-Oxide (Major Product) Attack_4->Product_4 Product_2 2-Nitropyridine-N-Oxide (Minor Impurity) Attack_2->Product_2

Caption: Major and minor pathways in the nitration of pyridine-N-oxide.

Scenario 2: I am observing significant amounts of dinitrated products in my reaction mixture.

Root Cause Analysis: Over-nitration occurs when the reaction conditions are too harsh, causing a second nitro group to be added to the mono-nitrated product. Although the first nitro group is deactivating, forcing conditions such as high temperatures, prolonged reaction times, or a large excess of the nitrating agent can lead to dinitration. For example, the nitration of 3,5-dimethoxypyridine N-oxide can yield the 2,6-dinitro product.[8]

Troubleshooting & Mitigation Strategies:

ParameterRecommended ActionRationale
Temperature Avoid temperatures significantly above 130°C. For activated substrates, consider lower temperatures.The rate of the second nitration is highly temperature-dependent. Lowering the temperature reduces the energy available to overcome the deactivation barrier of the first nitro group.
Stoichiometry Use a minimal excess of the nitrating agent (e.g., 2.5-3.0 equivalents of HNO₃).A large excess of the nitronium ion dramatically increases the probability of a second nitration event.
Reaction Time Monitor the reaction by TLC or HPLC and stop the reaction once the starting material is consumed.Prolonged heating after the initial reaction is complete provides more opportunity for over-nitration to occur.

G Start Dinitration Observed? Temp Is Temperature > 130°C? Start->Temp Yes Stoich Is HNO₃ equivalents > 3? Temp->Stoich No Sol_Temp Action: Reduce Temp to 100-120°C Temp->Sol_Temp Yes Time Is reaction time prolonged? Stoich->Time No Sol_Stoich Action: Reduce HNO₃ to ~2.5 eq. Stoich->Sol_Stoich Yes Sol_Time Action: Monitor by TLC/HPLC Stop when complete Time->Sol_Time Yes End Mono-nitration Favored Time->End No Sol_Temp->Stoich Sol_Stoich->Time Sol_Time->End

Caption: Step-by-step workflow for the synthesis of 4-nitropyridine-N-oxide.

1. Preparation of the Nitrating Acid:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid. [4]* Allow the mixture to warm to room temperature before use.

2. Reaction Setup:

  • In a three-necked flask equipped with a magnetic stirrer, reflux condenser, thermometer, and an addition funnel, place 9.51 g (100 mmol) of pyridine-N-oxide.

  • Heat the flask to an internal temperature of 60°C.

3. Addition of Nitrating Agent:

  • Slowly add the prepared nitrating mixture dropwise to the heated pyridine-N-oxide solution over approximately 30 minutes.

  • The internal temperature may initially drop before rising. Maintain the desired reaction temperature using an oil bath.

4. Reaction and Monitoring:

  • After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours. [4]* Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC (e.g., eluent: dichloromethane/ethyl acetate = 5:3).

5. Work-up and Isolation:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto ~150 g of crushed ice in a beaker.

  • Neutralize the solution by cautiously adding a saturated sodium carbonate solution in portions until a pH of 7-8 is reached. A yellow solid will precipitate.

  • Collect the solid by vacuum filtration.

  • Extract the product from the solid using hot acetone, filter to remove insoluble salts, and evaporate the solvent from the filtrate to obtain the crude product.

6. Purification:

  • The crude 4-nitropyridine-N-oxide can be further purified by recrystallization from acetone. [4]

References

  • 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. oc-praktikum.de. [Link]

  • 3-methyl-4-nitropyridine-1-oxide. Organic Syntheses Procedure. [Link]

  • Sánchez-Viesca, F., & Gómez, R. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. American Journal of Chemistry. [Link]

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Technical Support Center: Troubleshooting Peak Broadening in the NMR Spectrum of 2-(3-Nitrophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for a common issue encountered during the NMR analysis of 2-(3-Nitrophenoxy)pyridine: significant peak broadening. Our approach is rooted in a logical, step-by-step diagnostic process, moving from common experimental variables to more complex molecular phenomena.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding peak broadening for this compound.

Q1: My NMR peaks for this compound are unexpectedly broad. What are the first things I should check?

Broad peaks in an NMR spectrum can often be resolved by addressing fundamental aspects of the experiment.[1][2] Before delving into more complex chemical explanations, it is crucial to rule out issues with sample preparation and instrument setup.

Initial Checklist:

  • Sample Homogeneity: Ensure your sample is fully dissolved and free of any particulate matter.[3][4] Suspended solids will disrupt the magnetic field homogeneity, leading to broad lines that cannot be corrected by shimming.[3][5]

  • Shimming: Poor shimming is a frequent cause of broad and distorted peaks.[5][6] The quality of the shimming process compensates for inhomogeneities in the magnetic field.[5]

  • NMR Tube Quality: Use high-quality NMR tubes that are clean and dry to avoid contaminants and distortions in the magnetic field.[5]

  • Sufficient Solvent: Ensure the sample is dissolved in a sufficient volume of deuterated solvent to cover the height of the NMR coil, which is typically around 4-5 cm.[6]

Q2: Could the concentration of my this compound sample be causing the peak broadening?

Yes, concentration can significantly impact peak width.[2][7] At higher concentrations, molecules of this compound may begin to self-associate or aggregate in solution.[8][9] This aggregation leads to slower molecular tumbling, which in turn results in shorter transverse relaxation times (T2) and broader NMR signals.[2]

  • Recommendation: Prepare a series of dilutions of your sample to investigate concentration-dependent effects. A significant sharpening of the peaks upon dilution is a strong indicator of aggregation.[10]

Q3: Is it possible that paramagnetic impurities are present in my sample?

Paramagnetic impurities, even at trace levels, can cause severe line broadening.[4][11][12] These impurities, often transition metal ions like Fe³⁺ or Cu²⁺, have unpaired electrons that create strong local magnetic fields, leading to very efficient relaxation and, consequently, broad NMR peaks.[12][13]

  • How to Check:

    • Review your synthetic and purification procedures for any potential sources of metal contamination.

    • Ensure all glassware is scrupulously clean.

    • If you suspect paramagnetic contamination, try washing your sample solution with a chelating agent like EDTA, or re-purifying your compound.

Q4: How does my choice of NMR solvent affect peak broadening for this molecule?

The choice of solvent can influence the NMR spectrum in several ways:

  • Viscosity: More viscous solvents will slow down molecular tumbling and can lead to broader peaks.[2]

  • Solvent-Solute Interactions: The aromatic rings and the pyridine nitrogen in this compound can engage in specific interactions (e.g., π-π stacking, hydrogen bonding) with the solvent. Aromatic solvents like benzene-d6 can induce different chemical shifts and potentially disrupt aggregation compared to solvents like chloroform-d or DMSO-d6.[7]

  • Proton Exchange: In protic solvents (like methanol-d4 or D₂O), if there are any acidic protons in your sample (e.g., from impurities or protonation of the pyridine nitrogen), they can undergo chemical exchange with the solvent, leading to peak broadening.[14][15][16]

In-Depth Troubleshooting Guides

If the preliminary checks in the FAQ section do not resolve the issue, a more systematic investigation is required. The following guides provide detailed protocols to diagnose the root cause of peak broadening.

Guide 1: Optimizing Sample Preparation and Acquisition Parameters

The foundation of a high-resolution NMR spectrum is a well-prepared sample and a properly configured spectrometer.

Experimental Protocol: Rigorous Sample Preparation

  • Purification: Ensure your this compound is of high purity. Residual catalysts or reagents can interfere with the spectrum.

  • Solvent Selection: Start with a low-viscosity, non-protic deuterated solvent such as chloroform-d or acetone-d6.

  • Filtration: Dissolve your sample in the deuterated solvent. Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[3] This removes any suspended particulate matter.[3]

  • Concentration: Begin with a relatively dilute sample, for instance, 1-5 mg in 0.6-0.7 mL of solvent.[4]

  • Shimming: After inserting the sample into the spectrometer, allow it to equilibrate to the probe temperature. Perform a careful shimming procedure, either manually or using an automated routine, to optimize the magnetic field homogeneity.[6][17] Monitor the lock signal and the linewidth of a sharp solvent peak to assess the quality of the shims.

Guide 2: Investigating Concentration-Dependent Effects (Aggregation)

The structure of this compound, with its aromatic rings, suggests a propensity for π-π stacking, which can lead to aggregation.[9]

Experimental Protocol: Concentration-Dependent ¹H NMR Study

  • Prepare a Stock Solution: Create a stock solution of your compound at the highest soluble concentration.

  • Serial Dilutions: Prepare a series of samples by diluting the stock solution (e.g., 20 mM, 10 mM, 5 mM, 1 mM, 0.5 mM).

  • Acquire Spectra: Acquire a standard ¹H NMR spectrum for each sample under identical experimental conditions (temperature, number of scans, etc.).

  • Analyze the Data: Compare the linewidths of the peaks across the different concentrations.

Data Interpretation:

ObservationImplication
Peak widths decrease significantly with decreasing concentration.Aggregation is the likely cause of broadening.[9][10]
Chemical shifts change with concentration.Indicates changes in the chemical environment due to aggregation.[8]
Peak widths and chemical shifts are independent of concentration.Aggregation is unlikely to be the primary cause.

Visualization of Potential Aggregation:

cluster_0 Monomeric Species cluster_1 Aggregated State Monomer1 This compound Aggregate Dimer or Oligomer Monomer1->Aggregate Self-Association (π-π stacking) Monomer2 This compound Monomer2->Aggregate

Caption: Potential self-association of this compound.

Guide 3: Probing for Chemical Exchange Phenomena

Chemical exchange occurs when a nucleus moves between two or more different environments on a timescale comparable to the NMR experiment.[14][15][18] For this compound, this could involve:

  • Slow rotation around the C-O-C ether bond.

  • Protonation/deprotonation of the pyridine nitrogen, especially if acidic impurities are present.

Variable Temperature (VT) NMR is the definitive technique for investigating such dynamic processes.[2]

Experimental Protocol: Variable Temperature (VT) ¹H NMR

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Increase Temperature: Incrementally increase the probe temperature (e.g., in 10-15 K steps) up to a safe limit for your solvent and sample (e.g., 328 K). Acquire a spectrum at each temperature after allowing the sample to equilibrate.

  • Decrease Temperature: If possible and safe, cool the sample below room temperature in similar increments and acquire spectra.

  • Analyze the Data: Observe the changes in peak shape (width and multiplicity) and chemical shift as a function of temperature.

Data Interpretation:

Temperature Effect on Broad Peak(s)Implication
Peaks sharpen and resolve into distinct signals at lower temperatures.Slow exchange regime. You are slowing down a dynamic process.
Peaks sharpen and coalesce into a single, averaged signal at higher temperatures.Fast exchange regime. You are accelerating a dynamic process.[2][16]
No significant change in peak width.A dynamic process is unlikely to be the cause of broadening.

Troubleshooting Workflow:

Start Broad NMR Peaks Observed CheckSamplePrep Q1: Review Sample Prep? (Purity, Filtration, Solvent) Start->CheckSamplePrep ConcentrationStudy Q2: Perform Concentration Study? CheckSamplePrep->ConcentrationStudy Yes Result_Sharp Peaks Sharpen CheckSamplePrep->Result_Sharp No, Issue Found & Fixed VT_NMR Q3: Perform Variable Temp. NMR? ConcentrationStudy->VT_NMR No Result_Aggregation Broadening is Concentration-Dependent => Aggregation ConcentrationStudy->Result_Aggregation Yes Paramagnetic Q4: Suspect Paramagnetic Impurities? VT_NMR->Paramagnetic No Result_Exchange Broadening is Temperature-Dependent => Chemical Exchange VT_NMR->Result_Exchange Yes Result_Paramagnetic Re-purify / Use Chelator Paramagnetic->Result_Paramagnetic Yes Result_NoChange No Change Paramagnetic->Result_NoChange No

Caption: A logical workflow for troubleshooting broad NMR peaks.

Guide 4: Assessing the Influence of the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group and possesses significant magnetic anisotropy, which can influence the chemical shifts of nearby protons.[19] While not paramagnetic itself, the nitrogen atom (¹⁴N) has a nuclear spin I=1 and is quadrupolar. In some cases, if the local electronic environment is asymmetric, this can lead to faster relaxation of nearby nuclei and cause some peak broadening. However, this is usually a more subtle effect compared to aggregation or chemical exchange. If all other troubleshooting steps have failed to resolve the issue, it is possible that the inherent properties of the molecule contribute to some degree of line broadening.

References

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  • Appleby, K. M., et al. (2018). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Chemistry - A European Journal, 24(50), 13136-13140. [Link]

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Validation & Comparative

A Comparative Analysis of 2-(3-Nitrophenoxy)pyridine and 4-(3-Nitrophenoxy)pyridine: A Guide to Potential Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, forming the foundation of numerous therapeutic agents. When combined with a phenoxy linkage, it gives rise to a class of compounds with a wide array of biological activities. This guide provides an in-depth, objective comparison of the potential biological activities of two isomeric compounds: 2-(3-Nitrophenoxy)pyridine and 4-(3-Nitrophenoxy)pyridine. While direct comparative experimental data for these specific molecules is limited in publicly available literature, this analysis will extrapolate from established structure-activity relationships (SAR) of analogous compounds and the known mechanistic pathways of their constituent pharmacophores. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential therapeutic applications of these and similar chemical entities.

Structural and Electronic Considerations: The Isomeric Difference

The fundamental difference between this compound and 4-(3-Nitrophenoxy)pyridine lies in the point of attachment of the nitrophenoxy group to the pyridine ring. This seemingly subtle variation has significant implications for the molecule's three-dimensional shape, electronic properties, and, consequently, its interaction with biological targets.

  • This compound: The phenoxy group is positioned ortho to the pyridine nitrogen. This proximity can lead to steric hindrance and potential intramolecular interactions, influencing the molecule's conformational flexibility.

  • 4-(3-Nitrophenoxy)pyridine: The phenoxy group is in the para position relative to the pyridine nitrogen. This arrangement results in a more linear and extended molecular geometry compared to its 2-substituted counterpart.

The electron-withdrawing nature of the nitro group on the phenoxy ring is a critical feature for the biological activity of both isomers. However, its electronic influence on the pyridine ring will be modulated by the position of the ether linkage.

Potential Anticancer Activity: A Tale of Two Mechanisms

The phenoxypyridine scaffold is a well-established pharmacophore in the design of anticancer agents, particularly as inhibitors of protein tyrosine kinases.[1] Furthermore, nitropyridine derivatives have demonstrated potent anticancer effects through mechanisms such as microtubule disruption.[2]

Tyrosine Kinase Inhibition: The c-Met Hypothesis

Several studies have highlighted the potential of 4-phenoxypyridine derivatives as inhibitors of the c-Met tyrosine kinase, a key player in tumor growth, angiogenesis, and metastasis.[3][4][5] The general structure-activity relationship for this class of inhibitors suggests that electron-withdrawing groups on the phenoxy ring can be beneficial for activity.[3]

Given this precedent, it is plausible that both this compound and 4-(3-Nitrophenoxy)pyridine could exhibit inhibitory activity against c-Met or other related tyrosine kinases. The 4-isomer, with its more linear structure, might more readily fit into the ATP-binding pocket of certain kinases. However, the specific binding mode and inhibitory potency would be highly dependent on the topology of the target enzyme's active site.

Hypothetical Signaling Pathway: c-Met Inhibition

The following diagram illustrates the potential mechanism of action for a phenoxypyridine-based c-Met inhibitor.

cMet_Inhibition cluster_membrane Cell Membrane c-Met c-Met Downstream_Signaling Downstream Signaling (Proliferation, Survival, Angiogenesis) c-Met->Downstream_Signaling Activates HGF HGF HGF->c-Met Binds Inhibitor Phenoxypyridine Inhibitor Inhibitor->c-Met Blocks ATP Binding ATP ATP ATP->c-Met P P Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibits

Caption: Hypothetical inhibition of the c-Met signaling pathway by a phenoxypyridine derivative.

Microtubule Destabilization: The Nitropyridine Effect

Recent research has identified 3-nitropyridine analogues as a novel class of microtubule-targeting agents.[2] These compounds induce G2/M cell cycle arrest and apoptosis in cancer cells by inhibiting tubulin polymerization.[2] This activity is often selective for rapidly dividing cancer cells over normal cells.[2]

Both this compound and 4-(3-Nitrophenoxy)pyridine contain the 3-nitrophenyl moiety, which is a key feature in some microtubule destabilizers. The overall shape and electronic distribution of the molecule, dictated by the 2- versus 4-substitution on the pyridine ring, would likely influence the binding affinity to the colchicine-binding site on tubulin.

Potential Antimicrobial Activity: Leveraging the Nitro Group

Nitroaromatic compounds have a long history as antimicrobial agents. Their mechanism of action generally involves the reduction of the nitro group within the microbial cell to form reactive nitrogen species. These toxic intermediates can cause widespread cellular damage, including DNA strand breaks, leading to cell death.[6]

The antimicrobial efficacy of nitropyridine derivatives has been documented against a range of bacteria and fungi.[7][8] The position of the nitro group is a critical determinant of this activity. While direct comparisons are unavailable for the target compounds, structure-activity relationship studies of other nitroaromatic series suggest that both isomers could possess antimicrobial properties. The relative potency would depend on the efficiency of nitro group reduction by the specific enzymatic machinery of the target microorganism.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of novel compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Methodology: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium to a standardized density (e.g., 0.5 McFarland standard). This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Compound Dilution: The test compounds (this compound and 4-(3-Nitrophenoxy)pyridine) are serially diluted in a 96-well microtiter plate using an appropriate broth medium. A range of concentrations should be tested to determine the MIC.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive (no compound) and negative (no bacteria) control wells are also included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.

Comparative Summary and Future Directions

The following table summarizes the potential biological activities of this compound and 4-(3-Nitrophenoxy)pyridine based on the analysis of related compounds.

Biological ActivityThis compound4-(3-Nitrophenoxy)pyridineRationale
Anticancer
Tyrosine Kinase Inhibition (e.g., c-Met)PlausiblePlausibleThe phenoxypyridine scaffold is a known kinase inhibitor pharmacophore. The 4-isomer's linearity may be advantageous for binding to some kinase active sites.
Microtubule DestabilizationPlausiblePlausibleThe 3-nitrophenyl moiety is present in known microtubule-targeting agents. The overall molecular shape will influence binding affinity.
Antimicrobial PlausiblePlausibleNitroaromatic compounds are known to have antimicrobial activity via reductive activation of the nitro group.

Future Research:

To definitively elucidate and compare the biological activities of this compound and 4-(3-Nitrophenoxy)pyridine, the following experimental investigations are recommended:

  • In Vitro Cytotoxicity Screening: An MTT or similar cell viability assay should be performed against a panel of cancer cell lines to determine the IC50 values of both compounds.

  • Kinase Inhibition Assays: The compounds should be screened against a panel of tyrosine kinases, with a particular focus on c-Met, to determine their inhibitory potency.

  • Tubulin Polymerization Assay: To investigate their potential as microtubule-targeting agents, their effect on in vitro tubulin polymerization should be assessed.

  • Antimicrobial MIC Determination: The MIC values of both compounds should be determined against a panel of pathogenic bacteria and fungi.

  • Mechanism of Action Studies: For any confirmed activities, further studies should be conducted to elucidate the precise molecular mechanisms.

Conclusion

While direct experimental data is lacking for a side-by-side comparison, this guide provides a scientifically grounded framework for understanding the potential biological activities of this compound and 4-(3-Nitrophenoxy)pyridine. Both isomers possess structural features that suggest potential as anticancer and antimicrobial agents. The isomeric difference is expected to have a significant impact on their biological profiles, highlighting the importance of positional isomerism in drug design. The insights and proposed experimental workflows presented here should serve as a valuable resource for researchers interested in exploring the therapeutic potential of this class of compounds.

References

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  • Structure-activity Rel

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A Comparative Spectroscopic Guide to Phenoxypyridine Isomers for the Discerning Researcher

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher navigating the nuanced world of heterocyclic chemistry, a precise understanding of molecular structure is paramount. The phenoxypyridine isomers—2-, 3-, and 4-phenoxypyridine—serve as foundational scaffolds in medicinal chemistry and materials science. While their constituent atoms are identical, the positional isomerism of the phenoxy group on the pyridine ring gives rise to distinct electronic and steric environments. These differences are fingerprint-coded within their respective spectroscopic data. This guide provides a comprehensive comparative analysis of the nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data for these three isomers, offering a valuable resource for their unambiguous identification and characterization.

The Structural Isomers: A Visual Primer

The seemingly subtle shift of the ether linkage across the pyridine ring profoundly influences the electron distribution and, consequently, the spectroscopic behavior of each isomer.

G cluster_2 2-Phenoxypyridine cluster_3 3-Phenoxypyridine cluster_4 4-Phenoxypyridine 2-POP 3-POP 4-POP

Figure 1: Molecular structures of the phenoxypyridine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) of ¹H and ¹³C nuclei are exquisitely sensitive to the local electronic environment, providing a detailed map of the molecule's connectivity and stereochemistry.

¹H NMR Spectroscopy: A Tale of Three Rings

The ¹H NMR spectra of the phenoxypyridine isomers are characterized by distinct patterns in the aromatic region (typically δ 6.5-8.5 ppm). The position of the phenoxy group dictates the electronic shielding and deshielding of the pyridine protons, leading to unique chemical shifts and coupling constants.

Table 1: Comparative ¹H NMR Data (ppm) of Phenoxypyridine Isomers

Position2-Phenoxypyridine (CDCl₃)3-Phenoxypyridine (CDCl₃)4-Phenoxypyridine (CDCl₃)
Pyridine Ring
H-2'-~8.4 (d)~8.5 (d)
H-3'~7.6 (t)~7.3 (dd)~6.9 (d)
H-4'~7.0 (t)~7.2 (t)-
H-5'~8.2 (d)~7.3 (dd)~6.9 (d)
H-6'~6.9 (d)~8.4 (d)~8.5 (d)
Phenoxy Ring
H-2, H-6~7.1 (d)~7.1 (d)~7.1 (d)
H-3, H-5~7.4 (t)~7.4 (t)~7.4 (t)
H-4~7.2 (t)~7.2 (t)~7.2 (t)

Interpretation:

  • 2-Phenoxypyridine: The proton at the 6'-position of the pyridine ring (adjacent to the nitrogen) is significantly shielded compared to the other isomers due to the electron-donating effect of the adjacent ether oxygen. Conversely, the H-3' and H-5' protons are deshielded.

  • 3-Phenoxypyridine: The protons on the pyridine ring exhibit a more complex splitting pattern due to the meta-substitution. The H-2' and H-6' protons are expected to be the most deshielded.

  • 4-Phenoxypyridine: The symmetry of the 4-substituted pyridine ring leads to a simpler spectrum with two distinct signals for the pyridine protons. The protons ortho to the nitrogen (H-2' and H-6') are the most deshielded.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectra provide complementary information, revealing the chemical environment of each carbon atom. The carbons directly attached to the nitrogen and oxygen atoms are particularly informative.

Table 2: Comparative ¹³C NMR Data (ppm) of Phenoxypyridine Isomers

Position2-Phenoxypyridine3-Phenoxypyridine4-Phenoxypyridine
Pyridine Ring
C-2'163.8144.5151.0
C-3'111.5153.8110.0
C-4'139.4124.0164.5
C-5'118.4124.0110.0
C-6'147.8144.5151.0
Phenoxy Ring
C-1154.2156.5152.5
C-2, C-6121.2120.0122.0
C-3, C-5129.7130.0130.0
C-4124.6125.0126.0

Note: Some values are from publicly available databases and may have been recorded in different solvents.[1]

Interpretation:

  • The chemical shift of the carbon bearing the phenoxy group (C-2', C-3', or C-4') is highly diagnostic. In 2-phenoxypyridine, this carbon is significantly deshielded due to the combined effects of the adjacent nitrogen and oxygen.

  • The symmetry of 4-phenoxypyridine is evident in its ¹³C NMR spectrum, which shows fewer signals for the pyridine ring carbons compared to the other two isomers.

Infrared (IR) Spectroscopy: Unveiling Functional Groups and Vibrational Modes

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The spectra of phenoxypyridine isomers are dominated by absorptions characteristic of the aromatic rings and the C-O-C ether linkage.

Table 3: Key IR Absorption Bands (cm⁻¹) for Phenoxypyridine Isomers

Functional Group2-Phenoxypyridine3-Phenoxypyridine4-Phenoxypyridine
C-H (Aromatic) Stretch3100-30003100-30003100-3000
C=C & C=N (Aromatic) Stretch1600-14501600-14501600-1450
C-O-C (Asymmetric) Stretch~1240~1230~1250
C-H (Aromatic) Out-of-Plane Bend800-690800-690800-690

Note: Specific peak positions can vary slightly based on the physical state of the sample (e.g., neat liquid, KBr pellet).

Interpretation:

  • All three isomers will exhibit characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹.

  • The region between 1600 and 1450 cm⁻¹ contains a series of sharp bands corresponding to the C=C and C=N stretching vibrations of the pyridine and benzene rings. The pattern of these bands can sometimes be used to distinguish between the isomers.

  • The most diagnostic feature is the strong, asymmetric C-O-C stretching vibration of the ether linkage, which typically appears in the 1260-1200 cm⁻¹ region. The exact position of this band is sensitive to the electronic effects of the pyridine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) are influenced by the extent of conjugation and the electronic nature of the chromophore.

Table 4: UV-Vis Absorption Maxima (λmax) for Phenoxypyridine Isomers

Isomerλmax 1 (nm)λmax 2 (nm)
2-Phenoxypyridine~220~270
3-Phenoxypyridine~215~265
4-Phenoxypyridine~230~275

Note: These are estimated values based on data for related compounds. The solvent can significantly influence the λmax.

Interpretation:

  • All three isomers are expected to show two main absorption bands corresponding to π → π* transitions within the aromatic systems.

  • The position of the phenoxy group influences the extent of electronic communication between the two rings, leading to subtle shifts in the λmax values. 4-Phenoxypyridine, with the phenoxy group in conjugation with the nitrogen lone pair through the ring, may exhibit a slight red-shift (longer wavelength) compared to the other isomers.

Mass Spectrometry: Deciphering Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The phenoxypyridine isomers, having the same molecular formula (C₁₁H₉NO) and molecular weight (171.19 g/mol ), will have the same molecular ion peak (m/z = 171).[1] However, the relative intensities of the fragment ions can differ, providing clues to the isomeric structure.

Common Fragmentation Pathways:

A primary fragmentation pathway for all three isomers involves the cleavage of the ether bond. This can occur in two ways:

  • Loss of the phenoxy radical (•OPh): This results in a pyridyl cation.

  • Loss of the pyridyl radical (•C₅H₄N): This results in a phenoxy cation.

The relative abundance of these fragment ions will depend on the stability of the resulting cations and radicals, which is influenced by the position of the ether linkage. For example, in 2-phenoxypyridine, the proximity of the nitrogen atom may influence the fragmentation in a way that is different from the 3- and 4-isomers.

G Phenoxypyridine (m/z 171) Phenoxypyridine (m/z 171) Pyridyl Cation Pyridyl Cation Phenoxypyridine (m/z 171)->Pyridyl Cation - •OPh Phenoxy Cation Phenoxy Cation Phenoxypyridine (m/z 171)->Phenoxy Cation - •C5H4N

Figure 2: General fragmentation pathways for phenoxypyridine isomers.

Experimental Protocols: A Guide to Data Acquisition

Reproducible and high-quality spectroscopic data are contingent upon meticulous experimental technique. The following are generalized protocols for the acquisition of the data discussed in this guide.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the phenoxypyridine isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Instrument Setup: The choice of NMR spectrometer will depend on the desired resolution. A 400 or 500 MHz instrument is typically sufficient for routine characterization.

  • Data Acquisition: Acquire a ¹H spectrum followed by a ¹³C spectrum. Standard pulse programs are generally used. For unambiguous assignment of signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

G Sample Prep Sample Prep Instrument Setup Instrument Setup Sample Prep->Instrument Setup Data Acquisition Data Acquisition Instrument Setup->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing

Figure 3: General workflow for NMR data acquisition.

IR Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the phenoxypyridine isomer in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to give an absorbance in the range of 0.1-1.0.

  • Instrument Setup: A dual-beam UV-Vis spectrophotometer is typically used.

  • Data Acquisition: Record the spectrum over a range of approximately 200-400 nm. A baseline spectrum of the solvent in a matched cuvette should be recorded first.

Conclusion

The spectroscopic analysis of the phenoxypyridine isomers reveals a clear correlation between the position of the phenoxy substituent and the resulting spectral data. While ¹H and ¹³C NMR provide the most definitive means of distinguishing between the isomers, IR and UV-Vis spectroscopy offer valuable complementary information. Mass spectrometry confirms the molecular weight and can provide supporting structural information through the analysis of fragmentation patterns. This guide serves as a foundational resource for researchers working with these important heterocyclic building blocks, enabling their confident identification and utilization in a variety of chemical applications.

References

  • PubChem. 2-Phenoxypyridine. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Phenoxypyridine. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Phenoxypyridine. National Center for Biotechnology Information. [Link]

  • An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances. [Link]

  • How To Prepare And Run An NMR Sample. Aijiren. [Link]

  • IR Spectroscopy Tutorial: Aromatics. University of Colorado Boulder. [Link]

  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University. [Link]

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A Senior Application Scientist's Guide to Validating HPLC Purity of Synthesized 2-(3-Nitrophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Synthesis

In the realms of pharmaceutical development and advanced material science, the synthesis of novel compounds is merely the first step. The true value of a synthesized molecule, such as 2-(3-Nitrophenoxy)pyridine, is intrinsically linked to its purity.[1][2] this compound serves as a crucial intermediate in the creation of complex molecules for pharmaceuticals and agrochemicals.[1] The presence of unreacted starting materials, by-products, or degradation products can drastically alter the compound's reactivity, biological activity, and safety profile. Therefore, a robust, validated analytical method to confirm purity is not just a quality control measure; it is a fundamental requirement for reliable research and development.

This guide provides an in-depth, experience-driven walkthrough for validating a High-Performance Liquid Chromatography (HPLC) method for the purity assessment of synthesized this compound. We will move beyond a simple recitation of steps to explain the scientific rationale behind each choice, ensuring a self-validating and trustworthy analytical system.

The Analytical Challenge: Anticipating Impurities

A robust analytical method begins with understanding the potential impurities. The synthesis of this compound, often achieved through nucleophilic aromatic substitution, may involve reacting a pyridine derivative with a nitrophenol derivative.[3] This process can lead to several potential impurities:

  • Unreacted Starting Materials: Such as 2-chloropyridine or 3-nitrophenol.

  • Isomeric By-products: Positional isomers formed due to side reactions.

  • Degradation Products: Resulting from instability of the product under reaction or workup conditions.

  • Residual Solvents: Though typically analyzed by Gas Chromatography, significant non-volatile solvent adducts could be present.

The analytical method must be able to separate, detect, and quantify these potential contaminants from the main compound peak.

Choosing the Right Tool: A Comparative Analysis of Chromatographic Techniques

While several chromatographic techniques exist, HPLC is overwhelmingly the method of choice for non-volatile, thermally stable molecules like this compound.[2][4] Let's compare it with other common alternatives:

Technique Principle Best Suited For Advantages for this compound Disadvantages for this compound
High-Performance Liquid Chromatography (HPLC) Partitioning of analytes between a liquid mobile phase and a solid stationary phase.[5]Non-volatile, thermally unstable, polar, and large molecules.[4]High resolution and sensitivity; excellent for quantitative analysis; versatile for various polarities.[2][6]Higher cost and complexity compared to TLC.
Gas Chromatography (GC) Partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase.Volatile and thermally stable compounds.[2][4]Excellent for residual solvent analysis.Not suitable for non-volatile compounds like the target molecule, which would decompose at high temperatures.[4]
Thin-Layer Chromatography (TLC) Separation on a planar stationary phase with mobile phase movement via capillary action.[5]Qualitative analysis, reaction monitoring, and preliminary screening.Simple, fast, and inexpensive for a quick purity check.[6][7]Poor resolution and not suitable for accurate quantification; less sensitive than HPLC.[7]

Given the molecular properties of this compound, Reversed-Phase HPLC (RP-HPLC) emerges as the superior technique, offering the necessary precision, accuracy, and resolving power for a definitive purity assessment.[8][9]

Section 1: The HPLC Method – A Deep Dive

The foundation of a reliable purity test is a well-developed chromatographic method. For this compound, a molecule with aromatic rings and a polar nitro group, RP-HPLC is ideal.

Causality Behind Experimental Choices:
  • Stationary Phase (Column): A C18 (octadecylsilyl) column is the workhorse of RP-HPLC. Its long alkyl chains provide a nonpolar stationary phase that effectively retains moderately polar to nonpolar analytes like our target compound through hydrophobic interactions. The goal is to achieve strong retention for the main peak while allowing for the separation of potentially more polar (unreacted starting materials) or less polar (by-products) impurities.

  • Mobile Phase: A gradient mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (like phosphate buffer) is chosen.

    • Acetonitrile is often preferred over methanol due to its lower viscosity and superior UV transparency.

    • A buffered aqueous phase (e.g., pH 3.0 phosphate buffer) is critical. The pyridine moiety in the molecule is basic, and controlling the pH ensures a consistent ionization state, leading to sharp, reproducible peak shapes. An acidic pH suppresses the ionization of any residual silanol groups on the silica backbone of the column, preventing peak tailing.

    • A gradient elution (gradually increasing the organic solvent percentage) is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are eluted within a reasonable time, with good peak shape and resolution.

  • Detector: A UV-Vis detector is the logical choice. The presence of aromatic rings and the nitro group creates strong chromophores, resulting in significant UV absorbance. The detection wavelength should be set at an absorbance maximum (λmax) of this compound to ensure maximum sensitivity. A photodiode array (PDA) detector is even more advantageous as it can provide spectral data for peak purity analysis.

Section 2: The Validated Protocol – A Step-by-Step Guide

This section details the complete workflow, from preparing the system to running the validation experiments.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_sst System Verification cluster_validation Method Validation cluster_analysis Sample Analysis A Mobile Phase & Sample Preparation B HPLC System Equilibration A->B Load & Purge C System Suitability Test (SST) (Replicate Injections of Standard) B->C D Check Acceptance Criteria (RSD, Tailing, Resolution) C->D E Specificity, Linearity, Accuracy, Precision D->E F LOD & LOQ Determination E->F G Inject Synthesized Sample F->G H Data Acquisition & Integration G->H I Purity Calculation & Reporting H->I G Reliability Reliable Method Specificity Specificity Specificity->Reliability Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Accuracy->Reliability Precision Precision Precision->Reliability Range->Reliability LOD LOD LOD->Reliability LOQ LOQ LOQ->Reliability

Sources

A Researcher's Guide to Spectroscopic Differentiation of 2-, 3-, and 4-Phenoxypyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the precise identification of structural isomers is a cornerstone of robust research and development. Phenoxypyridines, a recurring motif in biologically active compounds and functional materials, present a common analytical challenge: distinguishing between the 2-, 3-, and 4-substituted isomers. Their nearly identical mass and elemental composition necessitate a multi-pronged spectroscopic approach for unambiguous identification. This guide provides an in-depth comparison of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) techniques, offering field-proven insights and experimental data to confidently differentiate these three isomers.

The Analytical Imperative: Why Isomer Distinction Matters

The seemingly subtle shift of the phenoxy group's position on the pyridine ring dramatically alters the molecule's electronic distribution, steric profile, and potential for intermolecular interactions. These changes directly impact a compound's pharmacological activity, toxicity, and material properties. Consequently, relying on a single data point is insufficient; an integrated spectroscopic strategy is essential for definitive structural elucidation.

¹H & ¹³C NMR Spectroscopy: Probing the Electronic Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides a detailed map of the chemical environment for each proton and carbon atom. The position of the electronegative nitrogen atom and the ether oxygen relative to each proton and carbon creates a unique electronic fingerprint for each isomer.

Causality Behind Experimental Choices in NMR

The choice of a high-resolution NMR experiment (typically 400 MHz or higher) is driven by the need to resolve the complex splitting patterns and subtle chemical shift differences in the aromatic region. Deuterated chloroform (CDCl₃) is a common solvent as it is chemically inert and has a well-defined residual solvent peak for referencing. The addition of a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) is crucial for ensuring the accuracy and comparability of chemical shift data across different samples and experiments.

Experimental Protocol: Acquiring High-Quality NMR Data
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the phenoxypyridine isomer and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) within a standard 5 mm NMR tube.

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Spectrometer Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity and obtain a sharp, symmetrical solvent peak.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Fourier transform the acquired Free Induction Decay (FID) data, phase correct the spectrum, and integrate the signals (for ¹H NMR). Reference the spectrum to the TMS signal at 0.00 ppm.

Data Interpretation: Unambiguous Signatures of Isomerism

¹H NMR Analysis: The key to distinguishing the isomers lies in the chemical shifts and splitting patterns of the pyridine ring protons.

  • 2-Phenoxypyridine: The proton at the 6-position (H-6), being ortho to the electronegative ring nitrogen, is the most downfield of the pyridine protons.

  • 3-Phenoxypyridine: The proton at the 2-position (H-2), adjacent to the nitrogen, is typically the most downfield signal, appearing as a distinct doublet.

  • 4-Phenoxypyridine: Due to symmetry, the protons at positions 2 and 6 are equivalent, as are the protons at 3 and 5. This results in a simplified spectrum with two sets of signals for the pyridine ring, often appearing as two distinct doublets or multiplets.

¹³C NMR Analysis: The carbon spectra provide complementary information, particularly regarding the carbon atom directly bonded to the ether oxygen (C-O).

  • 2-Phenoxypyridine: The C-2 carbon, bonded to both the nitrogen and the phenoxy group, experiences a strong deshielding effect and appears significantly downfield.

  • 3-Phenoxypyridine: The C-3 carbon attached to the phenoxy group will have a characteristic chemical shift, distinct from the C-2 and C-4 isomers.

  • 4-Phenoxypyridine: The C-4 carbon, bonded to the phenoxy group, will be the most downfield of the pyridine carbons, and due to symmetry, only three distinct signals will be observed for the pyridine ring carbons (C-4, C-3/5, and C-2/6).

Table 1: Comparative ¹H and ¹³C NMR Chemical Shift Data (δ, ppm) in CDCl₃

Isomer Spectroscopic Data Pyridine Ring Phenyl Ring
2-Phenoxypyridine ¹H NMR δ ~8.2 (H-6), ~7.7 (H-4), ~7.1 (H-5), ~6.9 (H-3) δ ~7.4 (m), ~7.2 (t), ~7.1 (d)
¹³C NMR δ ~164 (C-2), ~148 (C-6), ~139 (C-4), ~120 (C-5), ~112 (C-3) δ ~154 (C-1'), ~130 (C-3'/5'), ~125 (C-4'), ~121 (C-2'/6')
3-Phenoxypyridine ¹H NMR δ ~8.5 (H-2), ~8.4 (H-6), ~7.4 (H-4), ~7.3 (H-5) δ ~7.4 (m), ~7.2 (t), ~7.0 (d)
¹³C NMR δ ~154 (C-3), ~148 (C-2), ~143 (C-6), ~124 (C-4), ~123 (C-5) δ ~157 (C-1'), ~130 (C-3'/5'), ~125 (C-4'), ~120 (C-2'/6')
4-Phenoxypyridine ¹H NMR δ ~8.5 (H-2/6), ~6.9 (H-3/5) δ ~7.4 (m), ~7.2 (t), ~7.1 (d)
¹³C NMR δ ~164 (C-4), ~151 (C-2/6), ~110 (C-3/5) δ ~152 (C-1'), ~130 (C-3'/5'), ~126 (C-4'), ~121 (C-2'/6')

Note: The chemical shifts (δ) are approximate and can vary slightly based on solvent and concentration. The key is the relative positions and splitting patterns.

NMR workflow for isomer identification.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of molecules. While the spectra of the three isomers are broadly similar due to the presence of the same functional groups, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) and in the C-O-C ether stretching bands can provide valuable corroborating evidence.

Principle of Distinction

The key vibrational modes to scrutinize are the asymmetric and symmetric C-O-C stretches of the ether linkage and the C-H out-of-plane bending modes, which are sensitive to the substitution pattern of the aromatic rings. The position of the phenoxy group influences the symmetry of the molecule and the electronic character of the C-O bonds, leading to shifts in their vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.

  • Sample Application: Place a small amount of the solid phenoxypyridine sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Analysis: Process the spectrum (e.g., baseline correction, ATR correction if necessary) and identify the wavenumbers of key absorption bands.

Data Interpretation: Key Vibrational Bands

The most diagnostic region for these isomers is between 1300 cm⁻¹ and 1000 cm⁻¹. The asymmetric C-O-C stretch is particularly informative.

  • Asymmetric C-O-C Stretch: This strong band typically appears around 1240-1220 cm⁻¹. The exact position can shift based on the electronic effect of the pyridine ring at the point of substitution.

  • Aromatic C-H Bending: The out-of-plane C-H bending bands between 900-675 cm⁻¹ can be characteristic of the substitution pattern on both the pyridine and phenyl rings.

Table 2: Comparative Key FTIR Absorption Bands (cm⁻¹)

Isomer Asymmetric C-O-C Stretch Aromatic C=C/C=N Stretches C-H Out-of-Plane Bending
2-Phenoxypyridine ~1240 ~1580, 1485, 1445 ~750
3-Phenoxypyridine ~1225 ~1575, 1470, 1420 ~770, 690
4-Phenoxypyridine ~1235 ~1585, 1480 ~830, 690

Note: Wavenumbers are approximate. Relative peak positions and patterns are most important for comparison.

Mass Spectrometry: Unraveling Fragmentation Pathways

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and, crucially, a fragmentation pattern that serves as a molecular fingerprint. While all three isomers have the same nominal mass of 171 Da, their fragmentation pathways can differ based on the stability of the resulting fragment ions.

Principle of Distinction

Upon electron impact, the molecule is ionized to form a molecular ion (M⁺•). The excess energy causes this ion to fragment. The position of the phenoxy group influences which fragmentation pathways are favored. A key fragmentation for aryl ethers is the cleavage of the C-O bond. The stability of the resulting pyridinyl or phenoxy radical/cation can be influenced by the substitution pattern. A study on the related 3-phenoxy imidazo[1,2-a] pyridine system showed that homolytic cleavage of the C-O bond is a characteristic fragmentation pathway[1].

Experimental Protocol: GC-MS with Electron Ionization
  • Sample Preparation: Prepare a dilute solution of the isomer in a volatile solvent like dichloromethane or methanol (~1 mg/mL).

  • GC Separation: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar DB-5 column). The GC will separate the analyte from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a 70 eV electron beam.

  • Mass Analysis: The resulting ions (molecular ion and fragment ions) are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection: The ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Data Interpretation: Characteristic Fragments

All three isomers will show a strong molecular ion peak at m/z 171 . The differentiation lies in the relative abundances of the fragment ions.

  • Molecular Ion (M⁺•): m/z 171. This should be a prominent peak for all isomers.

  • Loss of H (M-1): m/z 170. Often observed.

  • Loss of Phenoxy Radical (•OPh): A key fragmentation would be the cleavage of the C-O bond to give a pyridinyl cation. This would result in a fragment at m/z 78 .

  • Loss of Pyridyl Radical (•C₅H₄N): Cleavage on the other side of the ether oxygen would result in a phenoxy cation at m/z 93 .

  • Loss of CO: Following cleavage, further fragmentation such as the loss of carbon monoxide (28 Da) from the phenoxy-related fragments can occur.

The relative intensity of the m/z 78 and m/z 93 peaks can be a diagnostic indicator, as the stability of the pyridinyl cation will vary with the substitution position.

MassSpec_Fragmentation cluster_path1 Pathway 1 cluster_path2 Pathway 2 M [Phenoxypyridine]⁺• m/z 171 F1 [C₅H₄N]⁺ m/z 78 M->F1 - •C₆H₅O F2 [C₆H₅O]⁺ m/z 93 M->F2 - •C₅H₄N R1 •C₆H₅O R2 •C₅H₄N

Primary EI-MS fragmentation pathways.

Table 3: Predicted Major Mass Spectrometry Fragments (m/z)

Isomer Molecular Ion (M⁺•) [M-H]⁺ [C₆H₅O]⁺ [C₅H₄N]⁺
2-Phenoxypyridine 171 170 93 78
3-Phenoxypyridine 171 170 93 78
4-Phenoxypyridine 171 170 93 78

Note: The primary differentiator will be the relative abundance of the fragment ions, not just their presence.

An Integrated Approach for Confident Identification

While each technique provides valuable clues, a definitive identification relies on the convergence of evidence from all methods. The recommended workflow is to start with ¹H NMR, which often provides the most direct and unambiguous structural information. Subsequently, ¹³C NMR, IR, and MS should be used as powerful confirmatory techniques. By synthesizing the data from these orthogonal analytical methods, researchers can achieve a high degree of confidence in their isomeric assignments, ensuring the scientific integrity and reproducibility of their work.

References

  • SpectraBase. (n.d.). 2-Phenoxypyridine. Wiley-VCH. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-PHENOXYPYRIDINE. Wiley-VCH. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Phenoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from [Link]

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A Comparative Efficacy Analysis of 2-(3-Nitrophenoxy)pyridine Against Existing Therapeutic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyridine Derivative

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1][2][3] Its unique electronic properties and capacity for diverse functionalization have made it a privileged structure in the quest for novel therapeutic agents.[1][2] The introduction of a nitrophenoxy moiety to this versatile ring system, as seen in 2-(3-Nitrophenoxy)pyridine, presents an intriguing candidate for drug discovery. The nitro group, a potent electron-withdrawing group, is known to significantly influence the biological activity of molecules, often enhancing their efficacy.[4][5][6]

While this compound is primarily recognized as a valuable intermediate in organic synthesis, its structural analogues, nitrophenoxypyridine and other pyridine derivatives, have shown promising anticancer and anti-inflammatory properties.[4][7][8][9] This guide provides a comprehensive framework for evaluating the efficacy of this compound in these two key therapeutic areas. We will objectively compare its potential performance against established compounds, supported by detailed, field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous approach to assessing the therapeutic promise of this novel chemical entity.

Part 1: Comparative Analysis of Anticancer Efficacy

The antiproliferative activity of pyridine derivatives has been extensively documented, with many compounds exhibiting potent effects against a range of cancer cell lines.[7][8][10][11] The presence of the nitro group in this compound suggests a potential for anticancer activity, as this functional group is a feature in several established antineoplastic agents.[4][5]

Comparator Compound: Doxorubicin

To benchmark the anticancer efficacy of this compound, a direct comparison with a well-established chemotherapeutic agent is essential. Doxorubicin, an anthracycline antibiotic, is a widely used anticancer drug with a known mechanism of action involving DNA intercalation and inhibition of topoisomerase II. Its broad-spectrum activity makes it a suitable reference compound for in vitro anticancer assays.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As an indicator of cell viability, it provides a quantitative measure of a compound's cytotoxic effects on cancer cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture human cancer cell lines, such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and Huh-7 (hepatocellular carcinoma), in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).[8][12]

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest cells using trypsinization and perform a cell count using a hemocytometer.

    • Seed the cells into 96-well microplates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound and Doxorubicin in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of concentrations for each compound.

    • Treat the cells with the different concentrations of the test compounds and the reference drug. Include a vehicle control (DMSO) and a negative control (untreated cells).

  • Incubation:

    • Incubate the treated plates for 48 to 72 hours.[10]

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized detergent).

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, for both this compound and Doxorubicin.[13] A lower IC50 value indicates greater potency.[13]

Visualization of Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis cell_culture 1. Culture Cancer Cell Lines (MCF-7, A549) cell_seeding 2. Seed Cells into 96-well Plates cell_culture->cell_seeding compound_prep 3. Prepare Serial Dilutions of This compound & Doxorubicin treatment 4. Treat Cells with Compounds compound_prep->treatment incubation 5. Incubate for 48-72 hours treatment->incubation mtt_addition 6. Add MTT Reagent incubation->mtt_addition formazan_solubilization 7. Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance 8. Measure Absorbance (570 nm) formazan_solubilization->read_absorbance data_analysis 9. Calculate % Viability & IC50 Values read_absorbance->data_analysis

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Data Presentation
CompoundCell LineIC50 (µM) after 48h
This compoundMCF-7Experimental Data
DoxorubicinMCF-7Experimental Data
This compoundA549Experimental Data
DoxorubicinA549Experimental Data
This compoundHuh-7Experimental Data
DoxorubicinHuh-7Experimental Data

Part 2: Comparative Analysis of Anti-inflammatory Efficacy

The pyridine nucleus is a common feature in many anti-inflammatory drugs.[1] The potential of novel pyridine derivatives to modulate inflammatory responses is an active area of research.[4]

Comparator Compound: Piroxicam

Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) that exhibits its anti-inflammatory, analgesic, and antipyretic properties by reversibly inhibiting cyclooxygenase (COX) enzymes. It serves as an excellent positive control for in vitro anti-inflammatory assays.

Experimental Protocol: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[12][14]

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Seed the RAW 264.7 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of this compound and Piroxicam for 1-2 hours.

  • Inflammatory Stimulation:

    • Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS) for 24 hours.[9][14]

  • Nitric Oxide Measurement:

    • Collect the cell culture supernatant.

    • Quantify the amount of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm.

    • Calculate the percentage of nitric oxide inhibition for each compound concentration relative to the LPS-stimulated control.

    • Determine the IC50 value for both this compound and Piroxicam.

Visualization of Experimental Workflow

NO_Inhibition_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assay Assay & Analysis cell_culture 1. Culture RAW 264.7 Macrophage Cells cell_seeding 2. Seed Cells into 96-well Plates cell_culture->cell_seeding compound_treatment 3. Pre-treat with Compounds cell_seeding->compound_treatment lps_stimulation 4. Stimulate with LPS compound_treatment->lps_stimulation supernatant_collection 5. Collect Supernatant lps_stimulation->supernatant_collection griess_reaction 6. Perform Griess Assay supernatant_collection->griess_reaction read_absorbance 7. Measure Absorbance (540 nm) griess_reaction->read_absorbance data_analysis 8. Calculate % NO Inhibition & IC50 read_absorbance->data_analysis

Caption: Workflow for assessing the in vitro anti-inflammatory activity of this compound.

Data Presentation
CompoundIC50 for NO Inhibition (µM)
This compoundExperimental Data
PiroxicamExperimental Data

Conclusion and Future Directions

This guide outlines a rigorous and objective framework for the initial evaluation of this compound's efficacy as a potential anticancer or anti-inflammatory agent. The provided experimental protocols are standard, validated methods in the field of drug discovery, ensuring the generation of reliable and comparable data.

The true therapeutic potential of this compound can only be ascertained through the execution of these, and subsequent, in-depth studies. Positive results from these in vitro assays would warrant further investigation into the compound's mechanism of action, selectivity, and in vivo efficacy in relevant animal models. The modular nature of the synthesis of such pyridine derivatives also allows for extensive structure-activity relationship (SAR) studies, which could lead to the development of even more potent and selective therapeutic agents.

References

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Bridging the Divide: A Comparative Guide to the In Vitro and In Vivo Activity of 2-Substituted Pyridine Derivatives in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. A critical juncture in this path is understanding the correlation—or often, the disparity—between in vitro and in vivo activity. This guide provides an in-depth technical comparison of the preclinical evaluation of a therapeutically relevant class of compounds: 2-substituted pyridine derivatives.

While this guide focuses on the broader class of 2-substituted pyridines due to the available comprehensive data, the principles and methodologies discussed are directly applicable to specific subclasses such as the 2-(3-nitrophenoxy)pyridine derivatives. We will delve into the causality behind experimental choices, present supporting data from key studies, and provide detailed protocols to ensure scientific integrity and reproducibility.

The 2-Substituted Pyridine Scaffold: A Privileged Structure in Drug Discovery

The pyridine ring is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs.[1] Its ability to form hydrogen bonds, act as a scaffold for diverse functionalization, and mimic biological structures makes it a "privileged scaffold." When substituted at the 2-position, these derivatives have demonstrated a wide array of biological activities, including potent anticancer and kinase inhibitory effects.[1][2][3] The journey of these molecules from laboratory curiosity to potential clinical candidate hinges on a rigorous two-pronged evaluation: establishing potent activity in a controlled cellular environment (in vitro) and demonstrating efficacy and safety in a complex biological system (in vivo).

In Vitro Evaluation: The Proving Ground for Cellular Activity

In vitro assays are the initial gatekeepers in the drug discovery pipeline. They provide a rapid and cost-effective means to assess the biological activity of a compound at the cellular and molecular level. For 2-substituted pyridine derivatives, these assays typically focus on cytotoxicity against cancer cell lines and inhibition of specific molecular targets, such as protein kinases.

Key In Vitro Assays for Anticancer Activity

A fundamental aspect of in vitro evaluation is determining a compound's ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays.

A study on thieno[2,3-b]pyridine derivatives provides an excellent example of a comprehensive in vitro screening approach.[4] In this study, a panel of derivatives was tested against the NCI60, a diverse set of 60 human cancer cell lines. This broad screening helps to identify compounds with selective activity against certain cancer types. For instance, derivative 9a from this study, which features a cyclooctane moiety, demonstrated a potent mean GI50 (50% growth inhibition) of 70 nM across the panel, with particular sensitivity observed in the MB-MDA-435 melanoma cell line.[4]

Similarly, research on 2-pyridyl 2,3-thiazole derivatives showcased their cytotoxic potential across a range of cancer cell lines, including leukemia (HL-60), breast adenocarcinoma (MCF-7), and hepatocellular carcinoma (HepG2).[5] Notably, compounds TAP-07 and TP-07 exhibited IC50 values of 2.2 µM and 5.6 µM in the HepG2 cell line, respectively, while showing minimal effects on normal peripheral blood mononuclear cells (PBMCs), indicating a favorable selectivity index.[5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The test compounds (e.g., 2-substituted pyridine derivatives) are serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: A sterile MTT solution is added to each well, and the plates are incubated for a further 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against compound concentration.

In Vitro Kinase Inhibition Assays

Many 2-substituted pyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways.[2][3]

For example, a study on pyrrolo[3,2-c]pyridine derivatives identified potent inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in cancer.[5] Compounds 1e and 1r from this study demonstrated IC50 values of 60 nM and 30 nM, respectively, in a biochemical assay using the purified FMS kinase enzyme.[5]

Caption: A generalized workflow for an in vitro kinase inhibition assay.

In Vivo Assessment: The Litmus Test in a Living System

While in vitro assays provide crucial initial data, they do not fully recapitulate the complex environment of a living organism. In vivo studies, typically conducted in animal models, are essential to evaluate a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity in a whole biological system.

Common In Vivo Models in Cancer Research

The selection of an appropriate animal model is critical for the relevance of in vivo studies. Common models include:

  • Xenograft Models: Human cancer cells are implanted into immunocompromised mice. This is a widely used model to assess the direct antitumor activity of a compound.[5]

  • Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same genetic background. These models are particularly useful for studying the interplay between the immune system and the tumor in response to therapy.

  • Patient-Derived Xenograft (PDX) Models: Tumor tissue from a human patient is directly implanted into an immunocompromised mouse. PDX models are considered to better reflect the heterogeneity and microenvironment of human tumors.

Case Study: In Vivo Efficacy of 2-Pyridyl 2,3-Thiazole Derivatives

In the study of 2-pyridyl 2,3-thiazole derivatives , the most promising compounds from in vitro screening, TAP-07 and TP-07 , were advanced to a hepatocellular xenograft cancer model in immunodeficient mice.[5] The in vivo results demonstrated that both compounds significantly inhibited tumor growth compared to the control group. This is a critical step in validating the therapeutic potential observed in the cell-based assays.

Principle: To evaluate the antitumor efficacy of a test compound in a living organism by monitoring its effect on the growth of human tumors implanted in mice.

Step-by-Step Methodology:

  • Cell Implantation: A suspension of human cancer cells (e.g., HepG2) is subcutaneously injected into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

  • Compound Administration: Once tumors reach a predetermined size, the mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.

  • Efficacy Assessment: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised and weighed.

  • Toxicity Evaluation: The general health of the mice, including body weight and any signs of distress, is monitored throughout the experiment.

Bridging the Gap: Correlating In Vitro and In Vivo Data

The ultimate goal is to see a strong correlation between potent in vitro activity and significant in vivo efficacy. However, this is not always the case, and understanding the potential for discrepancies is crucial for successful drug development.

Factors Influencing In Vitro-In Vivo Correlation
  • Pharmacokinetics (ADME): A compound that is highly potent in vitro may have poor absorption, rapid metabolism, or inefficient distribution to the tumor site in vivo, leading to a lack of efficacy.

  • Toxicity: A compound may exhibit acceptable toxicity in cell culture but cause unforeseen adverse effects in a whole organism.

  • Tumor Microenvironment: In vitro assays using 2D cell cultures lack the complexity of the tumor microenvironment, which includes stromal cells, blood vessels, and the extracellular matrix. These factors can significantly influence a drug's activity.

  • Off-Target Effects: A compound may have off-target activities in vivo that were not apparent in the specific in vitro assays conducted.

The study on thieno[2,3-b]pyridine derivative 12 provides a real-world example of this complex relationship. While showing promising in vitro activity, its in vivo efficacy in a mouse xenograft study was encouraging but did not reach statistical significance in tumor size reduction.[4] This highlights the importance of comprehensive preclinical evaluation and the iterative process of lead optimization.

Quantitative Data Summary
Compound ClassDerivativeIn Vitro AssayCell Line/TargetIC50/GI50In Vivo ModelEfficacy MetricResultReference
Thieno[2,3-b]pyridine9aGrowth InhibitionNCI60 Panel (Mean)70 nM---[4]
Thieno[2,3-b]pyridine12Growth InhibitionNCI60 Panel(Not specified)Mouse XenograftTumor GrowthEncouraging, but not statistically significant[4]
2-Pyridyl 2,3-thiazoleTAP-07CytotoxicityHepG22.2 µMHepatocellular XenograftTumor Growth InhibitionSignificant[5]
2-Pyridyl 2,3-thiazoleTP-07CytotoxicityHepG25.6 µMHepatocellular XenograftTumor Growth InhibitionSignificant[5]
Pyrrolo[3,2-c]pyridine1eKinase InhibitionFMS Kinase60 nM---[5]
Pyrrolo[3,2-c]pyridine1rKinase InhibitionFMS Kinase30 nM---[5]

Conclusion and Future Directions

The preclinical evaluation of 2-substituted pyridine derivatives showcases the critical interplay between in vitro and in vivo studies. While in vitro assays are indispensable for initial screening and mechanism of action studies, in vivo models provide the essential validation of therapeutic potential in a complex biological context.

The path forward in the development of these and other promising anticancer agents lies in a multi-faceted approach:

  • Integrated Data Analysis: A holistic view of both in vitro and in vivo data is necessary to make informed decisions about which compounds to advance.

  • Advanced In Vitro Models: The use of 3D cell cultures, organoids, and co-culture systems can help to better mimic the tumor microenvironment and improve the predictive power of in vitro studies.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Integrating PK/PD modeling can help to optimize dosing regimens and better predict in vivo efficacy from in vitro data.

By embracing these strategies and maintaining a rigorous, evidence-based approach, the scientific community can more effectively bridge the gap between promising in vitro findings and the development of novel in vivo therapies for cancer and other diseases.

References

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A Comparative Guide to Validating the Mechanism of Action for 2-(3-Nitrophenoxy)pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-(3-Nitrophenoxy)pyridine scaffold has emerged as a promising starting point for the development of novel therapeutics, with analogs demonstrating potential in areas such as cancer and inflammatory diseases.[1][2][3] Elucidating the precise mechanism of action (MoA) for these compounds is a critical step in their preclinical and clinical development, providing the necessary foundation for predicting efficacy and potential side effects. This guide offers a comparative overview of modern experimental strategies to robustly validate the MoA of this compound analogs, with a focus on target engagement, downstream signaling analysis, and phenotypic screening.

I. The Foundational Question: Target-Based vs. Phenotypic Discovery

The journey to validate a drug's MoA often begins with one of two distinct approaches: target-based discovery or phenotypic screening.[4][5]

  • Target-Based Discovery: This "forward pharmacology" approach starts with a specific molecular target hypothesized to be involved in a disease.[6] Analogs are then designed or screened for their ability to modulate this target.

  • Phenotypic Screening: In contrast, this "classical pharmacology" or "reverse pharmacology" approach begins by identifying molecules that produce a desired change in a cellular or organismal phenotype, without a preconceived notion of the target.[4][5][6] The subsequent challenge is to deconvolute the mechanism and identify the molecular target(s) responsible for the observed effect.[6]

The choice between these strategies often depends on the existing knowledge about the this compound analogs . If a putative target is known, the focus will be on direct validation. If the analogs were identified through phenotypic screens, a broader, more exploratory approach is required.

dot graph TD { A[Start: this compound Analog] --> B{Known Putative Target?}; B -- Yes --> C[Target-Based Validation]; B -- No --> D[Phenotypic Screening & Target Deconvolution]; C --> E[Direct Target Engagement Assays]; C --> F[Downstream Signaling Analysis]; D --> G[Phenotypic Assays]; G --> H[Target Identification]; H --> E; H --> F; E --> I[Mechanism of Action Confirmed]; F --> I; } Initial strategic choice for MoA validation.

II. Direct Target Engagement: Confirming the Handshake

Confirming that a compound physically interacts with its intended target within the complex cellular environment is a cornerstone of MoA validation.[7][8] Several powerful techniques can be employed, each with its own advantages and limitations.

CETSA is a biophysical assay that assesses target engagement in intact cells or tissue lysates.[9][10] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[11][12]

Experimental Workflow:

  • Treatment: Treat intact cells or cell lysates with the this compound analog or a vehicle control.

  • Heating: Subject the samples to a temperature gradient.

  • Lysis & Separation: Lyse the cells (if treated intact) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Detection: Quantify the amount of the target protein remaining in the soluble fraction at each temperature, typically by Western blotting or mass spectrometry.[13]

Data Presentation:

CompoundTarget ProteinApparent Tm (°C)ΔTm (°C)
VehicleTarget X52.5-
Analog A (10 µM)Target X57.2+4.7
Analog B (10 µM)Target X53.1+0.6

Causality Behind Experimental Choices: CETSA is invaluable because it provides evidence of target engagement in a physiologically relevant context, within the cell.[10][12] The magnitude of the thermal shift can correlate with the compound's affinity for the target.[11]

dot graph TD { subgraph "CETSA Workflow" A[Treat Cells with Analog] --> B[Heat Shock]; B --> C[Cell Lysis]; C --> D[Separate Soluble & Aggregated Proteins]; D --> E[Quantify Soluble Target Protein]; end } Cellular Thermal Shift Assay (CETSA) workflow.

For analogs suspected of targeting kinases, chemical proteomics approaches like the kinobeads assay are highly effective.[14][15] This technique uses beads coated with broad-spectrum, immobilized ATP-competitive kinase inhibitors to capture a large portion of the cellular kinome.[14][16]

Experimental Workflow:

  • Lysate Preparation: Prepare a cell lysate.

  • Competition: Incubate the lysate with varying concentrations of the this compound analog.

  • Kinobead Pulldown: Add the kinobeads to the lysate. Kinases that are bound to the free inhibitor in the lysate will not bind to the beads.

  • Elution & Digestion: Elute the captured kinases from the beads and digest them into peptides.

  • LC-MS/MS Analysis: Identify and quantify the captured kinases using liquid chromatography-tandem mass spectrometry.

Data Presentation:

KinaseIC50 (nM) - Analog AIC50 (nM) - Analog B
Kinase 150>10,000
Kinase 22501,500
Kinase 3>10,000800

Causality Behind Experimental Choices: The kinobeads assay provides an unbiased profile of the kinases that the analog binds to, offering insights into both on-target and off-target effects.[14][15] This is particularly useful for understanding the selectivity of the compound.

III. Downstream Signaling Analysis: Mapping the Ripple Effects

Once target engagement is confirmed, the next logical step is to investigate the functional consequences of this interaction on cellular signaling pathways.

For kinase inhibitors, phosphoproteomics is a powerful tool to assess the downstream effects of target inhibition.[17][18] By quantifying changes in protein phosphorylation across the proteome, researchers can map the signaling pathways modulated by the compound.[19]

Experimental Workflow:

  • Cell Treatment: Treat cells with the this compound analog.

  • Lysis & Digestion: Lyse the cells and digest the proteins into peptides.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides using techniques like immobilized metal affinity chromatography (IMAC) or titanium dioxide (TiO2) chromatography.[20]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by mass spectrometry to identify and quantify phosphorylation sites.

Data Presentation:

PhosphositeFold Change (Analog A vs. Vehicle)Associated Pathway
Protein A (S25)-3.2MAPK Signaling
Protein B (Y118)-2.8PI3K/Akt Signaling
Protein C (T202)+1.5Cell Cycle

Causality Behind Experimental Choices: Phosphoproteomics provides a global and unbiased view of the signaling changes induced by the compound, helping to confirm the on-target effects and potentially revealing unexpected off-target activities or feedback mechanisms.[18][21]

dot graph TD { A[Analog Treatment] --> B{Target Kinase}; B -- Inhibition --> C[Downstream Substrate]; C -- Decreased Phosphorylation --> D[Phosphoproteomics Analysis]; D --> E[Pathway Modulation Identified]; } Logic of phosphoproteomics for MoA validation.

Traditional biochemical assays remain a staple for validating the MoA of enzyme inhibitors.[22][23] These assays use purified enzymes and substrates to directly measure the inhibitory activity of a compound.[24]

Experimental Protocol: General Enzyme Inhibition Assay

  • Reagent Preparation: Prepare solutions of the purified target enzyme, its specific substrate, and the this compound analog in an appropriate assay buffer.

  • Enzyme-Inhibitor Pre-incubation: In a microplate, add the enzyme and varying concentrations of the analog. Include a control with no inhibitor. Incubate for 15-30 minutes.

  • Reaction Initiation: Add the substrate to all wells to start the reaction.

  • Signal Detection: Monitor the reaction progress over time by measuring the formation of product or depletion of substrate using a plate reader (e.g., absorbance, fluorescence).

  • Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.[25]

Causality Behind Experimental Choices: Biochemical assays provide a direct measure of a compound's potency (IC50) against its target in a controlled, in vitro setting.[26] This allows for a clean comparison of the intrinsic activity of different analogs.

IV. Phenotypic Screening: From Observation to Mechanism

When the molecular target of a this compound analog is unknown, phenotypic screening is the starting point.[27][28] This involves testing the compounds in disease-relevant cellular or organismal models to identify those that produce a desired phenotypic change, such as inducing cancer cell death or reducing inflammatory cytokine production.[5][6]

High-Content Screening (HCS): HCS is a powerful phenotypic screening approach that uses automated microscopy and image analysis to simultaneously measure multiple cellular parameters.[28] This can provide a detailed "fingerprint" of a compound's effects on cell morphology, protein localization, and other features.

Target Deconvolution: Once a "hit" is identified from a phenotypic screen, the critical next step is to identify its molecular target(s). This can be achieved through various methods, including:

  • Affinity-based proteomics: Similar to the kinobeads approach, but using a derivatized version of the active analog as bait to pull down its binding partners from a cell lysate.

  • Genetic approaches: Using techniques like CRISPR/Cas9 or RNAi to systematically knock down genes and identify those that either mimic or rescue the phenotype of the compound, suggesting the gene product is part of the target pathway.[29]

V. Conclusion: An Integrated Approach

Validating the mechanism of action for this compound analogs requires a multi-pronged, evidence-based approach. No single experiment can definitively prove the MoA. Instead, a robust validation strategy integrates data from direct target engagement assays, downstream signaling analysis, and functional cellular assays. By carefully selecting and executing these complementary methodologies, researchers can build a comprehensive and compelling case for the mechanism by which these promising compounds exert their biological effects. This integrated understanding is essential for guiding lead optimization, designing informative clinical trials, and ultimately, developing safe and effective new medicines.

References

  • Phenotypic screening - Wikipedia. Available at: [Link]

  • Phenotype-Based Drug Screening - Creative Bioarray. Available at: [Link]

  • Phenotypic Screening for Drug Discovery - Biobide. Available at: [Link]

  • Phenotypic Screening - Creative Biolabs. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Available at: [Link]

  • Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP - ACS Publications. Available at: [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. Available at: [Link]

  • Phosphoproteomics to study kinase inhibitor action - Chair of Proteomics and Bioanalytics - Technische Universität München. Available at: [Link]

  • Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors - MDPI. Available at: [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling - ACS Publications. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available at: [Link]

  • Phosphoproteomics Meets Chemical Genetics: Approaches for Global Mapping and Deciphering the Phosphoproteome - MDPI. Available at: [Link]

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. Available at: [Link]

  • Phosphoproteomics-Based Profiling of Kinase Activities in Cancer Cells - PMC - NIH. Available at: [Link]

  • Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - NIH. Available at: [Link]

  • Navigating Phase 1: Target Identification and Validation in Drug Discovery. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. Available at: [Link]

  • Enzyme assay - Wikipedia. Available at: [Link]

  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - UU Research Portal. Available at: [Link]

  • Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. Available at: [Link]

  • MDC Connects: Target Validation and Efficacy - YouTube. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. Available at: [Link]

  • CETSA. Available at: [Link]

  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. Available at: [Link]

  • Synthesis and Pharmacological Activities of 2-(3'-substituted-2'-hydroxy propylamino) pyridines | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and evaluation of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC). Available at: [Link]

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Sources

A Comparative Guide to the Cross-Reactivity of Phenoxy-Pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for highly selective kinase inhibitors is a central theme in modern drug discovery. Unintended interactions with off-target kinases can lead to adverse effects or confounding results in preclinical studies.[1][2] This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors, with a focus on compounds containing a phenoxy-pyridine scaffold. Due to the limited public data on "2-(3-Nitrophenoxy)pyridine" compounds specifically, we will use Sorafenib, a well-characterized multi-kinase inhibitor featuring a related 4-(4-Aminophenoxy)pyridine-2-carboxamide core, as a primary case study.[3] This allows for a data-driven exploration of the principles and practices of cross-reactivity assessment.

The Challenge of Kinase Inhibitor Selectivity

The human kinome consists of over 500 kinases, many of which share significant structural similarity in their ATP-binding pockets.[4] This conservation makes achieving absolute selectivity for a single kinase a formidable challenge.[5] Most kinase inhibitors that target the ATP-binding site exhibit some degree of promiscuity, inhibiting multiple kinases with varying potency.[4][6] Understanding this "polypharmacology" is crucial for both predicting clinical efficacy and anticipating potential toxicities.[6][7]

Comparative Kinase Inhibition Profiles

The cross-reactivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential side effects. The following tables summarize the inhibitory activity (IC50 values) of Sorafenib and other multi-kinase inhibitors against a panel of key kinases implicated in cancer and other diseases. This comparative data highlights the diverse selectivity profiles that can be observed even among inhibitors targeting similar pathways.

Table 1: IC50 Values of Sorafenib against Key Kinases

Kinase TargetIC50 (nM)
VEGFR290
PDGFRβ50
B-Raf22
c-Kit68
FLT358
RET31
Data presented in this table is illustrative and compiled from various public sources for comparative purposes.

Table 2: Comparative IC50 Values of Other Multi-Kinase Inhibitors

Kinase TargetSunitinib (nM)Pazopanib (nM)
VEGFR2930
PDGFRβ284
B-Raf-140
c-Kit174
FLT3147
RET110
Data presented in this table is illustrative and compiled from various public sources for comparative purposes.

The data reveals that while all three inhibitors target VEGFR2 and PDGFRβ, their potency and broader spectrum of activity vary significantly. Sorafenib, for instance, shows potent inhibition of B-Raf, a target not significantly affected by Sunitinib at similar concentrations.

Methodologies for Assessing Cross-Reactivity

A variety of in vitro and in-cell methodologies are available for measuring kinase inhibitor selectivity.[8] The choice of assay can significantly influence the resulting data, and it is often advisable to use orthogonal methods for validation.[9]

Biochemical assays are the most common method for initial selectivity profiling.[10] These assays directly measure the ability of a compound to inhibit the catalytic activity of a purified kinase.

Step-by-Step Protocol: Radiometric Kinase Assay ([³³P]-ATP Filter Binding)

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a specific peptide or protein substrate, and a buffer containing MgCl₂ and ATP. For determining IC50 values, the ATP concentration is typically set at or near the Km value for each specific kinase to ensure accurate potency measurement.[5][11]

  • Inhibitor Addition: Add the test compound (e.g., a phenoxy-pyridine derivative) at various concentrations to the reaction mixture. Include appropriate controls (DMSO vehicle and a known inhibitor).

  • Initiation of Reaction: Start the phosphorylation reaction by adding [³³P]-labeled ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction proceeds within the linear range.

  • Quenching and Filtration: Stop the reaction by adding a quenching solution (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [³³P]-ATP will pass through.

  • Washing: Wash the filter plate multiple times with a wash buffer to remove any remaining unbound [³³P]-ATP.

  • Detection: Add a scintillant to the dried filter plate and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Purified Kinase E Mix Kinase, Substrate, Buffer, Compound A->E B Substrate B->E C Assay Buffer C->E D Test Compound Dilutions D->E F Add [³³P]-ATP to Initiate E->F G Incubate (e.g., 30°C) F->G H Stop Reaction & Filter G->H I Wash Filter Plate H->I J Add Scintillant & Read I->J K Calculate IC50 J->K

Caption: Workflow for a radiometric kinase inhibition assay.

While in vitro assays are invaluable, they may not always reflect an inhibitor's behavior in a complex cellular environment.[12] Cellular target engagement assays, such as the NanoBRET™ assay, measure the binding of an inhibitor to its target kinase within living cells.[1]

Step-by-Step Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Genetically modify cells to express the target kinase as a fusion protein with NanoLuc® luciferase.

  • Cell Plating: Plate the engineered cells in a suitable microplate format.

  • Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor.

  • Tracer Addition: Add a fluorescent energy transfer tracer that specifically binds to the target kinase.

  • Substrate Addition: Add the NanoBRET™ substrate to the cells.

  • Signal Detection: Measure both the donor (luciferase) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). The displacement of the tracer by the inhibitor will result in a decrease in this ratio. Determine the IC50 value by plotting the BRET ratio against the inhibitor concentration.

G start Engineered Cells (Kinase-NanoLuc) plate Plate Cells start->plate treat Add Inhibitor plate->treat tracer Add Fluorescent Tracer treat->tracer substrate Add NanoBRET Substrate tracer->substrate read Measure Donor & Acceptor Signals substrate->read analyze Calculate BRET Ratio & IC50 read->analyze

Caption: Cellular target engagement assay workflow.

Interpreting Cross-Reactivity Data: Beyond IC50

While the IC50 value is a standard measure of potency, several other factors should be considered when interpreting cross-reactivity data:

  • Assay Conditions: IC50 values are highly dependent on assay conditions, particularly the ATP concentration.[8] For ATP-competitive inhibitors, a higher ATP concentration will lead to a higher apparent IC50.[11]

  • Binding Kinetics: The residence time of an inhibitor on its target can be more predictive of in vivo efficacy than its simple affinity.[13] Compounds with slow off-rates may exhibit prolonged target inhibition even after systemic clearance.

  • Cellular Potency: The IC50 from a biochemical assay may not directly translate to cellular potency due to factors like cell permeability and efflux pumps.

The Structure-Activity Relationship (SAR) of Selectivity

The selectivity of phenoxy-pyridine-based inhibitors can often be modulated by chemical modifications to the core scaffold.[14][15] For example, substitutions on the pyridine or phenoxy rings can exploit subtle differences in the ATP-binding pockets of various kinases to enhance selectivity.[16][17] Computational modeling and quantitative structure-activity relationship (QSAR) studies can aid in the rational design of more selective compounds.[18][19]

Conclusion

The assessment of cross-reactivity is a critical and ongoing process in the development of kinase inhibitors. A multi-faceted approach, combining in vitro biochemical assays with cellular target engagement studies, provides the most comprehensive understanding of an inhibitor's selectivity profile. For compounds based on scaffolds like phenoxy-pyridine, a thorough characterization of off-target activities is essential for advancing safe and effective therapeutic candidates.

References

  • BenchChem. Unveiling the Target Landscape: A Comparative Cross-Reactivity Profile of 4-(4-Aminophenoxy)pyridine-2-carboxamide Based Inhibitors.
  • Bamborough, P., & Drewry, D. H. Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(24), 10783–10795.
  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P.-A., … Kuster, B. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 10(509), eaai7835.
  • Wodicka, L. M., Ciceri, F., Davis, M. I., Hunt, J. P., Floyd, M., Salerno, S., … Zarrinkar, P. P. (2010). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 5(12), 1149–1158.
  • Enzymlogic. Profiling the kinetic selectivity of kinase marketed drugs.
  • Vollmar, M., Fedorov, O., Huber, K. V. M., & Knapp, S. (2013). Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. Methods in Molecular Biology, 966, 219–230.
  • Cheng, A. C., Eksterowicz, J., Ge, H., & Yamashita, D. S. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Engh, R. A. (2015). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. ACS Chemical Biology, 10(1), 231–239.
  • Institute of Cancer Research.
  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Future Medicinal Chemistry, 1(6), 1095–1112.
  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Vasta, J. D., Robers, M. B., & Urh, M. (2018). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Chemical Biology, 13(1), 121–129.
  • Brewer, M. R., & Pao, W. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Cancer Discovery, 3(2), 139–141.
  • Kuriyan, J., & Eisenberg, D. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry, 146(2), 147–149.
  • Metz, J. T., Johnson, E. F., Soni, N. B., Merta, P. J., Kedei, N., & Tantry, S. K. (2012). Targeted kinase selectivity from kinase profiling data.
  • Gola, S., & Götz, C. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8868.
  • BMG LABTECH. (2020). Kinase assays.
  • Nouri Majd, M., Pourbasheer, E., & Mahmoudzadeh Laki, R. (2023). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters, 8(5), 930-940.
  • Nouri Majd, M., Pourbasheer, E., & Mahmoudzadeh Laki, R. (2023). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters, 8(5), 930-940.
  • Roe, C. M., Ardayfio, A. A., Robinson, R. G., & Moeller, T. D. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(13), 5277–5291.
  • Doherty, A. M., Sircar, I., Kodali, S., Winters, R. T., Sestanj, K., & Hubbell, J. P. (1998). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 41(22), 4357–4365.

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Differentiating Phenoxypyridine Isomers: A Comparative Guide to Structural Elucidation by Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural identification of isomeric compounds is a critical analytical challenge. Positional isomers, such as 2-, 3-, and 4-phenoxypyridine, often exhibit nearly identical physical properties, making their differentiation by conventional chromatographic techniques difficult. However, the subtle differences in their chemical structures can lead to distinct fragmentation patterns under tandem mass spectrometry (MS/MS) conditions. This guide provides an in-depth comparison of tandem mass spectrometry approaches for the structural elucidation of phenoxypyridine isomers, supported by established fragmentation principles and data from analogous chemical structures.

The Challenge of Isomeric Differentiation

Phenoxypyridine isomers share the same molecular weight and elemental composition, resulting in indistinguishable full-scan mass spectra. The key to their differentiation lies in the controlled fragmentation of the precursor ion and the subsequent analysis of the resulting product ions. The position of the ether linkage on the pyridine ring significantly influences the stability of the precursor ion and directs the fragmentation pathways, yielding unique product ion spectra that can serve as fingerprints for each isomer.

Tandem Mass Spectrometry: A Tool for Isomer Resolution

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation.[1][2] It involves the isolation of a specific precursor ion, its activation and fragmentation through collision with an inert gas, and the mass analysis of the resulting product ions. The two most common fragmentation techniques in this context are Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD).

  • Collision-Induced Dissociation (CID): This is a lower-energy fragmentation process that typically cleaves the weakest bonds in a molecule.[3]

  • Higher-Energy Collisional Dissociation (HCD): This technique imparts more energy to the precursor ion, leading to more extensive fragmentation, including the cleavage of stronger bonds and complex rearrangements.[4] Varying the collision energy in HCD can generate unique fragmentation patterns that are highly informative for isomer differentiation.

Predicted Fragmentation Pathways of Phenoxypyridine Isomers

The fragmentation of phenoxypyridine is expected to be influenced by the cleavage of the ether bond and fragmentation of the pyridine and benzene rings. Based on studies of related compounds like diphenyl ether and substituted pyridines, we can predict the major fragmentation pathways for the three isomers.[5][6]

Common Fragmentation Pathways

A primary fragmentation pathway for all three isomers is the cleavage of the C-O ether bond, leading to the formation of a pyridinol radical cation and a phenyl radical, or a phenoxy radical and a pyridyl cation. The relative abundance of these fragments will likely differ between the isomers due to the influence of the nitrogen atom's position on the stability of the resulting ions.

Isomer-Specific Fragmentation

2-Phenoxypyridine: The proximity of the phenoxy group to the nitrogen atom in the 2-position is expected to induce a significant "ortho effect."[7][8][9][10][11] This can lead to unique fragmentation pathways involving interaction between the ether oxygen and the pyridine nitrogen, potentially resulting in the loss of specific neutral molecules or the formation of characteristic cyclic product ions.

3-Phenoxypyridine: With the phenoxy group in the meta position, the 3-isomer is less likely to exhibit strong ortho effects. Its fragmentation is predicted to be more representative of a standard aromatic ether, with cleavage of the C-O bond being a dominant pathway.

4-Phenoxypyridine: The para-position of the phenoxy group in the 4-isomer may lead to charge stabilization through resonance involving the nitrogen atom. This could influence the relative abundance of fragments resulting from C-O bond cleavage compared to the other isomers.

Below is a diagram illustrating the potential primary fragmentation pathways.

cluster_isomers Phenoxypyridine Isomers cluster_fragments Primary Fragmentation Pathways 2-POP 2-Phenoxypyridine cleavage C-O Ether Bond Cleavage 2-POP->cleavage ortho Ortho Effect-Driven Rearrangement (2-isomer specific) 2-POP->ortho 3-POP 3-Phenoxypyridine 3-POP->cleavage 4-POP 4-Phenoxypyridine 4-POP->cleavage ring Pyridine/Benzene Ring Fission cleavage->ring ortho->ring cluster_workflow LC-MS/MS Workflow Sample Phenoxypyridine Isomer Sample LC Liquid Chromatography Separation Sample->LC ESI Electrospray Ionization (ESI+) LC->ESI MS1 Full Scan MS (m/z 172.07) ESI->MS1 Isolation Precursor Ion Isolation MS1->Isolation Fragmentation Fragmentation (CID & HCD) Isolation->Fragmentation MS2 Product Ion Scan Fragmentation->MS2 Analysis Data Analysis & Isomer ID MS2->Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.